Boc-D-Asp-OMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137130-65-5 | |
| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc-D-Asp-OMe in Synthetic Chemistry
N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester, commonly referred to as this compound, is a chiral building block of significant utility in modern organic synthesis. As a derivative of the non-proteinogenic D-aspartic acid, it serves as a crucial component in the construction of complex peptides, peptidomimetics, and pharmacologically active molecules. Its unique structural configuration, featuring two distinct protecting groups, offers chemists precise control over sequential reactions, making it an invaluable asset in the fields of medicinal chemistry and drug discovery.
The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) group on the α-amino function and a stable methyl ester on the β-carboxyl group allows for orthogonal deprotection and selective functionalization. This dual-protection scheme is fundamental to its role in multi-step synthetic pathways, particularly in solid-phase peptide synthesis (SPPS), where the controlled elongation of a peptide chain is paramount.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Chemical Identifiers
The structure of this compound is defined by a D-configured aspartic acid core. The α-amino group is protected by a Boc moiety, and the side-chain (β) carboxylic acid is esterified with a methyl group, leaving the α-carboxylic acid free for coupling reactions.
Chemical Structure:
Caption: 2D Structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid[2] |
| Common Name | Boc-D-Asp(OMe)-OH, N-Boc-D-aspartic Acid 4-Methyl Ester |
| CAS Number | 124184-67-4[2] |
| Molecular Formula | C₁₀H₁₇NO₆[2] |
| SMILES | COC(=O)C--INVALID-LINK--C(=O)O |
| InChI Key | WFPSMPYVXFVVFA-ZCFIWIBFSA-N[1] |
Physicochemical and Safety Properties
The physical properties of this compound are critical for its handling, storage, and application in synthesis.
Table of Properties:
| Property | Value | Source(s) |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | ~56 °C | [4] |
| Boiling Point | 411.5 ± 40.0 °C (Predicted) | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store at 2-8 °C for long-term stability | [] |
Safety and Handling
While not classified as a hazardous substance under most regulations, standard laboratory precautions should be observed.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. In case of dust formation, use a type N95 (US) or type P1 (EN 143) dust mask.[6]
-
Hazard Statements: Some suppliers indicate potential hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Incompatible Materials: Avoid strong oxidizing agents.
Synthesis and Characterization
The synthesis of this compound requires precise control to ensure the selective protection of the amino and β-carboxyl groups while maintaining the stereochemical integrity of the chiral center. A common and effective laboratory-scale synthesis starts from D-aspartic acid β-methyl ester hydrochloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from analogous procedures for the L-isomer.[7] The core principle is the reaction of the free amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Step 1: Dissolution and Basification
-
Dissolve D-aspartic acid β-methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.) portion-wise while stirring to neutralize the hydrochloride salt and create the basic conditions necessary for the reaction.
Step 2: Boc Protection
-
To the cooled, basic solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.2 eq.) dissolved in THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approx. 10-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Causality Insight: The bicarbonate base deprotonates the ammonium group of the starting material, liberating the free amine. This amine then acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, displacing a tert-butoxycarbonyl group and forming the stable Boc-protected amine. The use of a biphasic THF/water system ensures that both the polar amino acid salt and the nonpolar Boc₂O are sufficiently solubilized.
Step 3: Work-up and Extraction
-
Remove the THF from the reaction mixture under reduced pressure (rotary evaporation).
-
Dilute the remaining aqueous solution with water.
-
Cool the solution to 0 °C and carefully acidify to pH 2-3 using a cold 1N HCl solution. This step protonates the free α-carboxylic acid, making the product extractable into an organic solvent.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 4: Purification
-
Concentrate the dried organic phase in vacuo to yield the crude product.
-
Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford pure this compound as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While a publicly available, fully assigned spectrum for this compound is scarce, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from analogous structures like N-Boc-L-alanine-OMe and general chemical shift principles.
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 5.30 ppm (d, 1H): Broad doublet corresponding to the NH proton of the Boc group, coupled to the α-proton.
-
δ ~ 4.60 ppm (m, 1H): Multiplet for the α-proton (CH), coupled to the NH and the two β-protons.
-
δ 3.71 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons.
-
δ ~ 2.95 ppm (dd, 1H) & 2.80 ppm (dd, 1H): Two doublets of doublets for the diastereotopic β-protons (-CH₂-), showing both geminal and vicinal coupling.
-
δ 1.45 ppm (s, 9H): Strong singlet for the nine equivalent protons of the tert-butyl group (C(CH₃)₃).
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 173-174 ppm: Carbonyl carbon of the free α-carboxylic acid (-COOH).
-
δ ~ 171-172 ppm: Carbonyl carbon of the methyl ester (-COOCH₃).
-
δ ~ 155-156 ppm: Carbonyl carbon of the Boc protecting group (-NHCOO-).
-
δ ~ 80.0 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~ 52.0 ppm: Methyl carbon of the ester (-OCH₃).
-
δ ~ 50.0 ppm: α-carbon (-CH).
-
δ ~ 36.0 ppm: β-carbon (-CH₂-).
-
δ 28.3 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary and most critical application of this compound is as a building block in Boc-chemistry SPPS.[1][6] Its structure is expertly designed for the controlled, stepwise assembly of peptide chains.
Role in the SPPS Cycle:
-
Protection Strategy: The Boc group serves as a temporary protecting group for the α-amine. It is stable to the basic conditions used for peptide coupling but can be cleanly removed with a mild acid, typically trifluoroacetic acid (TFA), to reveal the amine for the next coupling step. The methyl ester on the β-carboxyl group is stable to these mild acidic conditions, preventing unwanted side reactions at the side chain.
-
Coupling: The free α-carboxyl group of this compound is activated using standard coupling reagents (e.g., DCC/HOBt, HBTU). This activated ester then reacts with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support resin, forming a new peptide bond.
-
Deprotection: After the coupling is complete, the resin is washed, and the Boc group of the newly added aspartic acid residue is cleaved with TFA. This exposes a new N-terminal amine, ready for the next cycle of coupling.
This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. The methyl ester remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF).
Logical Flow of this compound in SPPS
Caption: Incorporation of this compound into a peptide chain via SPPS.
Conclusion
N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester is more than a mere chemical reagent; it is a strategic tool that enables precision and control in the synthesis of complex organic molecules. Its orthogonal protecting group strategy is a classic example of thoughtful molecular design that directly addresses the challenges of multi-step synthesis. For researchers in peptide chemistry and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutics and research compounds.
References
- 1. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 14037596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-D-aspartic acid 1-methyl ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. peptide.com [peptide.com]
- 6. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Boc-D-Asp(OMe)-OH: A Cornerstone in Modern Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester, commonly abbreviated as Boc-D-Asp(OMe)-OH, is a chiral amino acid derivative that serves as a critical building block in synthetic chemistry. Its unique structural features—a Boc-protected α-amino group, a free α-carboxylic acid for coupling, and a methyl-esterified β-carboxyl side chain—make it an indispensable tool in solid-phase peptide synthesis (SPPS) and the broader field of drug discovery. This guide provides an in-depth exploration of Boc-D-Asp(OMe)-OH, detailing its chemical properties, the scientific rationale for its application, detailed experimental protocols for its use, and its significant role in developing next-generation therapeutics.
Core Compound Identification and Properties
Boc-D-Asp(OMe)-OH is a derivative of the non-proteinogenic D-aspartic acid. The strategic placement of protecting groups is central to its function, allowing for controlled, sequential peptide bond formation.
-
Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group shields the α-amino moiety. Its removal under moderately acidic conditions, which leave the peptide chain and other protecting groups intact, is a foundational principle of the widely used Boc-based SPPS strategy.[1]
-
Methyl Ester (-OMe) Group: The esterification of the side-chain (β) carboxyl group prevents it from participating in the peptide coupling reaction, thus avoiding undesired side reactions and chain branching.
-
D-Configuration: The incorporation of D-amino acids into peptide chains is a key strategy for enhancing metabolic stability. Peptides containing D-isomers are significantly more resistant to degradation by endogenous proteases, which primarily recognize L-amino acids.[2] This increased stability can lead to improved bioavailability and a longer duration of action for peptide-based drug candidates.
Table 1: Physicochemical Properties of Boc-D-Asp(OMe)-OH
| Property | Value | Source(s) |
| CAS Number | 124184-67-4 | [3] |
| Molecular Formula | C₁₀H₁₇NO₆ | [3] |
| Molecular Weight | 247.25 g/mol | [3] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [] |
| Synonyms | N-Boc-D-aspartic Acid 4-Methyl Ester, (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | [] |
| Physical Form | Solid | |
| Storage | Sealed in dry, 2-8°C | [] |
The Strategic Role in Peptide Synthesis and Drug Development
The deliberate design of Boc-D-Asp(OMe)-OH addresses fundamental challenges in the synthesis of complex peptides and the development of effective peptide therapeutics.
Enabling Controlled Peptide Elongation
In solid-phase peptide synthesis (SPPS), a peptide chain is assembled stepwise while anchored to a solid resin support. The process relies on a cycle of deprotection and coupling steps. Boc-D-Asp(OMe)-OH is introduced during the coupling step. The free α-carboxyl group is activated by coupling reagents (e.g., HBTU, DCC), allowing it to form a peptide bond with the free N-terminus of the growing peptide chain on the resin. The Boc group prevents the α-amino group of the incoming molecule from self-coupling.[]
Enhancing Therapeutic Potential
The inclusion of D-amino acids is a cornerstone of modern peptidomimetic design. Natural peptides often suffer from rapid enzymatic degradation in the body, limiting their therapeutic utility. By strategically incorporating building blocks like Boc-D-Asp(OMe)-OH, researchers can create peptides with significantly enhanced resistance to proteolysis.[2] This modification is crucial for developing drugs that can persist in circulation long enough to exert their therapeutic effect.
Application in Biochemical Research
Beyond drug development, peptides containing D-aspartic acid are used to probe biological systems. They serve as tools to investigate protein-protein interactions and enzyme-substrate dynamics, where the altered stereochemistry can reveal insights into the structural requirements for molecular recognition and catalysis.[]
Experimental Protocol: Incorporation of Boc-D-Asp(OMe)-OH via Boc-SPPS
This section provides a detailed, self-validating protocol for the manual incorporation of a Boc-D-Asp(OMe)-OH residue into a peptide chain using standard Boc chemistry on a Merrifield resin.
Core Principle: The protocol follows a cycle where the N-terminal Boc group of the resin-bound peptide is removed with acid (deprotection), the resin is neutralized, and then an excess of activated Boc-D-Asp(OMe)-OH is coupled to the newly exposed amine. The success of each coupling step is verified before proceeding to the next cycle.
Materials:
-
Merrifield resin (pre-loaded with the first amino acid)
-
Boc-D-Asp(OMe)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Kaiser Test Kit (Ninhydrin solutions)
Workflow Diagram:
Caption: Boc-SPPS cycle for peptide elongation.
Step-by-Step Methodology:
-
Resin Preparation:
-
Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DCM for 30-60 minutes, then drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 1-2 minutes, drain, and add a fresh TFA solution.
-
Agitate for an additional 20-30 minutes. This step removes the N-terminal Boc group, exposing the free amine.
-
Causality: TFA is a moderately strong acid, precisely calibrated to cleave the acid-labile Boc group without affecting the more robust side-chain protecting groups or the resin linkage.[5]
-
-
Washing:
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all residual acid.
-
Perform subsequent washes with isopropanol (IPA) (2 times) and again with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.
-
Causality: This step neutralizes the protonated amine (ammonium salt) formed during the acidic deprotection, regenerating the free amine nucleophile required for the subsequent coupling reaction.
-
-
Washing:
-
Wash the resin with DCM (3-5 times) to remove excess DIEA, which could interfere with coupling.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-D-Asp(OMe)-OH (3-4 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the carboxylic acid. Allow activation to proceed for 1-2 minutes.
-
Causality: HBTU is a coupling reagent that converts the carboxylic acid of the incoming amino acid into a highly reactive ester, facilitating rapid and efficient amide bond formation. DIEA acts as an organic base to activate the process.
-
Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours at room temperature.
-
-
Monitoring (Self-Validation):
-
Perform a Kaiser (ninhydrin) test on a few beads of resin.[6]
-
Trustworthiness: This test provides a crucial in-process control. A negative result (beads remain yellow) indicates that all free amines have been successfully acylated, confirming complete coupling. A positive result (beads turn blue) signifies incomplete coupling, requiring the coupling step to be repeated to ensure the integrity of the final peptide sequence.
-
-
Final Wash:
-
Upon a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the next deprotection cycle to add the subsequent amino acid.
-
Conclusion
Boc-D-Asp(OMe)-OH is far more than a simple chemical reagent; it is an enabling tool for sophisticated molecular design. Its thoughtful chemical architecture—combining orthogonal protection with non-natural stereochemistry—provides researchers with a reliable method to synthesize complex peptides and to engineer molecules with enhanced therapeutic properties. As the fields of peptide-based drug discovery and biochemical research continue to advance, the strategic application of such precisely designed building blocks will remain fundamental to achieving scientific breakthroughs.
References
Navigating the Synthesis Maze: A Technical Guide to the Solubility of Boc-D-Asp-OMe in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Solubility in Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the manipulation of protected amino acids is a daily reality. Among these, N-tert-butoxycarbonyl-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe) is a key building block, valued for its role in constructing complex peptides and peptidomimetics. However, the successful application of this chiral reagent hinges on a fundamental, yet often overlooked, property: its solubility. A comprehensive understanding of this compound's behavior in various organic solvents is not merely academic; it is the bedrock of efficient reaction setup, purification, and ultimately, the success of a synthetic campaign.
This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond simple data recitation. It aims to provide a holistic understanding of the factors governing the solubility of this compound, equipping researchers with the predictive power to select appropriate solvent systems and the practical tools to quantify solubility in their own laboratory settings.
The Molecular Logic of this compound Solubility
To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule possesses a confluence of polar and non-polar features that dictate its interaction with different solvents.
-
The Hydrophobic Driver: The Boc Group The tert-butoxycarbonyl (Boc) protecting group is the primary contributor to the molecule's non-polar character. This bulky, lipophilic moiety significantly increases the compound's affinity for organic solvents compared to its unprotected parent, D-aspartic acid.
-
The Polar Anchors: Carboxylic Acid and Ester Conversely, the free α-carboxylic acid and the β-methyl ester group introduce polarity and the capacity for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ester's carbonyl oxygen is a hydrogen bond acceptor. These groups favor interactions with polar solvents.
The interplay between the hydrophobic Boc group and the polar functionalities creates a molecule with moderate overall polarity. This duality is the key to its solubility profile, allowing it to dissolve in a range of organic solvents, but with varying degrees of success.
Quantitative Solubility Data: A Snapshot
| Solvent | Chemical Formula | Type | Quantitative Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 200[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Data not readily available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not readily available |
| Methanol (MeOH) | CH₃OH | Polar Protic | Data not readily available |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not readily available |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | Data not readily available |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | Data not readily available |
| Water | H₂O | Polar Protic | Insoluble |
Note: The absence of readily available data for many common solvents underscores the importance of the experimental determination of solubility for specific applications.
Experimental Protocol for Determining the Solubility of this compound
The following detailed protocol provides a robust and self-validating system for researchers to determine the solubility of this compound in any given organic solvent. The causality behind each step is explained to ensure a deep understanding of the methodology.
Core Principle: The Saturation Method
This protocol employs the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid in a liquid. The core idea is to create a saturated solution at a specific temperature, where the rate of dissolution equals the rate of precipitation, and then to quantify the concentration of the dissolved solute.
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of the Sample Mixture:
-
Step 1.1: Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a clean, dry vial with a screw cap. Causality: Using an excess of the solid ensures that the solution will become saturated.
-
Step 1.2: Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial. Causality: A known volume is essential for the final solubility calculation.
-
-
Equilibration:
-
Step 2.1: Tightly cap the vial and place it on a laboratory shaker or rotator at a constant, controlled temperature (e.g., 25 °C).
-
Step 2.2: Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). Causality: This extended mixing time is crucial to ensure that the solution reaches thermodynamic equilibrium, representing the true saturation point. The constant temperature is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
Step 3.1: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Step 3.2: To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes). Causality: Centrifugation pellets the fine, suspended solid particles, preventing them from being transferred in the next step and artificially inflating the measured solubility.
-
Step 3.3: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, taking care not to disturb the solid pellet. For enhanced accuracy, pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, dry vial. Causality: Filtration provides a secondary, robust method to remove any remaining particulate matter, ensuring that only the dissolved solute is quantified.
-
-
Quantification:
-
Step 4.1: Evaporate the solvent from the vial containing the filtered supernatant. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or a vacuum centrifuge. Causality: Complete removal of the solvent is necessary to isolate the dissolved solid for accurate weighing.
-
Step 4.2: Once the solvent is completely removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent.
-
Step 4.3: Accurately weigh the vial containing the dried residue.
-
Step 4.4: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant transferred
-
Factors Influencing the Solubility of Protected Amino Acids: A Deeper Dive
The solubility of protected amino acids like this compound is a complex interplay of several factors. Understanding these can aid in the rational selection of solvents and the troubleshooting of solubility issues.
Caption: Factors influencing the solubility of this compound.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. The moderate polarity of this compound suggests good solubility in moderately polar to polar aprotic solvents. Highly non-polar solvents like hexane are unlikely to be effective, while highly polar protic solvents like water will also be poor choices due to the hydrophobic Boc group.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (both protic, like methanol, and aprotic, like DMF) can interact favorably with the carboxylic acid and ester groups, enhancing solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged to create supersaturated solutions for crystallization or to dissolve a compound for a reaction that is run at an elevated temperature.
-
Presence of Other Solutes: In a reaction mixture, the presence of other reagents, catalysts, or byproducts can influence the solubility of this compound. For instance, the addition of a base can deprotonate the carboxylic acid, forming a salt that may have drastically different solubility characteristics.
Field-Proven Insights and Troubleshooting
-
For Peptide Coupling Reactions: DMF and DCM are common choices for solid-phase and solution-phase peptide synthesis. While quantitative data is lacking, this compound is generally considered sufficiently soluble in these solvents for most coupling reactions. If solubility issues arise in DCM, the addition of a co-solvent like DMF can be beneficial.
-
Crystallization and Purification: For purification by crystallization, a solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below is ideal. A mixture of solvents, such as ethyl acetate/hexane, is often employed.
-
Handling Highly Concentrated Solutions: The high solubility in DMSO makes it an excellent solvent for preparing concentrated stock solutions for high-throughput screening or other applications where small volumes are required.[1]
Conclusion: From Data to Application
The solubility of this compound is a critical parameter that influences its handling, reactivity, and purification. While a comprehensive public database of its solubility in all common organic solvents is not yet available, this guide provides the theoretical framework, practical protocols, and expert insights necessary for researchers to confidently navigate its use. By understanding the molecular determinants of solubility and employing robust experimental techniques to quantify it, scientists can optimize their synthetic strategies, leading to more efficient and successful outcomes in their research and development endeavors.
References
An In-depth Technical Guide to the Spectroscopic Characterization of Boc-D-Asp-OMe
This guide provides a comprehensive analysis of the spectroscopic data for N-tert-butoxycarbonyl-D-aspartic acid 4-methyl ester (Boc-D-Asp-OMe), a critical building block in peptide synthesis and drug development. For researchers, scientists, and professionals in pharmaceutical development, rigorous structural confirmation and purity assessment are paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles.
The structural integrity of amino acid derivatives like this compound is the foundation of successful peptide synthesis. Spectroscopic analysis provides a definitive fingerprint of the molecule, ensuring its identity and purity before it is incorporated into more complex structures. This guide is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, empowering researchers to confidently assess the quality of their materials.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.8 | broad singlet | - | 1H | -COOH |
| 5.57 | doublet | 8.5 | 1H | -NH- |
| 4.59-4.62 | multiplet | - | 1H | α-CH |
| 3.69 | singlet | - | 3H | -OCH₃ |
| 3.02 | doublet of doublets | 17.2, 4.1 | 1H | β-CH₂ |
| 2.82 | doublet of doublets | 17.2, 4.8 | 1H | β-CH₂ |
| 1.42 | singlet | - | 9H | -C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum:
-
-C(CH₃)₃ (Boc group): The singlet at 1.42 ppm, integrating to 9 protons, is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.[1]
-
β-CH₂: The two protons on the β-carbon are diastereotopic and thus magnetically non-equivalent. They appear as two distinct signals, both as doublets of doublets, at 2.82 and 3.02 ppm.[1] The large coupling constant of 17.2 Hz is typical for geminal coupling in such a system, while the smaller coupling constants of 4.8 and 4.1 Hz arise from coupling with the α-proton.
-
-OCH₃: The sharp singlet at 3.69 ppm, integrating to 3 protons, is assigned to the methyl ester protons.[1]
-
α-CH: The multiplet between 4.59-4.62 ppm, integrating to one proton, corresponds to the α-proton. Its multiplicity is due to coupling with the two β-protons and the NH proton.[1]
-
-NH-: The doublet at 5.57 ppm, with a coupling constant of 8.5 Hz, is assigned to the amide proton of the carbamate.[1] The coupling is with the adjacent α-proton.
-
-COOH: The broad singlet at 10.8 ppm is characteristic of a carboxylic acid proton.[1] Its broadness is a result of hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 175.8 | -COOH |
| 171.6 | -COOCH₃ |
| 155.6 | -NHCOO- |
| 80.5 | -C(CH₃)₃ |
| 52.1 | -OCH₃ |
| 49.7 | α-CH |
| 36.4 | β-CH₂ |
| 28.2 | -C(CH₃)₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Three signals are observed in the downfield region, corresponding to the three carbonyl carbons. The signal at 175.8 ppm is assigned to the carboxylic acid carbon, while the peak at 171.6 ppm corresponds to the ester carbonyl.[1] The carbamate carbonyl of the Boc group appears at 155.6 ppm.[1]
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is observed at 80.5 ppm, and the three equivalent methyl carbons give rise to a single peak at 28.2 ppm.[1]
-
Aspartate Backbone Carbons: The α-carbon appears at 49.7 ppm, and the β-carbon is observed at 36.4 ppm.[1] The methyl carbon of the ester group is found at 52.1 ppm.[1]
Experimental Protocol for NMR Data Acquisition
The choice of solvent and instrument parameters are crucial for obtaining high-quality NMR spectra.
References
A Technical Guide to the Strategic Incorporation of D-Amino Acids for Enhanced Peptide Stability and Function
Abstract
The therapeutic potential of peptides is often hindered by their inherent susceptibility to proteolytic degradation and rapid in vivo clearance. A proven and powerful strategy to overcome these limitations is the selective incorporation of D-amino acids, the non-proteinogenic enantiomers of the naturally occurring L-amino acids. This technical guide provides an in-depth exploration of the multifaceted roles of D-amino acids in peptide drug design. We will delve into the core principles of how D-amino acid substitution enhances proteolytic stability, modulates secondary structure, alters receptor binding affinity and specificity, and reduces immunogenicity. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights, complete with detailed experimental protocols and data presentation.
The Chirality Advantage: Overcoming the Achilles' Heel of Peptide Therapeutics
Nature's blueprint for proteins and peptides almost exclusively utilizes L-amino acids. This stereochemical homogeneity is a critical vulnerability in a therapeutic context. Endogenous proteases, the enzymes responsible for protein turnover, are highly stereospecific and are evolved to recognize and cleave peptide bonds flanked by L-amino acids[1]. This rapid enzymatic degradation is a primary contributor to the short in vivo half-life of many promising peptide drug candidates[2].
The introduction of D-amino acids provides a strategic advantage by exploiting this enzymatic specificity. The peptide bonds adjacent to D-amino acid residues are not readily recognized by most endogenous proteases, rendering the peptide significantly more resistant to degradation[3][4]. This fundamental principle is the cornerstone of using D-amino acids to enhance the pharmacokinetic profile of peptide therapeutics, leading to prolonged circulation times and improved bioavailability[1][5][6].
Enhancing Proteolytic Stability: A Mechanistic and Quantitative Perspective
The primary and most well-established benefit of incorporating D-amino acids is the dramatic improvement in a peptide's resistance to proteolysis[2][7]. This enhanced stability is a direct consequence of the stereochemistry of the D-amino acid residue, which presents a conformation that is incompatible with the active sites of most proteases[2].
Mechanism of Protease Resistance
The workflow below illustrates the fundamental difference in how proteases interact with peptides composed entirely of L-amino acids versus those containing one or more D-amino acids.
Caption: Protease interaction with L- and D-amino acid containing peptides.
Quantifying Stability: Experimental Approaches
The enhancement in stability can be quantitatively assessed through in vitro proteolytic degradation assays. A common approach involves incubating the peptide with relevant biological fluids (e.g., human serum) or specific proteases (e.g., trypsin, chymotrypsin) and monitoring the disappearance of the intact peptide over time using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid Substituted Analogs
| Peptide Sequence | Modificaton | Protease | Half-life (hours) | Reference |
| KKVVFKVKFKK | All L-amino acids | Serum | < 1 | [8] |
| KKVVFKVKFKK | All D-amino acids | Serum | > 24 | [8] |
| Polybia-CP (ILGTILGLLKSL) | All L-amino acids | Trypsin | < 0.5 | [7] |
| D-CP (all D-amino acids) | All D-amino acids | Trypsin | > 24 | [7] |
| L-peptide (granulysin fragment) | All L-amino acids | Fetal Calf Serum | < 2 | [4] |
| D-peptide (partial D-substitution) | Partial D-amino acid substitution | Fetal Calf Serum | > 8 | [4] |
Experimental Protocol: Serum Stability Assay
This protocol outlines a standard procedure to evaluate the stability of a peptide containing D-amino acids in human serum.
Materials:
-
Purified peptide (with and without D-amino acid substitution)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (for peak verification)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in PBS.
-
Incubation: In a microcentrifuge tube, add the peptide stock solution to 80% human serum (in PBS) to a final peptide concentration of 100 µg/mL.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]
-
Protein Precipitation: To the aliquot, add an equal volume of a quenching solution (e.g., 10% TFA in ACN) to precipitate the serum proteins. Vortex vigorously and incubate on ice for 10 minutes.[3]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.
-
Quantification: The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the HPLC chromatogram. The percentage of remaining peptide at each time point is calculated relative to the t=0 time point.
Modulating Structure and Function: Beyond Stability
The influence of D-amino acids extends beyond simply enhancing stability. Their incorporation can have profound effects on the peptide's secondary structure, which in turn dictates its biological function, including receptor binding and activity.[3]
Impact on Secondary Structure
The stereochemistry of a D-amino acid residue can either induce or disrupt specific secondary structures. For instance, a D-amino acid can promote the formation of a β-turn, a common structural motif in biologically active peptides.[3][9] Conversely, introducing a D-amino acid into an α-helical L-peptide can disrupt the helix.[8][10] This structural modulation can be a powerful tool for fine-tuning a peptide's pharmacological profile.
Table 2: Structural Effects of D-Amino Acid Substitution
| Peptide Class | D-Amino Acid Position | Observed Structural Change | Consequence | Reference |
| Antimicrobial Peptide | Middle of sequence | Disruption of α-helix | Loss of activity | [8] |
| Antimicrobial Peptide | N- or C-terminus | Minimal effect on α-helix | Maintained activity | [8] |
| General Peptides | Specific positions | Induction of β-turns | Can be crucial for receptor binding | [3] |
| Villin Headpiece (α-helical) | Various single sites | Significant destabilization of tertiary structure | Loss of folded structure | [11] |
| WW domain (β-sheet rich) | Most single sites | Complete unfolding | Loss of folded structure | [11] |
Altered Receptor Affinity and Selectivity
By modifying the peptide's three-dimensional conformation, D-amino acid substitution can alter its binding affinity and selectivity for its target receptor.[3] This can lead to a range of outcomes, from enhanced binding to the desired target to a complete switch in activity (e.g., from an agonist to an antagonist). For example, the substitution of L-Proline with D-Proline in β-casomorphin analogs resulted in derivatives with very high µ-opioid receptor binding affinity and selectivity.[12]
Caption: D-amino acid incorporation alters peptide conformation and receptor binding.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Structural Analysis
CD spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution.[13] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.[13]
Materials:
-
Purified peptide samples (L- and D-amino acid containing versions)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette with a defined path length (e.g., 1 mm)
Procedure:
-
Sample Preparation: Prepare peptide solutions of known concentration (e.g., 0.1-0.2 mg/mL) in the chosen buffer.
-
Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide sample.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. The resulting data is typically expressed in units of mean residue ellipticity.[3]
-
Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure content.
-
α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Exhibits a strong negative band around 200 nm.
-
-
Deconvolution: Use deconvolution software to estimate the percentage of each secondary structure element.[3]
Reducing Immunogenicity: A Key Advantage for Chronic Therapies
For peptide therapeutics intended for long-term or repeated administration, immunogenicity is a significant concern. The generation of anti-drug antibodies can lead to reduced efficacy and potential adverse effects. Peptides composed entirely or partially of D-amino acids often exhibit reduced immunogenicity compared to their L-counterparts.[3][14][15]
The prevailing hypothesis for this reduced immunogenicity is that D-peptides are not efficiently processed and presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) class II molecules, a critical step for initiating a T-cell dependent immune response.[16][17] Since the enzymes within APCs that process antigens are stereospecific for L-amino acids, D-peptides are more likely to evade this surveillance mechanism.[16] Studies have shown that replacing L-amino acids with their D-enantiomers can attenuate IgG and IgM antibody responses.[16]
Synthesis of D-Amino Acid Containing Peptides
The incorporation of D-amino acids into a peptide sequence is readily achievable using standard Solid-Phase Peptide Synthesis (SPPS) methodologies.[14] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[18]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a generalized workflow for synthesizing a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected L- and D-amino acids
-
SPPS resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM), methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water)[3]
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF in the reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[3]
-
Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents.[3]
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (this can be an L- or a D-amino acid, such as Fmoc-D-Ala-OH) in DMF with the coupling reagents and add it to the resin. Allow the reaction to proceed for 1-2 hours.[3]
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.[3]
-
Purification and Characterization: Precipitate the cleaved peptide in cold ether, then purify it using RP-HPLC. Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.[3]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Future Outlook
The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development, offering a robust solution to the critical challenge of proteolytic instability.[3] As this guide has detailed, the benefits extend far beyond enhancing half-life, providing a sophisticated tool to modulate peptide conformation, fine-tune receptor interactions, and mitigate immunogenicity. As our understanding of structure-activity relationships deepens, the rational design of peptides containing D-amino acids will continue to be a key enabler in translating novel peptide candidates from the laboratory to the clinic. The continued development of computational modeling and novel synthetic methodologies will further expand the toolkit available to scientists, paving the way for the next generation of highly stable and exquisitely specific peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism - Wikipedia [en.wikipedia.org]
- 14. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. pnas.org [pnas.org]
- 16. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
A Senior Application Scientist's Guide to Boc-D-Aspartate Methyl Esters: Sourcing, Quality Control, and Strategic Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Boc-D-Asp-OMe
In the precise world of peptide synthesis and medicinal chemistry, the selection of building blocks is a critical determinant of success. N-α-(tert-butoxycarbonyl)-D-aspartic acid methyl ester, commonly abbreviated as this compound, is a key reagent for introducing the D-isoform of aspartic acid into novel molecular architectures. However, a crucial point of ambiguity often arises from its nomenclature. The position of the methyl ester profoundly alters the compound's reactivity and application, necessitating a clear distinction between two commercially available isomers:
-
Boc-D-Asp(OMe)-OH (The β-Ester): N-α-Boc-D-aspartic acid β-methyl ester (CAS No. 124184-67-4). In this isomer, the side-chain (beta) carboxyl group is protected as a methyl ester, leaving the alpha-carboxyl group free for peptide coupling. Its primary role is to introduce a D-aspartate residue while preventing side-chain related side reactions.
-
This compound (The α-Ester): N-α-Boc-D-aspartic acid α-methyl ester (CAS No. 137130-65-5). Here, the alpha-carboxyl group is esterified, making this compound suitable for C-terminal modification or as a fragment in solution-phase synthesis.
This guide provides an in-depth technical overview of both isomers, focusing on their commercial availability, requisite quality control measures, and the strategic rationale for their use in research and drug development.
Section 1: Commercial Availability and Supplier Landscape
Sourcing high-quality building blocks is the foundation of reproducible research. A diverse range of chemical suppliers offer both isomers of this compound, varying in purity, available quantities, and lead times.
Key Commercial Suppliers
A survey of the market reveals several reputable suppliers for these critical reagents. Major distributors and specialized manufacturers ensure broad accessibility for both academic and industrial laboratories. Key suppliers include:
-
Sigma-Aldrich (Merck): A global supplier offering a range of purity grades for both research and bulk quantities.[1]
-
Biosynth: Provides these compounds, often with supporting technical documentation readily available online.
-
BLDpharm: A competitive supplier with a focus on research chemicals, offering various purity levels.
-
ChemScene: A supplier for drug discovery and chemical biology, listing both isomers.
-
AAPPTEC Peptides: Specializes in reagents for peptide synthesis and offers various derivatives.[2][3]
-
Ningbo Inno Pharmchem Co., Ltd.: A manufacturer highlighting the importance of these derivatives in modern peptide synthesis.[4][5][6]
Comparative Analysis of Commercial Offerings
For the discerning researcher, selecting a supplier involves a multi-faceted decision process. The following tables summarize the typical offerings for each isomer.
Table 1: Commercial Suppliers of Boc-D-Asp(OMe)-OH (β-Ester, CAS 124184-67-4)
| Supplier | Typical Purity Grades | Available Quantities | Notes |
| Sigma-Aldrich | ≥95% | Grams to Kilograms | Often provides detailed technical documents and CoA examples online.[1] |
| Biosynth | Custom | Milligrams to Grams | Focus on research quantities, with good product documentation. |
| BLDpharm | ≥95% | Grams to Kilograms | Offers competitive pricing for bulk and research needs. |
| Ningbo Inno Pharmchem | High Purity | Bulk Quantities | Positions itself as a primary manufacturer.[4][5][6] |
Table 2: Commercial Suppliers of this compound (α-Ester, CAS 137130-65-5)
| Supplier | Typical Purity Grades | Available Quantities | Notes |
| Sigma-Aldrich | ≥97% | Grams | Research-focused quantities are readily available. |
| ChemScene | ≥97% | Milligrams to Grams | Caters to the drug discovery sector. |
| MedchemExpress | ≥97.0% (NMR) | Milligrams to Grams | Provides example CoA with NMR purity data.[7] |
| AAPPTEC Peptides | High Purity | Grams | Specialist supplier for peptide synthesis reagents.[3] |
Section 2: The Scientist's Mandate: Rigorous Quality Control
The integrity of a synthetic peptide or small molecule therapeutic is directly linked to the quality of its starting materials. Verifying the identity, purity, and stereochemical integrity of this compound isomers is not merely a suggestion but a requirement for robust science.
Deconstructing the Certificate of Analysis (CoA)
A Certificate of Analysis is a supplier's declaration of a product's quality. Researchers must critically evaluate this document. Key parameters to scrutinize include:
-
Identity Confirmation: Verified by techniques like ¹H NMR and Mass Spectrometry. The data should be consistent with the expected structure.
-
Purity Assessment: Typically determined by HPLC or NMR. For peptide synthesis, purity should ideally be ≥98%.
-
Optical Purity: Often measured by specific rotation [α]D. This is critical to ensure the correct D-enantiomer is being used and to quantify any potential enantiomeric contamination.
-
Residual Solvents and Water Content: Can impact reaction stoichiometry and should be minimal.
An example CoA for a related compound, N-Boc-D-aspartic acid 1-benzyl ester, shows a purity of 99.2% by HPLC and a specific rotation of +24.6° (c=1 in MeOH), demonstrating the type of data to expect.[8] MedchemExpress provides a CoA for Boc-Asp-OMe with a purity of 97.0% determined by NMR.[7]
In-House Verification: Essential QC Protocols
While a CoA provides a baseline, in-house verification is a hallmark of good laboratory practice.
¹H NMR is the most powerful tool for confirming the structure and purity of Boc-protected amino acids.[9] The spectrum provides a unique fingerprint of the molecule.
Objective: To confirm the chemical structure and assess the purity of Boc-D-Asp(OMe)-OH or this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Lock, tune, and shim the instrument to ensure optimal field homogeneity.[9]
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the chemical shift using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all peaks.[9]
Expected Chemical Shifts (δ, ppm):
| Protons | Boc-D-Asp(OMe)-OH (β-Ester) | This compound (α-Ester) | Multiplicity | Integration |
| Boc (t-Butyl) | ~1.45 | ~1.45 | singlet | 9H |
| α-CH | ~4.4-4.6 | ~4.5-4.7 | multiplet | 1H |
| β-CH₂ | ~2.8-3.0 | ~2.7-2.9 | multiplet | 2H |
| O-CH₃ (Ester) | ~3.68 | ~3.72 | singlet | 3H |
| N-H (Amide) | ~5.3-5.5 | ~5.4-5.6 | doublet | 1H |
| COOH | ~10-12 (broad) | ~10-12 (broad) | singlet | 1H |
Note: Exact shifts can vary based on solvent and concentration. The ¹H-NMR spectrum for N-Boc glutamic acid shows a characteristic peak for the -CH3 of the Boc group at 1.38 ppm.[10] The presence of a single, sharp singlet for the Boc group and the correct integration ratios are primary indicators of purity.
RP-HPLC is the workhorse for assessing the purity of synthetic peptides and their building blocks.
Objective: To determine the purity of this compound isomers and identify any potential impurities.
Methodology:
-
System Preparation: Use a standard HPLC system with a UV detector. Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.[11]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (MeCN).
-
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: 210-220 nm.
-
Gradient: A typical gradient would be 10-90% Solvent B over 20-30 minutes.
-
-
Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.
A well-resolved, sharp main peak is indicative of high purity. This method can separate the desired product from starting materials or side-products from the synthesis. Methods for separating D- and L-aspartic acid often involve derivatization followed by HPLC analysis.[12]
Section 3: Strategic Application in Synthesis
The choice between the α- and β-ester of Boc-D-Asp is dictated entirely by the synthetic strategy and the desired final product.
The Critical Role of Boc-D-Asp(OMe)-OH in Preventing Aspartimide Formation
The primary application of Boc-D-Asp(OMe)-OH is in solid-phase peptide synthesis (SPPS) to incorporate a D-aspartic acid residue.[6] The key strategic advantage is the protection of the side-chain carboxyl group.
The Causality: During peptide synthesis, particularly under the basic conditions used for Fmoc-deprotection, an unprotected aspartic acid side chain can lead to a devastating side reaction: aspartimide formation.[13][14] The backbone amide nitrogen attacks the side-chain carbonyl, forming a cyclic succinimide intermediate. This intermediate can then reopen to form a mixture of the desired α-linked peptide and an undesired, difficult-to-separate β-linked peptide, often accompanied by racemization.[13][15][16] This side reaction is especially prevalent in Asp-Gly or Asp-Ser sequences.[13]
By protecting the side chain as a methyl ester, the nucleophilicity of the carboxylate is eliminated, thus preventing this intramolecular cyclization. The Boc-D-Asp(OMe)-OH derivative ensures the fidelity of the peptide chain assembly.
Caption: The pathway of aspartimide formation and its prevention.
Applications of this compound (α-Ester)
This compound, with its protected α-carboxyl group, is used in different synthetic scenarios:
-
C-Terminal Modification: It serves as the starting point when the desired peptide must terminate with a D-aspartic acid methyl ester.
-
Solution-Phase Synthesis: In fragment condensation strategies, it can be deprotected at the N-terminus and coupled with another peptide fragment.
-
Drug Discovery Scaffolds: As a chiral building block, it is used in the synthesis of non-peptidic small molecules where the specific stereochemistry and functional group presentation of D-aspartic acid are required for biological activity.[][]
Section 4: Storage and Handling: Preserving Reagent Integrity
Proper storage and handling are crucial for maintaining the quality of these sensitive reagents.
-
Storage Conditions: For long-term storage, both isomers should be kept at -20°C in a tightly sealed container to protect from moisture.[19][20] For short-term use, storage at 2-8°C is acceptable.[19]
-
Handling: Protected amino acids can be hygroscopic.[20][21] Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can hydrolyze the compound and affect subsequent reactions.[19][21][22] When weighing, do so quickly and reseal the container promptly.[21]
Caption: Decision workflow for selecting the correct isomer and supplier.
Conclusion
The successful application of Boc-D-aspartate methyl esters in research and development hinges on a clear understanding of their isomeric forms and a commitment to rigorous quality control. Boc-D-Asp(OMe)-OH is the reagent of choice for SPPS to prevent aspartimide formation, a critical side reaction that can compromise peptide integrity. Its counterpart, this compound, serves specialized roles in C-terminal modification and solution-phase synthesis. By carefully selecting suppliers, critically evaluating documentation, performing in-house QC, and applying the correct isomer based on sound chemical principles, researchers can leverage these powerful building blocks to advance the frontiers of peptide science and drug discovery.
References
- 1. Boc-D-Asp(OMe)-OH | 124184-67-4 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. genscript.com [genscript.com]
- 21. bachem.com [bachem.com]
- 22. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
A Comprehensive Technical Guide to the Safe Handling of Boc-D-Asp-OMe for Research and Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling procedures for N-tert-Butoxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp-OMe). As a crucial building block in modern peptide synthesis and drug development, understanding its properties and associated hazards is paramount for ensuring both personnel safety and the integrity of experimental outcomes.[1][2] This document moves beyond a simple recitation of safety data sheet (SDS) points, offering a causal explanation for each procedural recommendation, grounded in established laboratory safety principles and the specific chemical nature of the compound.
Section 1: Compound Identification and Physicochemical Properties
This compound is a protected amino acid derivative used to introduce a D-aspartic acid residue into a peptide chain.[1][3] The N-terminal Boc group and the α-methyl ester serve as orthogonal protecting groups, enabling selective chemical manipulations essential in complex syntheses.[1] A clear understanding of its physical properties is the foundation of safe handling.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [4][] |
| Synonyms | Boc-D-Asp(OMe)-OH, N-Boc-D-aspartic acid α-methyl ester | [4][][6][7] |
| CAS Number | 124184-67-4 | [4][8] |
| Molecular Formula | C10H17NO6 | [4][6][8] |
| Molecular Weight | 247.25 g/mol | [3][4][7][9] |
| Physical State | White to off-white solid powder | [2][4][10] |
| Melting Point | 56 - 71 °C | [2][4][10] |
Note on conflicting data: While some safety data sheets may present slightly different melting points or hazard classifications, this guide adopts a conservative approach, recommending precautions aligned with the most comprehensive available data.
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the primary hazards are related to irritation and acute toxicity if improperly handled.[4][11]
| GHS Pictogram | Signal Word | Hazard Class |
| Warning | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation |
Hazard and Precautionary Statements
The following table summarizes the specific GHS statements associated with this compound, which form the basis for the handling protocols outlined in this guide.[4][11]
| Code | Statement | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[12] |
| H315 | Causes skin irritation | Direct skin contact must be prevented through proper gloves and lab attire.[4][13] |
| H319 | Causes serious eye irritation | Eye protection is mandatory to prevent contact with dust particles.[4][14] |
| H335 | May cause respiratory irritation | Handling of the powder must be done in a ventilated area to avoid inhaling dust.[4][13] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Work in a chemical fume hood or use a ventilated balance enclosure when weighing.[4][13] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Mandates the use of a full complement of Personal Protective Equipment (PPE).[4][12][13] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Provides a clear, immediate first-aid directive for accidental eye exposure.[4][14] |
While some older or less detailed SDS documents may classify this compound as having "no known hazards," this should be disregarded.[6][10] The principle of ALARA (As Low As Reasonably Achievable) dictates that the more stringent hazard classifications must be respected to ensure the highest level of safety.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A foundational concept in laboratory safety is the "Hierarchy of Controls," which prioritizes methods of risk reduction. For a solid chemical like this compound, this hierarchy is critical.
Caption: Hierarchy of controls for managing exposure to chemical powders.
-
Engineering Controls (Primary Barrier): The most effective way to control hazards is to contain them at the source.
-
Weighing: All weighing of this compound powder must be conducted in a chemical fume hood or a ventilated balance enclosure.[15] This prevents the inhalation of fine particulates that can cause respiratory irritation (H335).[6]
-
General Handling: All subsequent manipulations (e.g., dissolution, addition to a reaction) should be performed within a chemical fume hood.
-
-
Administrative Controls (Procedures): These are the protocols and training that ensure safe work practices. This technical guide is an example of an administrative control. All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.
-
Personal Protective Equipment (PPE) (Secondary Barrier): PPE is the last line of defense and is non-negotiable when handling this compound.
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[14] They provide a seal around the eyes to protect against airborne dust.
-
Hand Protection: Nitrile gloves are required to prevent skin irritation (H315).[6][15] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Skin Protection: A full-length laboratory coat, closed-toe shoes, and long pants must be worn to protect the skin from accidental spills.[15]
-
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[3]
-
Section 4: Standard Operating Procedures (SOPs) for Handling
Adherence to validated SOPs is crucial for both safety and experimental reproducibility.
Caption: Standard laboratory workflow for handling solid this compound.
SOP 1: Weighing and Aliquoting Solid this compound
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the fume hood or ventilated enclosure is operational.
-
Equilibration: Remove the sealed container of this compound from its refrigerated storage (recommended at 2-8°C for long-term stability).[][16] Allow the container to reach ambient room temperature before opening.
-
Weighing: Place a weigh boat on the analytical balance inside the ventilated enclosure. Tare the balance. Carefully transfer the desired amount of powder using a clean spatula. Avoid creating airborne dust.
-
Closure: Promptly and tightly seal the main container of this compound.
-
Cleanup: Gently wipe down the spatula and the balance surface with a damp cloth (e.g., with 70% ethanol) to remove any residual powder. Dispose of the cloth and any contaminated PPE as chemical waste.
-
Storage: Return the main container to refrigerated storage.
SOP 2: Long-Term Storage and Management
-
Primary Storage: Store this compound in its original, tightly sealed container in a refrigerator at 2-8°C.[][13][16] This temperature range balances stability against the risk of moisture condensation. While some suppliers state room temperature storage is acceptable, refrigerated conditions are best practice for preserving purity over long periods.[1][4][17]
-
Moisture and Light: Protect the compound from moisture and direct light.[17][18][19]
-
Incompatibilities: Store away from strong oxidizing agents.[6][9]
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
This table provides at-a-glance instructions for immediate action following an exposure. Medical attention should always be sought if symptoms persist.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][13][14] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. | [6][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. | [6][10][13] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. | [6][10][20] |
Spill Response
-
Small Spill (< 1 gram):
-
Ensure proper PPE is worn.
-
Restrict access to the area.[21]
-
Gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Carefully sweep or wipe the material into a designated chemical waste container.[6]
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste according to institutional guidelines.[6]
-
-
Large Spill (> 1 gram):
-
Evacuate the immediate area and close the doors.[21]
-
Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without specific training and equipment.
-
Waste Disposal
All unused this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) must be disposed of as hazardous chemical waste.[15] Do not discard in regular trash or pour down the drain.[15] Disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[6][13]
Conclusion
This compound is a valuable reagent in chemical and pharmaceutical research. While it presents manageable hazards, including skin, eye, and respiratory irritation, these risks can be effectively controlled through the diligent application of the hierarchy of controls. By integrating robust engineering controls, adhering to validated SOPs, and consistently using appropriate PPE, researchers can handle this compound safely and effectively, ensuring both personal well-being and the generation of reliable scientific data. Always consult the most current Safety Data Sheet from your supplier and your institution's Chemical Hygiene Plan before commencing work.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Asp(OMe)-OH = 98.0 TLC 59768-74-0 [sigmaaldrich.com]
- 4. Boc-D-Asp(OMe)-OH | 124184-67-4 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 10538431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. BLDpharm - Bulk Product Details [bldpharm.com]
- 12. 62396-48-9 | Boc-D-Asp-OH | N-protective Amino Acid | Ambeed.com [ambeed.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. biovera.com.au [biovera.com.au]
- 16. 124184-67-4|Boc-D-Asp(OMe)-OH|BLD Pharm [bldpharm.com]
- 17. peptide.com [peptide.com]
- 18. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 19. Laboratory Safety Guidelines for Peptides & Chemicals [continentalpeptides.com]
- 20. anaspec.com [anaspec.com]
- 21. offices.austincc.edu [offices.austincc.edu]
Methodological & Application
Application Note: A Guide to Coupling Reagents for Boc-D-Asp(OMe)-OH in Peptide Synthesis
Introduction
The synthesis of peptides is a cornerstone of modern drug discovery, biochemistry, and materials science. The formation of the amide bond between amino acids is the fundamental step, a reaction that requires precise control to ensure high yield, purity, and stereochemical integrity. This is achieved through the use of coupling reagents, which activate the carboxylic acid moiety of one amino acid to facilitate its reaction with the amino group of another.
This guide provides a detailed technical overview and practical protocols for the use of common coupling reagents with a specific and important building block: N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) . We will delve into the mechanisms of different reagent classes, address the unique challenges associated with aspartic acid derivatives, and provide step-by-step protocols for researchers, scientists, and drug development professionals. Our focus is on explaining the causality behind experimental choices to empower users to optimize their peptide synthesis strategies.
The Fundamental Chemistry of Peptide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under mild conditions.[1] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent susceptible to nucleophilic attack by the amine.[2] This two-step process—activation followed by coupling—is central to all chemical peptide synthesis.[1][2]
Caption: General mechanism of peptide bond formation.
Key Challenges in Coupling Aspartic Acid Derivatives
While the fundamental reaction is straightforward, coupling aspartic acid residues presents specific challenges that can compromise the yield and purity of the final peptide.
Aspartimide Formation
The most notorious side reaction is the formation of a cyclic aspartimide intermediate.[3][4] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl, particularly under basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[4] Although the focus here is on a Boc-protected amino acid, this side reaction is highly sequence-dependent (e.g., Asp-Gly, Asp-Ser sequences are prone) and remains a critical consideration in any synthesis strategy involving aspartic acid.[4][5] The resulting aspartimide can then undergo nucleophilic attack by water or other nucleophiles, leading to a mixture of the desired α-peptide and the undesired β-peptide isomer, which often co-elutes during purification.[4]
Racemization
Racemization, or the loss of stereochemical integrity at the α-carbon, is a risk during any amino acid activation.[6] It typically proceeds through the formation of a 5(4H)-oxazolone intermediate.[7] The use of urethane-based protecting groups like Boc significantly reduces this risk compared to acyl groups. However, for sensitive couplings, the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its analogues is crucial.[2][6] These additives convert the initial activated species into a less reactive, but more stable, active ester, which minimizes the time available for oxazolone formation.[6]
A Comparative Guide to Coupling Reagents
The choice of coupling reagent is critical and depends on the specific requirements of the synthesis, including the steric hindrance of the amino acids, the desired reaction speed, and cost considerations.
Carbodiimides
Carbodiimides are classic, cost-effective dehydrating agents.[8] The most common examples are:
-
DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, making it ideal for solution-phase where it can be filtered off, but problematic for SPPS.[8][9]
-
DIC (N,N'-Diisopropylcarbodiimide): A liquid reagent whose diisopropylurea (DIU) byproduct is more soluble in common solvents like DMF and DCM, making it a preferred choice for SPPS.[8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide. Both EDC and its urea byproduct are soluble in water, allowing for easy removal by aqueous extraction during workup, making it excellent for solution-phase synthesis and bioconjugation.[2][8]
Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with the amine to form the peptide bond. However, it is also susceptible to a side reaction where it rearranges to an unreactive N-acylurea, terminating the coupling.[2][8] The addition of nucleophilic additives like HOBt or OxymaPure intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions while still being sufficiently reactive.[2][8]
Caption: EDC/HOBt coupling mechanism.
Onium Salts
Onium salts are among the most efficient and rapid coupling reagents available and are broadly categorized as phosphonium or aminium/uronium salts. They function by generating active esters in situ.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly effective and are known for producing clean reactions.[10] PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generates HOBt esters. PyAOP, its 7-aza-HOBt analogue, is even more reactive. An advantage is that they do not cause the guanidinylation side reaction seen with some uronium salts.[10]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): These are perhaps the most popular reagents for SPPS.[11]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a robust and effective reagent.[12]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is more reactive than HBTU due to the electronic properties of the 7-azabenzotriazole (HOAt) core.[11] The nitrogen at the 7-position provides anchimeric assistance, accelerating the coupling reaction. HATU is often the reagent of choice for sterically hindered amino acids and "difficult" sequences.[11]
-
Mechanism: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the onium salt to form a highly reactive OAt or OBt active ester, which rapidly acylates the incoming amine.
Caption: HATU coupling mechanism.
Data Summary: Comparative Overview
| Feature | EDC/HOBt | DIC/OxymaPure | HBTU | HATU | PyBOP |
| Reactivity | Moderate | High | Very High | Extremely High | Very High |
| Racemization Risk | Low (with additive) | Very Low | Low | Very Low | Low |
| Byproduct Solubility | Water Soluble | Organic Soluble | Organic Soluble | Organic Soluble | Organic Soluble |
| Ease of Workup | Easy (Aqueous extraction) | Standard | Standard | Standard | Standard |
| Cost | Low | Moderate | Moderate | High | High |
| Key Advantage | Low cost, easy workup in solution phase.[8] | Good for SPPS, avoids explosive HOBt.[13] | Robust, reliable standard for SPPS.[12] | Highest reactivity for difficult couplings.[11] | Clean reaction, no guanidinylation risk.[10] |
| Consideration | Slower than onium salts. | Potential for guanidinylation if used in excess.[5] | Potential for guanidinylation if used in excess.[5] | Solutions have limited stability. |
Experimental Protocols
The following are generalized protocols for solution-phase synthesis. Researchers should optimize stoichiometry and reaction times based on the specific amino component being coupled.
General Workflow and Considerations
-
Reagents: Use high-purity, anhydrous solvents (e.g., DCM, DMF) and fresh reagents.
-
Stoichiometry: A slight excess of the activated amino acid and coupling reagents (typically 1.05-1.2 equivalents) relative to the amino component is common to drive the reaction to completion.
-
Base: For onium salt couplings, use 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Monitoring: Track reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
Caption: Standard peptide coupling workflow.
Protocol 1: EDC/HOBt Mediated Coupling of Boc-D-Asp(OMe)-OH
This protocol is well-suited for standard solution-phase couplings where cost and ease of byproduct removal are priorities.[14][15]
Materials:
-
Boc-D-Asp(OMe)-OH (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl, 1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA or NMM (1.1 eq, to free the amine)
-
Anhydrous DCM or DMF
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature to prepare the free amine.
-
In a separate flask, dissolve Boc-D-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the Boc-Asp solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled Boc-Asp solution and stir for 30 minutes at 0°C to allow for pre-activation.
-
Add the freshly prepared free amine solution from step 1 to the activated mixture.
-
Allow the reaction to warm to room temperature and stir overnight (or until completion as monitored by TLC).
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide product by silica gel column chromatography.
Protocol 2: HATU Mediated Coupling of Boc-D-Asp(OMe)-OH
This protocol is recommended for challenging couplings, such as with sterically hindered amines, or when rapid reaction times are desired.[11][16]
Materials:
-
Boc-D-Asp(OMe)-OH (1.0 eq)
-
Amino component (e.g., H-Pro-OtBu, 1.0 eq)
-
HATU (1.05 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve Boc-D-Asp(OMe)-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Add the amino component (1.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the cooled solution. A color change to yellow is often observed.
-
Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and stir for 2-4 hours (or until completion as monitored by TLC/LC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide product by silica gel column chromatography.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent stoichiometry. 2. Low reactivity of coupling partners (steric hindrance). 3. Poor quality of solvent or reagents. | 1. Increase equivalents of coupling reagent and activated acid (e.g., to 1.5 eq). 2. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[11] 3. Use fresh, anhydrous solvents and high-purity reagents. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Side reactions (e.g., N-acylurea formation). | 1. See "Incomplete Reaction". 2. If product is partially water-soluble, perform back-extraction of aqueous layers. 3. Ensure proper use of additives (HOBt, Oxyma) with carbodiimides.[8] |
| Multiple Spots on TLC (Side Products) | 1. Racemization. 2. Guanidinylation of the amine (with HBTU/HATU). 3. Aspartimide formation (in subsequent steps). | 1. Ensure an additive (HOBt, HOAt) is used. Lower reaction temperature. 2. Avoid a large excess of the uronium reagent. Use pre-activation or add the base last.[5] 3. For future steps, consider strategies to mitigate this known issue for Asp-containing peptides.[4] |
Conclusion
The successful coupling of Boc-D-Asp(OMe)-OH hinges on the judicious selection of a coupling reagent and protocol tailored to the specific synthetic challenge. For routine, cost-sensitive applications, carbodiimides like EDC with additives such as HOBt or OxymaPure provide a reliable and robust method. For more demanding syntheses involving sterically hindered partners or the need for rapid, high-efficiency reactions, onium salt reagents such as HATU are the superior choice, albeit at a higher cost. By understanding the underlying mechanisms and potential side reactions, researchers can confidently navigate the synthesis of aspartic acid-containing peptides, ensuring high purity and yield in their final products.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. peptide.com [peptide.com]
- 9. file.globalso.com [file.globalso.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Standard Deprotection Methods for Boc-D-Asp-OMe: An Application Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of standard deprotection methods for N-(tert-butoxycarbonyl)-D-aspartic acid α-methyl ester (Boc-D-Asp-OMe). The protocols and accompanying scientific explanations are designed to ensure procedural success and mitigate common side reactions, thereby maintaining the integrity of the target molecule.
Introduction
This compound is a crucial building block in the synthesis of peptides and complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions. Its facile removal under acidic conditions makes it an invaluable tool in multistep synthesis.[1][2] However, the deprotection of aspartic acid derivatives, such as this compound, requires careful consideration to prevent undesirable side reactions, most notably the formation of aspartimide.[3][4] This guide details the most common and effective methods for Boc deprotection, focusing on the underlying mechanisms and providing actionable protocols.
Core Principle: Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process.[1][5] The mechanism proceeds through three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[5][6][7]
-
Carbocation Formation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6][7]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine. The liberated amine is then typically protonated by the excess acid to form an amine salt.[5][6][7]
Caption: General mechanism of acid-catalyzed Boc deprotection.
A critical consideration during this process is the fate of the electrophilic tert-butyl cation. This reactive intermediate can lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan or methionine in peptides).[4][8][9] The use of "scavengers" can mitigate these unwanted reactions.
Standard Deprotection Protocols
The choice of acidic reagent and solvent system is crucial for achieving clean and efficient deprotection of this compound. The two most widely employed methods are treatment with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong acid that facilitates rapid and complete removal of the Boc group.[10][11] It is often used as a solution in a non-polar solvent like dichloromethane (DCM).
Causality Behind Experimental Choices:
-
TFA: Its high acidity ensures a fast reaction rate.
-
DCM: It is a good solvent for a wide range of organic compounds and is relatively inert under these acidic conditions.
-
Scavengers: The inclusion of scavengers like triisopropylsilane (TIS) or water is crucial to quench the tert-butyl cation, preventing side reactions.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a deprotection solution of 20-50% TFA in DCM (v/v). For sensitive substrates, a lower concentration of TFA is recommended. If required, add a scavenger such as water (2-5%) or triisopropylsilane (TIS) (2-5%) to the TFA/DCM mixture.
-
Slowly add the TFA/DCM solution to the stirred solution of the substrate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of TFA, co-evaporate the residue with a suitable solvent like toluene or DCM (repeat 2-3 times).
-
The resulting product will be the D-aspartic acid α-methyl ester as its trifluoroacetate salt. This can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Method 2: Hydrogen Chloride (HCl) in Dioxane or Diethyl Ether
Using a solution of hydrogen chloride in an organic solvent is another common and effective method for Boc deprotection.[12][13][14] This method is often considered milder than TFA and can offer better selectivity in some cases.
Causality Behind Experimental Choices:
-
HCl: A strong acid that effectively cleaves the Boc group.
-
Dioxane/Diethyl Ether: Anhydrous ethereal solvents are used to avoid the introduction of water, which could potentially hydrolyze the methyl ester.
-
Anhydrous Conditions: Crucial to prevent side reactions.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a minimal amount of an anhydrous solvent such as dioxane or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add a commercially available solution of 4 M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture.
-
The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Alternatively, the solvent can be removed under reduced pressure to yield the product as its hydrochloride salt.
Critical Challenge: Aspartimide Formation
A significant side reaction during the deprotection of aspartic acid derivatives is the formation of a five-membered succinimide ring, known as an aspartimide.[3][4][15] This intramolecular cyclization is particularly problematic as it can lead to racemization and the formation of β-aspartyl peptides in subsequent coupling reactions.[16]
Caption: Pathway of aspartimide formation and subsequent products.
While aspartimide formation is more pronounced under basic conditions (as seen in Fmoc-based peptide synthesis), it can also be acid-catalyzed, especially during prolonged exposure to strong acids or at elevated temperatures.[15][16]
Strategies to Minimize Aspartimide Formation:
-
Use Milder Conditions: Employing lower concentrations of acid and shorter reaction times can reduce the incidence of aspartimide formation.
-
Low Temperatures: Performing the deprotection at 0 °C can help to suppress this side reaction.
-
Careful Monitoring: Closely monitor the reaction to avoid unnecessarily long exposure to acidic conditions after the deprotection is complete.
Data Summary of Deprotection Methods
| Method | Reagents | Solvent | Time | Temperature (°C) | Outcome | Key Considerations |
| TFA | 20-50% TFA | Dichloromethane (DCM) | 30 min - 2 h | 0 to RT | D-Asp(OMe)-OH · TFA | Fast and efficient; requires scavengers to prevent t-butylation side reactions.[7][8] |
| HCl | 4 M HCl | Dioxane or Diethyl Ether | 30 min - 4 h | RT | D-Asp(OMe)-OH · HCl | Generally milder than TFA; product often precipitates as the hydrochloride salt.[12][13] |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid, prolong the reaction time, or allow the reaction to proceed at room temperature.[7] |
| Presence of Side Products (e.g., t-butylated species) | Reaction of the tert-butyl cation with nucleophiles. | Add scavengers such as water, triisopropylsilane (TIS), or anisole to the reaction mixture.[4][8] |
| Aspartimide Formation | Prolonged exposure to strong acid, elevated temperature. | Use milder acidic conditions (e.g., lower TFA concentration), maintain low temperatures (0 °C), and minimize reaction time.[3][15] |
| Ester Hydrolysis | Presence of water in the reaction. | Use anhydrous solvents and reagents. |
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-D-Asp-OMe in the Synthesis of Peptide-Based Therapeutics
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent pharmacokinetic limitations of native peptides. This guide provides a comprehensive technical overview of N-α-tert-Butyloxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp-OMe), a critical building block for synthesizing robust peptide therapeutics. We will explore the scientific rationale for utilizing D-aspartic acid to enhance proteolytic stability and modulate biological activity. Detailed, field-proven protocols for the application of this compound within the Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) framework are provided, with a critical focus on mechanistic choices and potential side reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage stereochemical diversity for the creation of next-generation peptide-based medicines.
Introduction: The Imperative for Modified Peptides
Peptides offer exceptional therapeutic potential due to their high specificity and low off-target toxicity. However, their clinical utility is frequently hampered by rapid in vivo clearance, primarily driven by degradation from endogenous proteases.[1] These enzymes are highly stereospecific, recognizing and cleaving peptide bonds involving naturally occurring L-amino acids.[1] A powerful strategy to circumvent this limitation is the introduction of D-amino acids, the non-natural mirror images of their L-counterparts.[2] This single stereochemical inversion can render peptide bonds resistant to enzymatic hydrolysis, significantly extending the therapeutic's half-life and bioavailability.[3][4]
This compound is a specialized amino acid derivative designed for this purpose. It provides a D-aspartic acid residue protected at the N-terminus with an acid-labile tert-Butyloxycarbonyl (Boc) group and at the β-carboxyl side-chain with a methyl ester (-OMe). This configuration makes it ideally suited for the classical Boc/Bzl strategy of Solid-Phase Peptide Synthesis (SPPS), a robust method for constructing complex peptide sequences.[5][6]
The Strategic Advantage of Incorporating D-Aspartic Acid
The decision to incorporate a D-amino acid like D-Asp is driven by several key therapeutic goals:
-
Enhanced Proteolytic Resistance: The primary benefit is the dramatic increase in stability against enzymatic degradation.[3] Proteases, evolved to process L-amino acid chains, are sterically hindered from effectively binding and cleaving peptide bonds adjacent to a D-residue.[7] This leads to a longer circulation half-life, a critical attribute for reducing dosing frequency and improving patient compliance.[4]
-
Modulation of Biological Activity: The rigid, non-natural stereochemistry of a D-amino acid can alter the peptide's three-dimensional structure. This can lead to profound changes in receptor binding affinity and signaling outcomes, potentially converting an agonist to an antagonist or fine-tuning binding selectivity.[7]
-
Structural Constraint: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for mimicking the bioactive conformation of a native peptide loop or for improving target engagement.[3]
Caption: Impact of D-amino acid incorporation on peptide stability.
A Critical Side Reaction: Aspartimide Formation
While advantageous, the inclusion of aspartic acid residues (both L and D forms) presents a significant synthetic challenge: aspartimide formation. This side reaction is particularly prevalent in the widely used Fmoc-based SPPS, where repetitive exposure to basic conditions (e.g., piperidine for Fmoc deprotection) is required.[8][9]
The reaction proceeds via an intramolecular cyclization, where the backbone nitrogen atom attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring.[10][11] This aspartimide intermediate is unstable and can lead to several impurities:
-
β-peptides: Ring-opening by nucleophiles can occur at the β-carbonyl, leading to an isomeric peptide with the backbone running through the side chain.[8]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, converting an L-Asp residue to a D-Asp residue, and vice-versa.[9]
-
Chain Termination: Piperidine can open the ring to form piperidide adducts.[11]
These byproducts often co-elute with the target peptide during purification and may have the same mass, making their detection and removal exceptionally difficult.[11] The Boc/Bzl synthesis strategy, which uses acidic conditions for deprotection, largely circumvents this base-catalyzed problem, offering a key advantage when synthesizing Asp-containing peptides.[5]
Caption: Mechanism of base-catalyzed aspartimide formation.
Experimental Protocol: Boc-SPPS of a D-Aspartic Acid-Containing Peptide
This protocol details the manual synthesis of a model peptide using the Boc/Bzl strategy to incorporate this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Resins | |||
| Merrifield Resin, 1% DVB | 100-200 mesh | Standard Supplier | For peptides with a C-terminal acid. |
| MBHA Resin | 100-200 mesh | Standard Supplier | For peptides with a C-terminal amide. |
| Amino Acids | |||
| This compound | Synthesis Grade | Verified Supplier | |
| Other Boc-L-Amino Acids | Synthesis Grade | Verified Supplier | With standard Bzl-type side-chain protection (e.g., Boc-Lys(2-Cl-Z)-OH, Boc-Tyr(Br-Z)-OH). |
| Solvents | |||
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Standard Supplier | |
| Isopropanol (IPA) | Reagent Grade | Standard Supplier | |
| Reagents | |||
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | Corrosive. |
| Diisopropylethylamine (DIEA) | Reagent Grade | Standard Supplier | |
| HBTU / HOBt | Synthesis Grade | Verified Supplier | Coupling reagents. |
| Anhydrous Hydrogen Fluoride (HF) | Reagent Grade | Specialized Supplier | Extremely Hazardous. Requires specialized apparatus. |
| Anisole | Reagent Grade | Standard Supplier | Scavenger for HF cleavage. |
Synthesis Workflow
The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling steps to elongate the peptide chain.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) cycle.
Step-by-Step Protocol
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell the chosen resin (e.g., 1g of Merrifield resin) in DCM for 30 minutes in a peptide synthesis vessel.
-
Load the first Boc-protected amino acid according to standard protocols (e.g., the cesium salt method for Merrifield resin).[12]
Step 2: N-α-Boc Deprotection
-
Drain the solvent from the resin.
-
Add a solution of 50% TFA in DCM (10 mL/g of resin).
-
Agitate for 2 minutes, drain, and repeat with fresh 50% TFA in DCM for 20 minutes.[12][13]
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual acid.[12]
Step 3: Neutralization
-
Add a solution of 10% DIEA in DCM (10 mL/g of resin) and agitate for 2 minutes.[13]
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess DIEA. The peptide-resin now has a free N-terminal amine.
Step 4: Coupling of this compound
-
In a separate vial, pre-activate the amino acid. For 1g of resin (assuming ~0.8 mmol/g loading), dissolve this compound (3 eq., ~2.4 mmol), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the drained, neutralized peptide-resin.
-
Agitate the reaction at room temperature for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Step 5: Chain Elongation
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Step 6: Final Cleavage and Deprotection Caution: This step involves extremely hazardous HF and must be performed by trained personnel using a dedicated apparatus in a certified fume hood.
-
Thoroughly dry the final peptide-resin under vacuum.
-
Place the dried resin in the HF reaction vessel of the cleavage apparatus. Add a scavenger such as anisole (1 mL/g of resin).
-
Cool the vessel to -5°C to 0°C.
-
Carefully distill anhydrous HF (10 mL/g of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour. This step cleaves the peptide from the resin and removes all Boc and Bzl-type side-chain protecting groups. The methyl ester on the D-Asp side chain is also cleaved under these strong acidic conditions, yielding a free carboxylic acid.[14][15]
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting crude peptide and resin mixture with cold diethyl ether to precipitate the peptide and remove the scavenger.
-
Extract the crude peptide with a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
Purification, Characterization, and Stability Analysis
-
Purification: The crude peptide should be purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterization: The purity and identity of the final peptide must be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
-
Stability Analysis: To validate the design, the purified peptide should be incubated with a relevant protease (e.g., trypsin, chymotrypsin, or human serum). The degradation rate can be monitored by RP-HPLC over time and compared to an equivalent peptide containing L-Asp.
Table 1: Representative Proteolytic Stability Data
| Peptide Sequence | Amino Acid at Position X | Incubation Time (Human Serum) | % Intact Peptide Remaining |
| H-Gly-Ala-X -Phe-Gly-NH₂ | L-Asp | 1 hour | < 10% |
| H-Gly-Ala-X -Phe-Gly-NH₂ | L-Asp | 8 hours | Not Detectable |
| H-Gly-Ala-D-Asp -Phe-Gly-NH₂ | D-Asp | 1 hour | > 95% |
| H-Gly-Ala-D-Asp -Phe-Gly-NH₂ | D-Asp | 8 hours | > 90% |
| (Data is illustrative and based on typical outcomes reported in the literature. Actual results are sequence-dependent.)[2][16] |
Conclusion
This compound is a valuable reagent for the synthesis of peptide-based therapeutics with enhanced pharmacokinetic properties. Its incorporation via the Boc/Bzl SPPS strategy effectively introduces a site of proteolytic resistance while simultaneously mitigating the risk of aspartimide formation that plagues base-labile Fmoc synthesis. By understanding the underlying chemistry and following robust protocols, researchers can successfully leverage this and similar D-amino acid derivatives to develop more stable and effective peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. nbinno.com [nbinno.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Overview of Custom Peptide Synthesis [peptide2.com]
- 16. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Boc-D-Asp-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of synthetic chemistry, particularly in the fields of peptide synthesis and drug development. When working with amino acid derivatives such as N-α-tert-butyloxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp-OMe), precise control over reaction conditions is paramount to ensure selective amide bond formation at the α-carboxyl group while preserving the integrity of the side-chain methyl ester and the stereochemistry of the chiral center. This document provides a comprehensive guide to the reaction conditions, key considerations, and detailed protocols for the successful amide coupling of this compound.
Core Scientific Principles: Navigating the Challenges of Aspartic Acid Derivatives
The primary challenge in coupling aspartic acid derivatives is the propensity for the side-chain carboxyl group (or its ester) to participate in intramolecular side reactions. The most significant of these is the formation of a five-membered ring aspartimide intermediate.[1] This side reaction is particularly prevalent under basic conditions and can lead to a mixture of undesired products, including α- and β-peptides, as well as racemization at the α-carbon.[2][3]
Historically, Boc-based solid-phase peptide synthesis (SPPS) has shown minimal aspartimide formation, largely attributed to the use of specific side-chain protecting groups and in situ neutralization coupling protocols with sterically hindered bases like diisopropylethylamine (DIPEA).[2] While this compound is used in solution-phase synthesis, the principles of minimizing base-catalyzed side reactions remain critical.
The selection of an appropriate coupling reagent is a critical factor in achieving high yields and purity. The ideal reagent should facilitate efficient activation of the α-carboxyl group under mild conditions, leading to rapid amide bond formation that outcompetes potential side reactions.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent significantly influences the outcome of the amide bond formation. Below is a comparative analysis of commonly employed reagents for this purpose.
| Coupling Reagent Class | Examples | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| Carbodiimides | EDC, DIC | Moderate | Good to High | Low (with additive) | Cost-effective and widely used. Requires an additive like HOBt or HOAt to suppress racemization and improve efficiency.[1][4] |
| Aminium/Uronium Salts | HATU, HBTU | Very Fast | Very High | Low | Highly efficient, especially for sterically hindered couplings.[1][4] HATU is often preferred for its rapid kinetics and low racemization tendency.[4][5] |
| Phosphonium Salts | PyBOP | Fast | High | Low | Byproducts are generally less problematic than those from some other reagents. Effective for hindered residues. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide bond formation of this compound with a primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes the cost-effective and widely used carbodiimide coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to minimize racemization.[6][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol employs the highly efficient aminium salt HATU for rapid and clean amide bond formation, which is particularly useful for sterically hindered or challenging couplings.[4][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
General Workflow for Amide Bond Formation
Caption: General workflow for solution-phase amide bond formation.
Mechanism of Carbodiimide-Mediated Coupling with HOBt
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated species. Pre-activation of the carboxylic acid with the coupling reagent before adding the amine (as in the HATU protocol) can improve efficiency.[6] Increasing the equivalents of the coupling reagent and amine may also be beneficial.
-
Side Reactions: The primary side reaction to consider is aspartimide formation. Using a sterically hindered base such as DIPEA is crucial.[2] Maintaining low reaction temperatures, especially during the addition of the base and coupling reagent, can help minimize this side reaction.
-
Racemization: The use of additives like HOBt or HOAt is highly effective in suppressing racemization.[4] Uronium/aminium salt-based reagents like HATU also exhibit a low tendency for racemization.[5]
Conclusion
The successful formation of an amide bond with this compound hinges on the careful selection of coupling reagents and the optimization of reaction conditions to favor the desired reaction pathway while minimizing side reactions, particularly aspartimide formation. The protocols provided herein, utilizing both carbodiimide and aminium salt-based coupling agents, offer robust and reproducible methods for achieving high yields of the desired amide product. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently employ these methods in the synthesis of complex peptides and drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Coupling Boc-D-Asp-OMe to a Resin
<
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the successful coupling of N-α-Boc-D-aspartic acid α-methyl ester (Boc-D-Asp-OMe) to solid-phase synthesis resins, a critical initial step in the synthesis of peptides containing a D-aspartic acid residue with a protected side-chain carboxyl group. We will explore the underlying chemical principles, provide step-by-step protocols for two common resins, Merrifield and Wang, and discuss essential techniques for reaction monitoring and troubleshooting. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently perform this crucial step in solid-phase peptide synthesis (SPPS).
Introduction: The Significance of the First Amino Acid Coupling
Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin.[3][4] The initial step, the covalent attachment of the first amino acid to the resin, is paramount as it sets the foundation for the entire synthesis. An inefficient or incomplete first coupling will directly impact the overall yield and purity of the final peptide.
This guide focuses on the coupling of this compound, a derivative of the D-isomer of aspartic acid. The tert-butoxycarbonyl (Boc) group on the α-amino function serves as a temporary protecting group, readily removed under acidic conditions to allow for chain elongation.[5] The methyl ester on the β-carboxyl group provides orthogonal protection, which can be selectively removed under different conditions if further modification of the side chain is desired.
We will detail protocols for coupling to two widely used resins:
-
Merrifield Resin: A chloromethylated polystyrene-divinylbenzene resin, a classic support for Boc-based SPPS.[1][6]
-
Wang Resin: A hydroxymethyl-functionalized polystyrene resin, often favored for its milder cleavage conditions.[3][7]
Understanding the nuances of coupling to these different resin types is crucial for optimizing the synthesis of the target peptide.
The Chemistry of Coupling: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and the functional group on the resin (a chloromethyl group on Merrifield resin or a hydroxyl group on Wang resin) is generally not feasible under mild conditions. Therefore, the carboxylic acid of the Boc-amino acid must first be "activated" to make it more susceptible to nucleophilic attack.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used activating agents.[8][9] The reaction proceeds through a highly reactive O-acylisourea intermediate.[8][10] This intermediate can then react with the functional group on the resin to form the desired ester linkage.
To enhance coupling efficiency and minimize side reactions, such as the formation of an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) are often included.[10][11] HOBt reacts with the O-acylisourea to form an active ester, which is more stable yet still highly reactive towards the resin's functional group.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-D-Asp(OMe)-OH | Peptide Synthesis Grade | e.g., Biosynth (ZEA18467)[12] | Ensure high purity. |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis Grade | e.g., Sigma-Aldrich | Substitution level typically 0.5-1.5 mmol/g. |
| Wang Resin (1% DVB, 100-200 mesh) | Peptide Synthesis Grade | e.g., Sigma-Aldrich | Substitution level typically 0.4-1.2 mmol/g. |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Major Supplier | Liquid, handle with care. |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Major Supplier | Can be explosive when dry, handle with care. |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Major Supplier | Catalyst, use in small amounts. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major Supplier | Anhydrous is preferred. |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major Supplier | For neutralization steps. |
| Piperidine | Reagent Grade | Major Supplier | For Fmoc deprotection if applicable. |
| Acetic Anhydride | Reagent Grade | Major Supplier | For capping unreacted sites. |
| Methanol (MeOH) | ACS Grade | Major Supplier | |
| Cesium Carbonate (Cs₂CO₃) | Reagent Grade | Major Supplier | For Merrifield resin coupling. |
| Ninhydrin | Reagent Grade | Major Supplier | For Kaiser test. |
Experimental Protocols
4.1 Protocol 1: Coupling of this compound to Merrifield Resin (Cesium Salt Method)
The Cesium Salt method is a reliable technique for attaching the first Boc-amino acid to Merrifield resin, minimizing the risk of racemization.[6]
Workflow Diagram:
Caption: Workflow for coupling this compound to Merrifield resin.
Step-by-Step Procedure:
-
Preparation of the this compound Cesium Salt:
-
Dissolve this compound (1.2 equivalents relative to the resin substitution) in methanol (approximately 5 mL per mmol of amino acid).
-
Add a small amount of water (approximately 0.5 mL per mmol).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).[13]
-
Remove the solvent by rotary evaporation to obtain the cesium salt.
-
To ensure the salt is anhydrous, which is critical for the reaction, co-evaporate twice with anhydrous DMF.[13]
-
-
Resin Swelling:
-
Place the Merrifield resin (1 equivalent) in a reaction vessel.
-
Add DMF (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
-
Coupling Reaction:
-
Washing:
-
Filter the resin and wash it thoroughly to remove unreacted starting materials and byproducts. A typical washing sequence is:
-
DMF (3 times)
-
50% aqueous DMF (3 times)
-
Methanol (3 times)
-
DCM (3 times)
-
-
-
Drying:
-
Dry the loaded resin under vacuum to a constant weight.
-
4.2 Protocol 2: Coupling of this compound to Wang Resin (DIC/DMAP Method)
For Wang resin, which has a hydroxyl functional group, an esterification reaction is performed, commonly using a carbodiimide activator and a catalyst.
Workflow Diagram:
Caption: Workflow for coupling this compound to Wang resin.
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the Wang resin (1 equivalent) in a reaction vessel.
-
Add DCM (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
-
Amino Acid Activation and Coupling:
-
In a separate flask, dissolve this compound (2-4 equivalents relative to the resin substitution) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1 equivalent relative to the amino acid) and stir for 10-15 minutes to pre-activate the amino acid.
-
Add the pre-activated amino acid solution to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 equivalents relative to the resin substitution).
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction for the disappearance of free hydroxyl groups on the resin (see Section 5).
-
-
Capping of Unreacted Hydroxyl Groups:
-
After the coupling reaction, it is crucial to "cap" any unreacted hydroxyl groups to prevent the formation of deletion sequences in subsequent steps.
-
Wash the resin with DCM.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DCM and agitate for 30 minutes.
-
-
Washing and Drying:
-
Filter the resin and wash it thoroughly with DCM, DMF, and finally methanol.
-
Dry the loaded resin under vacuum.
-
Reaction Monitoring and Validation
Monitoring the progress of the coupling reaction is essential to ensure a high loading efficiency.[15] Since the reaction occurs on a solid support, standard analytical techniques like TLC or NMR are not directly applicable.[16]
| Method | Description | Application |
| Kaiser Test (Ninhydrin Test) | A colorimetric test that detects free primary amines.[15] | Not directly applicable for the first coupling to Merrifield or Wang resin, but essential for all subsequent coupling steps after deprotection of the Boc group. |
| Chloranil Test | A colorimetric test for secondary amines. | Useful for monitoring the coupling to a secondary amine on a resin. |
| Cleavage and HPLC Analysis | A small sample of the resin is cleaved, and the released amino acid is quantified by HPLC. | A quantitative but destructive method to determine the loading level. |
| Gravimetric Analysis | The weight gain of the resin after coupling can provide a rough estimate of the loading. | A simple but less accurate method. |
For Wang Resin Coupling: A specific test for free hydroxyl groups can be performed. One such method involves reacting a resin sample with a colored or fluorescent tagging agent that specifically reacts with hydroxyl groups, followed by a colorimetric or fluorometric assay.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low Loading Efficiency | - Incomplete activation of the amino acid.- Insufficient reaction time or temperature.- Poor quality of reagents or solvents.- Steric hindrance. | - Ensure proper pre-activation of the amino acid.- Increase reaction time or temperature (for Merrifield resin).- Use fresh, high-purity reagents and anhydrous solvents.- For sterically hindered amino acids, consider double coupling. |
| Racemization | - Use of strong activating agents or harsh conditions. | - The Cesium salt method for Merrifield resin minimizes racemization.[6]- For Wang resin, pre-activation at low temperatures and the use of additives like HOBt can reduce racemization. |
| Side Reactions | - Formation of N-acylurea with carbodiimides.[10][11]- Aspartimide formation in subsequent steps.[6][17] | - Use of HOBt minimizes N-acylurea formation.[10]- For aspartimide formation, using specific protecting groups on the aspartic acid side chain for subsequent steps can be beneficial. |
Conclusion
The successful coupling of the first amino acid to the resin is a critical determinant of the overall success of solid-phase peptide synthesis. By understanding the underlying chemical principles and carefully following established protocols, researchers can achieve high loading efficiencies and minimize side reactions. This guide provides a comprehensive framework for the coupling of this compound to both Merrifield and Wang resins, empowering researchers to confidently embark on the synthesis of complex peptides for a wide range of applications in research and drug development.
References
- 1. Merrifield’s resin | Opinion | Chemistry World [chemistryworld.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Boc-D-Asp(OMe)-OH | 124184-67-4 | ZEA18467 | Biosynth [biosynth.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Novel Dermorphin Analogs Using Boc-D-Asp-OMe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Superior Analgesics
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), a heptapeptide originally isolated from amphibian skin, represents a pinnacle of natural opioid peptide evolution. Its defining feature is a D-Alanine residue at the second position, a post-translational modification that confers exceptionally high affinity and selectivity for the µ-opioid receptor (MOR).[1] This unique structural element not only enhances receptor binding but also provides significant resistance to enzymatic degradation, a common pitfall for peptide-based therapeutics.[2] The N-terminal tetrapeptide fragment, Tyr-D-Ala-Phe-Gly, has been identified as the minimal sequence required for potent MOR agonistic activity, making it a prime scaffold for the development of novel analgesics.[3]
The strategic substitution of amino acids within this pharmacophore is a cornerstone of modern medicinal chemistry, aimed at modulating receptor selectivity, improving metabolic stability, and refining the pharmacological profile to separate potent analgesia from deleterious side effects like respiratory depression and tolerance.[2][4] This application note details the synthesis of a novel dermorphin analog, [D-Asp²]-dermorphin tetrapeptide (Tyr-D-Asp-Phe-Gly-NH₂), utilizing N-α-Boc-D-Aspartic acid β-methyl ester (Boc-D-Asp-OMe) as a key building block. The introduction of a D-Aspartic acid residue is hypothesized to explore the impact of a negatively charged side chain at position 2 on µ-opioid receptor interaction, potentially influencing binding kinetics and receptor activation dynamics.
This document provides a comprehensive, field-proven guide to the solid-phase synthesis, purification, and characterization of this analog, grounded in the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
The Rationale Behind D-Amino Acid Substitution
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance biological activity and stability.[2][4] In the context of opioid peptides, the native L-amino acid configuration is often susceptible to rapid cleavage by endogenous peptidases. By substituting an L-amino acid with its D-enantiomer, particularly at the N-terminus, the peptide's half-life is significantly extended.[2][5] For dermorphin, the D-Ala² residue is critical for its high potency.[1] Substituting this with other D-amino acids, such as D-Arginine, has been shown to produce analogs with potent and long-lasting analgesic effects.[6]
The choice of this compound for this synthesis is deliberate. The D-configuration is intended to maintain or enhance enzymatic stability. The aspartic acid side chain introduces a carboxylic acid group, which will be negatively charged at physiological pH. This feature allows for the investigation of how an acidic residue at the crucial second position interacts with the opioid receptor binding pocket. It is known that specific acidic residues within the opioid receptors themselves are critical for ligand binding and receptor activation, suggesting that a complementary acidic residue on the ligand could modulate these interactions.[7][8]
Synthetic Workflow Overview
The synthesis of the target tetrapeptide, Tyr-D-Asp-Phe-Gly-NH₂, is performed using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). The workflow begins with a 4-methylbenzhydrylamine (MBHA) resin, which yields a C-terminal amide upon final cleavage.[9][10] The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. The process involves a repeated cycle of N-α-Boc deprotection with trifluoroacetic acid (TFA), neutralization with a tertiary amine base, and coupling of the next Boc-protected amino acid. The final step is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF).[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. zenodo.org [zenodo.org]
- 4. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Modulation of μ‐opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of μ-opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide for the Solution-Phase Deprotection of Boc-D-Asp-OMe
Introduction: The Critical Role of Aspartic Acid Derivatives in Synthesis
N-tert-butoxycarbonyl-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe) is a pivotal building block in contemporary organic synthesis, particularly in the realms of peptide chemistry and drug development.[][2] The Boc protecting group offers robust protection of the α-amino group, facilitating controlled, sequential bond formation, while the methyl ester at the β-carboxyl position provides an additional site for synthetic elaboration.[2] The selective removal of the Boc group is a frequent and critical transformation, yielding a primary amine that serves as a nucleophile in subsequent reactions, most notably in the elongation of a peptide chain.
This guide provides a comprehensive, field-proven protocol for the efficient deprotection of this compound in the solution phase. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, potential pitfalls, and analytical methodologies required to ensure a successful and reproducible outcome.
Core Protocol: Acid-Catalyzed Deprotection of this compound
This protocol details a standard and reliable method for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in a suitable solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | [Specify Supplier] | Ensure starting material purity via NMR or LC-MS. |
| Dichloromethane (DCM) | Anhydrous | [Specify Supplier] | Use a dry solvent to prevent unwanted side reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | [Specify Supplier] | Handle in a fume hood with appropriate personal protective equipment (PPE). |
| Diethyl Ether | Anhydrous | [Specify Supplier] | Required for product precipitation. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | [Specify Supplier] | For optional basic work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | [Specify Supplier] | For drying the organic layer. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | [Specify Supplier] | For reaction monitoring. |
Experimental Workflow Diagram
Caption: Workflow for the deprotection of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[3]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. For substrates that are particularly sensitive, this initial cooling step can help to minimize potential side reactions.[4]
-
Addition of TFA: While stirring vigorously, slowly add trifluoroacetic acid (TFA) to the reaction mixture. A common and effective concentration is 25-50% TFA in DCM (v/v).[3] For substrates that are resistant to deprotection, neat TFA can be utilized.[3] A slight exotherm may be observed upon addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue to stir for an additional 1-3 hours.[5]
-
Monitoring: The progress of the reaction should be monitored to ensure complete consumption of the starting material. This is most conveniently achieved using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
TLC: Spot the reaction mixture against the starting material on a silica gel plate. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The deprotected product, being a salt, is significantly more polar and will exhibit a much lower Retention Factor (Rf) than the Boc-protected starting material.[7] Visualization can be achieved with a UV lamp (if applicable) and staining with ninhydrin, which will develop a characteristic color (usually purple or yellow) in the presence of the newly formed primary amine.
-
-
Work-up and Isolation (as the TFA salt): a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4] To aid in the removal of residual TFA, co-evaporation with a non-polar solvent like toluene can be performed. b. To the resulting oil or solid, add cold, anhydrous diethyl ether to induce precipitation of the product as its trifluoroacetate salt.[3][4] c. Stir or sonicate the suspension to break up any clumps and form a fine, filterable solid. d. Isolate the solid product by vacuum filtration, washing with several portions of cold diethyl ether to remove any soluble organic impurities.[3] e. Dry the isolated solid under high vacuum to yield the D-aspartic acid β-methyl ester trifluoroacetate salt.
-
Optional: Neutralization to the Free Amine: a. If the free amine is required, dissolve the crude TFA salt in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.[4][7] b. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[4] c. Filter and concentrate the solution in vacuo to yield the free amine of D-aspartic acid β-methyl ester. Note that this free amine may be less stable than its salt form.
Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group is a well-established electrophilic cleavage reaction.[4] The process proceeds through a series of distinct steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group. This initial step activates the protecting group, making it susceptible to cleavage.[4][8]
-
Carbocation Formation: The protonated carbamate is unstable and fragments, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][8]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free primary amine.[8][9] It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of CO₂.[8][9]
-
Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA present, forming the corresponding trifluoroacetate salt.[8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Scientific Insights
Incomplete Deprotection
-
Cause: Insufficient acid concentration or reaction time. The rate of Boc cleavage can show a second-order dependence on the acid's concentration.[4] Steric hindrance around the amine can also slow the reaction.[4]
-
Solution: Increase the concentration of TFA (e.g., from 25% to 50% or even neat TFA) or prolong the reaction time.[10][11] Gentle warming (to ~40 °C) can also be employed, but this may increase the risk of side reactions.[10]
Side Reactions and the Role of Scavengers
The primary cause of side product formation is the highly electrophilic tert-butyl cation generated during the reaction.[10][11] This cation can alkylate any nucleophilic species present.
-
t-Butylation: While aspartic acid itself does not possess a highly nucleophilic side chain prone to t-butylation (unlike Tryptophan, Methionine, or Cysteine), this can be a concern in more complex peptides containing these residues.[10][11]
-
Aspartimide Formation: A significant side reaction specific to aspartic acid residues, especially in peptide synthesis, is the formation of a cyclic aspartimide intermediate.[12] This is more prevalent under basic conditions used for Fmoc deprotection but can also be acid-catalyzed, particularly during prolonged exposure to strong acids or at elevated temperatures.[13][14] Aspartimide formation can lead to racemization and the formation of β-peptide linkages upon ring-opening.[14]
-
Mitigation: For the deprotection of a single amino acid derivative like this compound, this is less of a concern than in a peptide chain. However, keeping the reaction temperature at 0 °C to room temperature and avoiding unnecessarily long reaction times is prudent.[15]
-
-
Use of Scavengers: To prevent unwanted alkylation by the tert-butyl cation, nucleophilic "scavengers" are often added to the reaction mixture. These compounds are more reactive towards the carbocation than the substrate, effectively trapping it.[10][11]
-
Common Scavengers: Triisopropylsilane (TIS) and water are commonly used. A standard "cleavage cocktail" is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[10] While not strictly necessary for this simple deprotection, their inclusion is good practice, especially if scaling up or if the substrate is part of a more complex molecule.
-
Analytical Characterization
Rigorous analytical validation is essential to confirm the successful deprotection and to assess the purity of the final product.
| Analytical Method | Principle | Expected Outcome for Successful Deprotection |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the characteristic singlet for the nine tert-butyl protons of the Boc group (typically around 1.4 ppm). Appearance of a broad signal for the ammonium protons in the TFA salt.[6] |
| LC-MS | Separates components by chromatography and determines their mass-to-charge ratio. | The starting material peak should be absent. A new peak corresponding to the molecular weight of the deprotected product ([M+H]⁺) should be observed.[6][7] |
| TLC | Separates components based on polarity. | The spot corresponding to the starting material (higher Rf) should disappear, and a new, more polar spot (lower Rf) should appear. Staining with ninhydrin will be positive for the product spot.[6][7] |
Conclusion
The acid-catalyzed deprotection of this compound is a fundamental transformation in organic synthesis. By understanding the underlying mechanism, potential side reactions, and proper analytical techniques, researchers can reliably and efficiently perform this crucial step. The protocol and insights provided herein serve as a robust guide for scientists and professionals in drug development, ensuring high-quality outcomes in their synthetic endeavors.
References
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Boc-D-Asp-OMe Coupling Issues
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-Asp(OMe)-OH during Boc-based Solid-Phase Peptide Synthesis (SPPS). As a sterically hindered amino acid derivative, its efficient coupling requires careful optimization of synthesis parameters. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Troubleshooting Guide: Low Coupling Efficiency with Boc-D-Asp-OMe
This section addresses the most common issues encountered when using Boc-D-Asp(OMe)-OH, presented in a question-and-answer format to directly resolve experimental problems.
Q1: My Kaiser test is strongly positive (blue) after a standard coupling cycle with this compound. What is the primary cause?
A1: A persistent positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction. With Boc-D-Asp(OMe)-OH, this is most often attributable to two factors: steric hindrance and insufficient carboxyl group activation .
-
Steric Hindrance: The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine and the methyl ester on the side chain creates significant steric bulk around the carboxyl group. This physically impedes the approach of the resin-bound amine, slowing down the reaction rate considerably compared to less hindered amino acids like Boc-Ala-OH.[1]
-
Insufficient Activation: Standard carbodiimide activators like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), even with additives like HOBt, may not generate a sufficiently reactive ester intermediate to overcome the high activation energy required for this sterically demanding coupling.[1][2] The reaction may be too slow to go to completion within a standard coupling time.
The initial troubleshooting step is to move beyond standard activation methods and employ more potent coupling reagents.
Q2: What are the recommended coupling reagents and conditions for this compound?
A2: For sterically hindered amino acids, more robust uronium or phosphonium salt-based coupling reagents are highly recommended. These reagents rapidly generate highly activated esters, driving the reaction to completion more effectively.
| Coupling Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Key Advantages & Considerations |
| HATU | Uronium Salt | 1:0.95:2 | Highly Recommended. Extremely fast and efficient for hindered couplings. The 0.95 equivalent of HATU minimizes the risk of N-terminal guanidinylation, a side reaction where the reagent caps the free amine.[3] |
| HBTU | Uronium Salt | 1:0.95:2 | A very effective and widely used alternative to HATU. Slightly less reactive but generally sufficient for most hindered couplings. |
| PyBOP | Phosphonium Salt | 1:1:2 | Excellent activating agent, though its byproducts can sometimes be more difficult to wash away than those from uronium salts. |
| DIC/HOBt | Carbodiimide | 1:1:1 (No Base) | Not Recommended for Initial Attempts. May be insufficient for complete coupling. If used, requires extended reaction times and careful monitoring.[1] |
Base Selection: Diisopropylethylamine (DIEA) is the standard tertiary base used in these reactions to activate the carboxylate and neutralize the resin. Ensure you are using at least 2 equivalents relative to the amino acid.
Q3: I've switched to HATU but my coupling is still incomplete. What are my next steps?
A3: If a powerful activator like HATU fails to yield a negative Kaiser test, the issue may be compounded by on-resin peptide aggregation or requires a more aggressive coupling protocol. Here is a logical workflow to follow.
Troubleshooting Workflow for Incomplete Coupling
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Recommended Actions:
-
Double Couple: This is the most common and effective strategy. After the first coupling reaction, drain the vessel and add a fresh solution of activated this compound to the resin for a second coupling cycle. This provides a second opportunity for the reaction to go to completion.[1] See Protocol 2 for a detailed method.
-
Extend Coupling Time: For a single coupling, increase the reaction time from the standard 30-60 minutes to 2-4 hours, or even overnight for extremely difficult cases.[4]
-
Change Solvent: If peptide aggregation is suspected (often indicated by poor resin swelling or clumping), switch the primary synthesis solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and is more effective at disrupting the intermolecular hydrogen bonds that cause aggregation.[5]
Q4: Could a side reaction be responsible for my low yield? What is aspartimide formation?
A4: While less prevalent in Boc-SPPS than in Fmoc-SPPS, aspartimide formation is a potential side reaction involving aspartic acid residues.[6][7] It occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered cyclic imide (an aspartimide). This intermediate can then be attacked by nucleophiles (like residual amines or during final cleavage) to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and racemized products.[8]
This side reaction is catalyzed by both base and acid.[7][9] Although the TFA deprotection steps in Boc chemistry are acidic, the neutralization steps with a base like DIEA can promote this cyclization, especially if the peptide sequence is prone to it (e.g., Asp-Gly, Asp-Ser sequences).[7][10]
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent hydrolysis.
If you suspect this is occurring (typically confirmed by multiple peaks around the target mass in MS analysis), using a more sterically hindered base like 2,4,6-collidine instead of DIEA during neutralization can sometimes mitigate the issue.[11] However, focusing on achieving rapid and complete coupling is the best defense, as it minimizes the time the peptide spends in basic conditions before the next Boc group is added.
Experimental Protocols
Protocol 1: High-Efficiency Single Coupling Protocol (HATU)
This protocol is for the coupling of Boc-D-Asp(OMe)-OH to a deprotected peptide-resin.
-
Resin Preparation: After TFA deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM (3x), followed by isopropanol (1x), and finally with DMF (5x) to remove residual acid.
-
Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat this step. Wash again with DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-Asp(OMe)-OH (3 eq. relative to resin substitution) and HATU (2.85 eq., 0.95 eq. relative to the amino acid) in a minimal volume of DMF.
-
Coupling: Add DIEA (6 eq. relative to resin substitution) to the activated amino acid solution and immediately add the mixture to the neutralized peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for at least 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A yellow/colorless result indicates complete coupling. If the beads are blue or purple, proceed to Protocol 2 .
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
Protocol 2: Double Coupling Protocol
Use this protocol if the Kaiser test is positive after the first coupling attempt.
-
First Coupling: Follow steps 1-5 of Protocol 1 .
-
Wash: After the first coupling period (e.g., 1-2 hours), drain the reaction solution and wash the resin with DMF (3x). Do not proceed to a full DCM/IPA wash cycle.
-
Second Coupling: Immediately perform a second coupling by repeating steps 3-5 from Protocol 1 with a fresh preparation of activated amino acid.
-
Monitoring and Washing: After the second coupling period, monitor the reaction with a Kaiser test. Once complete, proceed with the full washing procedure described in step 7 of Protocol 1 .
Protocol 3: Resin Test Cleavage and Analysis
This protocol allows you to analyze the peptide at an intermediate stage to confirm coupling success without consuming your entire batch of resin.
-
Sample Collection: After coupling this compound and washing (Protocol 1, step 7), remove a small sample of the peptide-resin (approx. 10-20 mg) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your resin and other side-chain protecting groups. For a standard Boc/Bzl strategy, a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage: Add the cleavage cocktail (approx. 200 µL for 10 mg resin) to the dried resin sample in a microcentrifuge tube. Let it react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin away and precipitate the cleaved peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the pellet once more with cold ether.
-
Analysis: Dry the crude peptide pellet and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Analyze the sample using RP-HPLC and Mass Spectrometry (MS).
-
Interpretation: Check the resulting chromatogram and mass spectrum for the expected mass of the N-terminally truncated peptide. The absence of a major peak corresponding to the deletion of D-Asp-OMe confirms a successful coupling.
Frequently Asked Questions (FAQs)
Q: Is Boc-D-Asp(OBzl)-OH a better alternative? A: Boc-D-Asp(OBzl)-OH is another common derivative. The benzyl ester is more sterically bulky than the methyl ester, which can sometimes help reduce the rate of aspartimide formation.[12] However, it does not solve the primary problem of steric hindrance at the alpha-carbon during the coupling reaction itself and still requires potent activation conditions. Furthermore, its removal requires either strong acid (HF) or catalytic hydrogenolysis, which adds complexity compared to the TFA-labile methyl ester. The choice depends on the overall synthetic strategy and potential for side reactions.
Q: Can I use microwave-assisted SPPS for this coupling? A: Yes, microwave energy can significantly accelerate slow coupling reactions by increasing the kinetic energy of the reactants. If you have access to a microwave peptide synthesizer, applying a program for hindered amino acids (e.g., 75°C for 10-15 minutes) can dramatically improve the coupling efficiency of this compound and reduce the need for double coupling.
Q: My peptide is aggregating. Besides changing the solvent to NMP, what else can I do? A: On-resin aggregation is a sequence-dependent problem that hinders all subsequent chemical steps.[13] If NMP is not sufficient, consider these strategies:
-
Chaotropic Salts: Adding salts like LiCl (0.5 M) to the DMF during coupling can help disrupt secondary structures.
-
Pseudoproline Dipeptides: If the residue preceding the difficult coupling is a Ser or Thr, incorporating it as part of a pseudoproline dipeptide can introduce a "kink" in the backbone that disrupts aggregation. This is an advanced strategy planned from the beginning of the synthesis.
-
Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[14]
Q: What does a "capping" step do, and should I use it? A: Capping is the intentional termination of any peptide chains that failed to couple.[4] It is typically done by acetylating the unreacted free amines with acetic anhydride and a base. This prevents the formation of deletion sequences (peptides missing one amino acid), which can be very difficult to separate from the desired full-length peptide during purification. If you consistently fail to achieve a negative Kaiser test even after double coupling, capping is a good strategy to improve the purity of your final crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mesalabs.com [mesalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification Strategies for Peptides Containing Boc-D-Asp-OMe
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with peptides containing the Boc-D-Asp(OMe) residue. The incorporation of this non-canonical amino acid can introduce unique challenges during purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high-purity peptides.
Introduction: The Challenge of Boc-D-Asp(OMe)
The Boc-D-Asp(OMe) residue, while valuable for introducing specific structural constraints or modifying peptide properties, presents a significant purification hurdle primarily due to the lability of the aspartic acid side chain. The primary side reaction of concern is the formation of a succinimide intermediate, known as aspartimide formation . This cyclization reaction is followed by hydrolysis, which can result in a heterogeneous mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer, both of which can exist as D- and L-epimers.[1][2] These closely related impurities are often difficult to separate from the target peptide using standard chromatographic techniques.
This guide will equip you with the knowledge to anticipate, identify, and resolve these purification challenges.
Troubleshooting Guide
This section addresses common issues encountered during the purification of peptides containing Boc-D-Asp(OMe) in a question-and-answer format.
Question 1: My HPLC chromatogram shows a main peak with a significant shoulder or a closely eluting impurity that has the same mass as my target peptide. What is the likely cause?
Answer: This is a classic sign of aspartimide-related impurity formation. The succinimide intermediate itself is a neutral species and will have a different retention time, but it is often hydrolyzed back to a mixture of α- and β-aspartyl peptides during purification or sample handling.[1][2] These isomers are structurally very similar to your target peptide and often co-elute or appear as a shoulder on the main peak in reversed-phase HPLC (RP-HPLC).[2]
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Harsh Cleavage Conditions | While modern TFA cleavage cocktails are milder than historical HF cleavage, prolonged exposure to strong acid can still promote aspartimide formation.[3] | Minimize cleavage time and keep the reaction cooled. Use a scavenger cocktail (e.g., with triisopropylsilane and water) to quench reactive species that can promote side reactions. |
| Sub-optimal HPLC Mobile Phase | The pH of the mobile phase can influence the stability of the peptide and the separation of isomers. | Standard mobile phases of water/acetonitrile with 0.1% TFA are generally a good starting point. However, if co-elution is an issue, consider slightly altering the pH with a different ion-pairing agent like formic acid, or using a shallower gradient. |
| On-Column Degradation | Some silica-based HPLC columns can have acidic silanol groups that may contribute to on-column degradation, including hydrolysis of the methyl ester or further isomerization.[4] | Use a high-quality, end-capped C18 column from a reputable manufacturer. If problems persist, consider a column with a different stationary phase or one specifically designed for peptide separations at a wider pH range. |
Question 2: I'm observing a peak with a mass of -18 Da relative to my target peptide. What is this?
Answer: A mass loss of 18 Da corresponds to the loss of a water molecule, which is indicative of the aspartimide intermediate .[5] This species is often transient but can sometimes be observed, especially if the sample is analyzed quickly after cleavage and before complete hydrolysis of the succinimide ring.
Troubleshooting Workflow for Unexpected Peaks:
Caption: A logical workflow for troubleshooting unexpected peaks in the HPLC chromatogram.
Question 3: How can I improve the separation of the desired α-aspartyl peptide from the β-aspartyl isomer?
Answer: Separating these isomers is challenging due to their similar hydrophobicity.[2] However, optimization of your HPLC method can often improve resolution.
Strategies for Improved Isomer Separation:
-
Shallow Gradient: Employ a very shallow acetonitrile gradient (e.g., 0.1-0.5% change per minute) in the region where the isomers elute. This can often enhance separation.
-
Temperature Optimization: Varying the column temperature (e.g., between 30-50°C) can sometimes alter the selectivity and improve the resolution of closely eluting peaks.
-
Alternative Ion-Pairing Reagents: While TFA is standard, using a different ion-pairing agent like formic acid can sometimes change the retention behavior of the isomers and improve separation.
-
Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider a C8, phenyl-hexyl, or a column with a polar-embedded stationary phase.
Frequently Asked Questions (FAQs)
Q1: Is the Boc-D-Asp(OMe) methyl ester stable during standard TFA cleavage?
A1: The methyl ester of the aspartic acid side chain is generally stable to standard TFA cleavage conditions (e.g., 95% TFA with scavengers for 2-4 hours). However, prolonged exposure or higher temperatures can potentially lead to some hydrolysis back to the free carboxylic acid. The more significant concern during TFA cleavage is the acid-catalyzed formation of the aspartimide intermediate.[3]
Q2: Will the methyl ester hydrolyze during RP-HPLC purification?
A2: Under typical RP-HPLC conditions using a mobile phase containing 0.1% TFA (pH ~2), the methyl ester is relatively stable for the duration of a standard purification run.[6][7] However, if fractions are left at room temperature in the acidic mobile phase for extended periods, some hydrolysis may occur. It is best practice to neutralize and lyophilize purified fractions promptly.
Q3: What are the most common impurities I should expect to see in my crude peptide?
A3: Besides the aspartimide-related isomers, you can expect to see common impurities from solid-phase peptide synthesis (SPPS), including:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that have stopped growing prematurely.
-
Incompletely deprotected peptides: Peptides still carrying other side-chain protecting groups.
-
Reagent adducts: Modifications to the peptide from scavengers or other cleavage cocktail components.
Q4: How can I confirm the presence of α- and β-aspartyl isomers?
A4: Tandem mass spectrometry (MS/MS) is the most definitive method. While the parent mass of the isomers is identical, their fragmentation patterns can differ. Specific fragment ions can help to pinpoint the location of the peptide bond, distinguishing between the α- and β-linkage. Additionally, enzymatic digestion with an enzyme that specifically cleaves at the N-terminal side of aspartic acid (like Asp-N) can be used. Asp-N will cleave the α-aspartyl linkage but not the β-aspartyl linkage, allowing for quantification of the impurity.[1]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Boc-D-Asp(OMe)-Containing Peptide
This protocol provides a starting point for the purification of your peptide. Optimization will likely be required.
1. Materials:
- Crude peptide containing Boc-D-Asp(OMe)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- 0.22 µm syringe filters
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Degas both mobile phases before use.
3. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A) to a concentration of approximately 1-5 mg/mL.
- Filter the sample solution through a 0.22 µm syringe filter before injection.
4. HPLC Method:
- Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger diameter for preparative).
- Flow Rate: 1 mL/min for analytical, adjust for preparative scale.
- Detection: UV at 214 nm and 280 nm.
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 5 | 5 | | 35 | 65 | | 40 | 95 | | 45 | 95 | | 50 | 5 |
5. Purification and Analysis:
- Equilibrate the column with 5% B for at least 15 minutes.
- Inject the prepared sample.
- Collect fractions corresponding to the major peak(s).
- Analyze the purity of the collected fractions using an analytical HPLC with a faster gradient.
- Pool the fractions with the desired purity.
- Lyophilize the pooled fractions to obtain the purified peptide.
Protocol 2: LC-MS Analysis for Identification of Aspartimide-Related Impurities
This protocol outlines a method for identifying the target peptide and its common aspartimide-related impurities.
1. LC-MS System:
- An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2. LC Method:
- Use a similar gradient as in Protocol 1, but on an analytical scale with a compatible flow rate for your MS source.
- A shallower gradient may be beneficial for separating isomers.
3. Mass Spectrometry Method:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Full Scan (MS1): Acquire data over a mass range that includes the expected charge states of your peptide and its impurities.
- Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) to fragment the most abundant precursor ions. This will provide fragmentation data for your target peptide and any co-eluting impurities.
4. Data Analysis:
- Extract ion chromatograms (EICs) for the theoretical m/z of your target peptide and the aspartimide intermediate (M-18).
- Analyze the MS/MS spectra of the main peak and any shoulders to confirm the sequence and look for fragment ions that can differentiate between α- and β-aspartyl linkages.
Aspartimide Formation and Subsequent Hydrolysis Pathway:
Caption: The chemical pathway of aspartimide formation and its subsequent hydrolysis.
References
- 1. biotage.com [biotage.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Modernizing the Platform Characterization Peptide Map for Accurate Assessment of Deamidation and Isomerization by LC-MS/MS [casss.org]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA
Welcome to the technical support center for tert-butoxycarbonyl (Boc) group deprotection. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the acid-catalyzed removal of this common amine protecting group using trifluoroacetic acid (TFA). Here, we address the most frequent issues, providing in-depth, field-tested solutions and the scientific rationale behind them to help you achieve clean, complete, and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: I've run my Boc deprotection with TFA, but my analysis (TLC, LC-MS) shows a significant amount of starting material remaining. What are the primary causes of an incomplete reaction?
Incomplete Boc deprotection is a common issue that can typically be traced back to one or more of the following factors:
-
Insufficient Acid Strength or Concentration : The cleavage of the Boc group is an acid-catalyzed process that follows second-order kinetics with respect to the acid concentration.[1] If the concentration of TFA is too low, the reaction rate will be slow, leading to incomplete conversion within a standard timeframe.[2][3]
-
Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Many protocols call for 30 minutes to 2 hours at room temperature, but this is not universal.[3] Substrates with steric hindrance or certain electronic properties may require longer reaction times or gentle heating (e.g., 30-40°C) to proceed to completion.[2][4]
-
Steric Hindrance : A bulky molecular structure around the Boc-protected amine can impede the approach of the acid, significantly slowing down the reaction rate.[2][3][4] This is often observed with large substrates like those involving polyethylene glycol (PEG) chains or sterically demanding amino acids.[3]
-
Solvent and Solubility Issues : The chosen solvent must fully dissolve the substrate for the reaction to be efficient. Dichloromethane (DCM) is common, but if your substrate has poor solubility, the reaction will be slow or incomplete.[3] In solid-phase peptide synthesis (SPPS), poor swelling of the resin in the solvent can prevent TFA from accessing all the reaction sites.[5][6] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, which may lead to lower purity due to incomplete deprotection.[5][7]
-
Reagent Quality : TFA is hygroscopic. The presence of water can reduce the effective acidity of the reaction medium, slowing the deprotection rate.[3][8] Always use anhydrous solvents and fresh, high-quality TFA.
Q2: How does the Boc deprotection mechanism work, and why does it sometimes fail?
The mechanism is a three-step, acid-catalyzed elimination.[5][9] Understanding it is key to troubleshooting.
-
Protonation : The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[5][9]
-
Carbocation Formation : This protonation destabilizes the group, leading to its cleavage. This generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[5][9]
-
Decarboxylation : The carbamic acid is unstable and rapidly decomposes into carbon dioxide gas and the free amine.[9] The newly liberated amine is then protonated by the excess TFA in the mixture to form its trifluoroacetate salt.[5][9]
Failure occurs when any of these steps are inefficiently executed, most often due to the factors listed in Q1 that prevent effective protonation and cleavage.
Caption: Acid-catalyzed Boc deprotection mechanism.[5][9]
Troubleshooting Guide: Resolving Incomplete Deprotection
If you've identified an incomplete reaction, the following decision tree and protocols will guide you toward a solution.
Caption: A decision tree for troubleshooting incomplete Boc deprotection.[6]
Troubleshooting Protocol 1: Modifying Standard TFA/DCM Conditions
If your initial attempt with standard conditions (e.g., 25-50% TFA in DCM, 1 hr, RT) was incomplete, follow these sequential steps.
Step 1: Extend the Reaction Time
-
Action : Allow the reaction to stir for a longer period (e.g., 2-4 hours, or even overnight for very stubborn substrates).[3][4]
-
Monitoring : Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Step 2: Increase TFA Concentration or Temperature
-
Action : If extending the time is insufficient, consider increasing the TFA concentration (e.g., from 20% to 50% v/v in DCM).[3] Alternatively, gentle heating to 30-40°C can accelerate the reaction, but should be monitored closely for potential side product formation.[4]
Table 1: Recommended TFA Deprotection Conditions
| TFA Concentration (in DCM) | Time | Temperature | Notes |
|---|---|---|---|
| 20-25% | 1-2 h | Room Temp | Good starting point for acid-sensitive substrates.[10][11] |
| 50% | 30 min - 2 h | 0°C to RT | A very common and effective condition for many substrates.[4][5] |
| 55% | 30 min | Room Temp | Found to give higher purity in SPPS compared to 100% TFA due to better resin swelling.[5][7] |
| 100% (Neat TFA) | 5-30 min | Room Temp | Very fast, but can be harsh. May cause poor resin swelling in SPPS.[7][12] |
Troubleshooting Protocol 2: Switching to an Alternative Acid System
For substrates that are resistant to TFA or when TFA causes unwanted side reactions, switching the acid can be highly effective.
-
Reagent : 4M HCl in 1,4-dioxane is a common and powerful alternative.[10][13]
-
Procedure :
-
Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a co-solvent like methanol if necessary.[13]
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[13][14]
-
Stir the mixture at room temperature. The deprotection is often complete in less than 2 hours.[14][15]
-
Monitor the reaction by TLC. Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration after washing with a non-polar solvent like diethyl ether.[13]
-
Side Reactions and the Critical Role of Scavengers
Q3: My reaction went to completion, but my LC-MS shows several new peaks. What are these side products?
The primary cause of side product formation is the electrophilic tert-butyl cation generated during deprotection.[14][16] This reactive intermediate can alkylate any nucleophilic functional groups on your molecule, a side reaction known as tert-butylation.[1][14]
Amino acid residues particularly vulnerable to this side reaction include:
-
Tryptophan (Trp) : The electron-rich indole ring is highly susceptible to alkylation.[2][16]
-
Methionine (Met) : The thioether side chain can be alkylated to form a sulfonium salt or oxidized to a sulfoxide.[2][14]
-
Cysteine (Cys) : The free thiol group is a prime target for S-alkylation.[14][16]
-
Tyrosine (Tyr) : The activated phenolic ring can be alkylated.[14][16]
Q4: How do I prevent the formation of these alkylated side products?
The solution is to use scavengers . These are nucleophilic reagents added to the deprotection cocktail to trap the reactive tert-butyl cation before it can modify your desired product.[5][16] The scavenger reacts with the carbocation at a much faster rate than the sensitive residues on your substrate.[16]
Caption: Scavengers intercept the reactive tert-butyl cation.[2]
Table 2: Common Scavengers and Their Applications
| Scavenger | Typical % (v/v) | Target Residues / Purpose |
|---|---|---|
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose carbocation scavenger.[6][16] |
| Water (H₂O) | 2.5 - 5% | Traps carbocations; helps prevent Trp modification.[2][16] |
| Thioanisole | 2.5 - 5% | Protects Met from alkylation and suppresses other side reactions.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Specifically for protecting Cys residues.[16][17] |
| Phenol | 5% | Protects Tyr and Trp residues.[6] |
A common and highly effective general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[2][16] For peptides with multiple sensitive residues, more complex cocktails may be employed.[6]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to monitor reaction progress.[4][5]
-
Prepare Plate : On a silica gel TLC plate, draw a starting line with a pencil.
-
Spotting : Use a capillary tube to spot the plate with three lanes: the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Elution : Place the plate in a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM).
-
Visualization : After the solvent front nears the top, remove the plate, let it dry, and visualize the spots under a UV lamp. Staining with ninhydrin is highly effective, as it will develop a colored spot (usually purple) for the newly formed free amine, which is typically more polar and will have a lower Rf value than the Boc-protected starting material.[5][10]
Protocol 2: Standard Workup Procedure for Solution-Phase Deprotection
-
Concentration : Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Azeotropic Removal : To remove residual TFA, co-evaporate the residue with a solvent like toluene or isopropanol (add the solvent and evaporate again; repeat 2-3 times).
-
Isolation : At this point, you have the TFA salt of your amine, which can often be used directly in the next step.[4]
-
Neutralization (Optional) : To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., DCM or Ethyl Acetate), and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Follow with a brine wash, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[15]
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. microsaic.com [microsaic.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation in Peptides with Boc-D-Asp-OMe
Welcome, researchers, to our dedicated resource for navigating the complexities of peptide aggregation, with a specific focus on sequences incorporating Boc-D-Asp(OMe)-OH. As a Senior Application Scientist, I understand that unexpected aggregation can bring a promising synthesis to a halt, leading to frustrating delays and challenging purifications. This guide is structured to provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why does it occur during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of stable secondary structures, most notably β-sheets. When peptide chains aggregate, they become insoluble and sterically inaccessible to reagents, resulting in incomplete deprotection and coupling reactions. This leads to low yields of the target peptide and the generation of deletion sequences, which are often difficult to separate during purification.[1][2] The onset of aggregation is often marked by the shrinking of the resin beads and a dramatic drop in reaction efficiency.
Q2: Does the use of a D-amino acid like Boc-D-Asp-OMe influence aggregation differently than its L-counterpart?
A2: Yes, the stereochemistry of an amino acid can have a profound impact on the peptide's conformational preferences and, consequently, its aggregation propensity. While L-amino acids in sequence are prone to forming right-handed α-helices and parallel/antiparallel β-sheets, the introduction of a D-amino acid can act as a "helix breaker" or introduce a "kink" in the peptide backbone.[3] This can be advantageous, as it may disrupt the regular hydrogen-bonding patterns required for β-sheet formation, thereby reducing aggregation. However, in some sequences, the presence of a D-amino acid can stabilize specific β-turn structures or lead to alternative, ordered supramolecular assemblies that are also prone to aggregation.[3][4] Therefore, while a D-amino acid can be a tool to mitigate aggregation, its effect is highly context-dependent.
Q3: Is Boc-D-Asp(OMe)-OH particularly prone to causing aggregation?
A3: Boc-D-Asp(OMe)-OH is not inherently an "aggregation-promoting" residue in the way that a long stretch of hydrophobic amino acids is. However, its use presents specific challenges that can indirectly lead to aggregation. The primary concern is its susceptibility to a side reaction known as aspartimide formation .[5][6] This reaction is catalyzed by both acid and base and is especially prevalent in sequences like Asp-Gly, Asp-Ala, and Asp-Ser due to the lack of steric hindrance.[6] The methyl ester (OMe) is a relatively small protecting group and offers less steric hindrance to prevent the initial cyclization compared to bulkier groups like tert-butyl (OtBu) or cyclohexyl (OcHex).[6] Aspartimide formation leads to a mixture of byproducts, including α- and β-peptides and racemized products, which complicates purification and can contribute to aggregation.[5][7]
The Mechanism of Aspartimide Formation
A critical factor when using Boc-D-Asp(OMe)-OH is the potential for aspartimide formation. This side reaction can be a significant source of impurities and a trigger for aggregation.
Caption: Aspartimide formation pathway leading to multiple side products.
Troubleshooting Guide: From Diagnosis to Solution
Issue 1: Poor Resin Swelling and Incomplete Reactions (Positive Kaiser Test)
This is the classic sign of on-resin aggregation. The peptide chains are collapsing onto themselves, preventing solvent and reagent penetration.
Step 1: Modify the Solvent Environment
The choice of solvent is critical for maintaining peptide solvation.
-
Switch to N-Methyl-2-pyrrolidone (NMP): NMP is generally superior to Dimethylformamide (DMF) in solvating aggregating peptides due to its higher polarity and hydrogen bond-breaking capabilities.[8]
-
Introduce "Magic Mixtures": For severe aggregation, consider using a mixture of solvents. A common and effective combination is a 1:1 mixture of DMF and Dichloromethane (DCM).[8]
-
Add Chaotropic Agents: These are salts that disrupt hydrogen bonding networks. Adding 0.4-0.8 M LiCl to your DMF or NMP during coupling can be highly effective at breaking up aggregates.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Feature |
| DCM | 9.1 | 40 | Good for swelling polystyrene resins in Boc chemistry.[8] |
| DMF | 36.7 | 153 | Standard, versatile solvent, but can contain amine impurities.[8] |
| NMP | 32.2 | 202 | Excellent solvating properties for aggregating sequences.[8] |
| DMSO | 47.2 | 189 | Highly polar, can disrupt secondary structures. Often used as a co-solvent. |
| Data sourced from multiple chemical supplier databases and general chemistry resources. |
Step 2: Alter the Coupling Protocol
-
Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome steric hindrance and break up temporary aggregate structures. Use this approach with caution as it can also accelerate side reactions.[9]
-
Use a More Potent Coupling Reagent: If standard carbodiimide coupling is failing, switch to a more powerful uronium/aminium or phosphonium-based reagent.
| Reagent Class | Examples | Potency | Notes |
| Carbodiimide | DCC, DIC | Moderate | Often used with HOBt or OxymaPure to reduce racemization.[10] |
| Uronium/Aminium | HBTU, HATU | Very High | Highly effective for hindered couplings.[10] |
| Phosphonium | PyBOP, PyAOP | High | Good alternative to uronium salts; does not cause guanidinylation.[9] |
-
Double Couple: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. This can help drive the reaction to completion.[9]
Issue 2: Multiple Peaks in Crude HPLC, Suggesting Aspartimide Formation
If your mass spectrometry data shows the correct mass but the HPLC trace is messy, aspartimide formation is a likely culprit.
Step 1: Modify the Neutralization and Coupling Steps
The base used for neutralization after Boc deprotection can trigger aspartimide formation.
-
Use in situ Neutralization: In this protocol, the neutralization and coupling steps are combined. A hindered base like N,N-Diisopropylethylamine (DIEA) is added directly to the coupling mixture. This minimizes the time the deprotected amine is exposed to basic conditions before acylation.[6]
-
Reduce Base Equivalents: Use the minimum amount of DIEA necessary to achieve neutralization and coupling. Typically, 2-3 equivalents relative to the amino acid are sufficient.
-
Consider a Bulkier Protecting Group: If aspartimide formation is persistent and severe, resynthesizing the peptide with a bulkier protecting group on the D-Asp residue, such as Boc-D-Asp(OcHex)-OH , can significantly reduce this side reaction in Boc-SPPS.[6]
Experimental Protocols
Protocol 1: Test Cleavage and Analysis
Before committing to a full synthesis, it's wise to monitor for aggregation after coupling a few key residues.
-
Sample Collection: After the coupling step , remove a small sample of the peptide-resin (approx. 10-20 mg) and wash it thoroughly with DCM.
-
Drying: Dry the resin sample under a high vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., for a standard Boc/Bzl strategy on Merrifield resin, a high-HF or TFMSA cocktail is used). Add the cocktail to the resin and allow the reaction to proceed for the recommended time.
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by RP-HPLC and LC-MS to check the purity and confirm the mass of the product.
Protocol 2: Modified Coupling for Aggregation-Prone Sequences
This protocol incorporates several of the strategies discussed above.
-
Deprotection: Perform the standard Boc deprotection using 50% TFA in DCM.
-
Washing: Wash the resin thoroughly with DCM (3x) followed by DMF (3x).
-
Chaotropic Wash (Optional): If severe aggregation is suspected, wash the resin with a solution of 0.4 M LiCl in DMF for 5-10 minutes, then wash with DMF (3x) to remove the salt.
-
Activation: In a separate vessel, dissolve the Boc-amino acid (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in NMP.
-
Coupling: Add the activated amino acid solution to the resin, followed by DIEA (6 eq.). Agitate the reaction vessel at room temperature for 1-2 hours. For very difficult couplings, the temperature can be raised to 40°C.
-
Monitoring: Perform a Kaiser test. If it is positive, wash the resin with NMP and proceed to a second coupling (repeat steps 4-5).
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin with NMP (3x) and DCM (3x) to prepare for the next cycle.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Peptide Synthesis Yield with Aspartic Acid Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in solid-phase peptide synthesis (SPPS): yield loss and purification difficulties when incorporating aspartic acid residues. While the focus is on Boc-D-Asp-OMe , the principles and troubleshooting strategies discussed are broadly applicable to other aspartic acid derivatives in both Boc and Fmoc synthesis strategies. Our goal is to provide you with the expert insights and actionable protocols necessary to overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses the fundamental scientific principles behind the common issues encountered with Asp-containing peptides.
Q1: What is aspartimide formation, and why is it the primary problem when using derivatives like this compound?
A1: Aspartimide formation is the most significant side reaction associated with aspartic acid residues during SPPS.[1][2] It is an intramolecular cyclization where the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of the Asp.[3][4] This forms a five-membered succinimide ring, also known as an aspartimide.[5]
This reaction is highly problematic for several reasons:
-
Yield Loss: The formation of the aspartimide intermediate diverts the synthetic pathway away from the target peptide.
-
Difficult Purification: The aspartimide ring is unstable and can be opened by nucleophiles (like water during HPLC purification or residual base) to form a mixture of two isomeric products: the correct α-aspartyl peptide and the incorrect β-aspartyl peptide .[1][6] These isomers have identical masses and very similar physicochemical properties, making them extremely difficult to separate using standard reversed-phase HPLC.[7]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D- and L-isomers of both the α- and β-peptides, further complicating the product mixture.[1][5]
-
Chain Termination: In Fmoc chemistry, the aspartimide can react with piperidine to form piperidide adducts, effectively capping the peptide chain.[6][8]
This compound is particularly susceptible because the methyl ester (-OMe) side-chain protecting group is small and offers no steric hindrance to prevent the intramolecular attack from the backbone nitrogen.[6]
Q2: Which peptide sequences are at the highest risk for aspartimide formation?
A2: The propensity for aspartimide formation is heavily dependent on the amino acid residue immediately C-terminal to the aspartic acid. The lack of steric bulk on the side chain of the adjacent residue facilitates the cyclization.
The general order of susceptibility for the Asp-Xxx motif is as follows: Asp-Gly > Asp-Asn > Asp-Ser > Asp-Ala [7][9][10]
The Asp-Gly sequence is notoriously problematic and is often used as a model for studying this side reaction.[9][11] The absence of a side chain on glycine presents the ideal conformation for the backbone nitrogen to attack the Asp side chain.
| Asp-Xxx Sequence | Relative Risk of Aspartimide Formation | Causality |
| Asp-Gly | Very High | No side chain on Glycine provides zero steric hindrance, allowing optimal geometry for intramolecular attack.[9] |
| Asp-Asn | High | The small, flexible side chain of Asparagine offers minimal steric protection.[10] |
| Asp-Ser | Moderate to High | The hydroxyl group on Serine's side chain offers some bulk, but the residue is still relatively small.[9] |
| Asp-Ala | Moderate | The methyl group of Alanine provides some steric hindrance compared to Glycine.[7] |
| Asp-Lys | Moderate to Low | The larger side chain of Lysine provides more significant steric hindrance.[7] |
| Asp-Pro | Very Low | The rigid ring structure of Proline prevents the backbone from adopting the necessary conformation for attack. |
Q3: How can I reliably detect aspartimide-related impurities in my crude peptide?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential for detection.
-
HPLC Analysis: Aspartimide-related impurities typically appear as distinct peaks that elute very close to the main product peak on a reversed-phase C18 column. The β-aspartyl isomer often appears as a pre-peak or a closely eluting shoulder on the main peak.[7] The aspartimide itself, if it survives the analysis conditions, may also be visible.
-
Mass Spectrometry (MS) Analysis: This is critical for confirmation.
-
The α- and β-aspartyl peptides are isomers and will have the exact same molecular weight .[7] Therefore, MS alone cannot distinguish them; it must be coupled with chromatographic separation.
-
The aspartimide intermediate will have a mass corresponding to a loss of water (-18 Da) from the parent peptide.
-
In Fmoc synthesis, piperidide adducts will show a mass increase of +84 Da (C₅H₁₀N).[1]
-
Careful analysis of the LC-MS data, looking for peaks with the expected mass that are chromatographically distinct from the main product, is the definitive method for identifying these impurities.[12]
Troubleshooting Guide: Low Yield & Complex HPLC Profiles
This section provides a systematic approach to diagnosing and solving the most common problem associated with using this compound.
Problem: My peptide synthesis using this compound resulted in a low yield of the target peptide. The analytical HPLC of the crude product shows a complex profile with multiple peaks clustered around the expected product retention time, making purification nearly impossible.
Probable Cause: Significant aspartimide formation has occurred during the synthesis. The clustered peaks are likely the desired α-peptide, the undesired β-peptide, and their respective diastereomers.[6][7] In Boc-SPPS, this side reaction is primarily triggered during the repetitive neutralization steps with a tertiary amine base (e.g., diisopropylethylamine, DIPEA) prior to coupling.[13] It can also be exacerbated during the final cleavage step, especially under harsh acidic conditions.[14]
Solution Pathway
The most effective strategy is prevention. Once formed, separating the α/β isomers is often not practical. The following solutions are ordered from immediate procedural changes to more robust, long-term strategic adjustments.
Protocols & Methodologies
Here are detailed protocols to implement the solutions outlined above.
Protocol 1: Optimized Coupling Strategy for Aspartic Acid Residues
The goal of this protocol is to minimize the peptide's exposure to basic conditions, which catalyze aspartimide formation. This is achieved by reducing the neutralization time and using an in-situ neutralization/coupling method.
Materials:
-
Peptide-resin (after N-α-Boc deprotection and washing)
-
This compound (or other amino acid to be coupled)
-
Coupling reagent: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve 3 equivalents (eq.) of this compound and 2.9 eq. of HBTU in DMF.
-
Add 6 eq. of DIPEA to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes. Do not wait longer, as this can lead to racemization of the activated amino acid.
-
-
Resin Preparation:
-
Swell the resin in DMF.
-
Perform N-α-Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) as per your standard protocol.
-
Wash the resin thoroughly with DCM followed by DMF to remove residual acid. Crucially, do not perform a separate, prolonged neutralization step on the resin. The resin should be in its protonated (ammonium salt) state.
-
-
In-Situ Neutralization and Coupling:
-
Add the pre-activated amino acid solution (from Step 1) directly to the washed, acidic peptide-resin.
-
The DIPEA in the activation mixture will neutralize the N-terminal amine in-situ, immediately followed by the coupling reaction.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[7]
-
Once complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Causality: By combining the neutralization and coupling steps, the free N-terminal amine is exposed to basic conditions for the shortest possible time before it is acylated, significantly reducing the window of opportunity for the backbone nitrogen to initiate aspartimide formation.[13]
Protocol 2: Analytical Method for Detecting Aspartimide Impurities
This protocol outlines a general method for analyzing crude peptides for aspartimide-related byproducts using RP-HPLC.
System and Reagents:
-
HPLC System: Analytical HPLC with a UV detector (214 nm and 280 nm).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).[7]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).
-
Sample: Lyophilized crude peptide dissolved in Mobile Phase A (1 mg/mL).
Procedure:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Run a slow, linear gradient to ensure maximum separation of closely eluting species. A typical gradient would be:
-
5% to 65% Mobile Phase B over 60 minutes.
-
The exact gradient should be optimized based on the hydrophobicity of the target peptide.
-
-
Data Analysis:
-
Examine the chromatogram for peaks eluting just before or after the main product peak.
-
Integrate all significant peaks.
-
Collect fractions corresponding to the main peak and the suspected impurity peaks for subsequent MS analysis to confirm their molecular weights.
-
Protocol 3: Modified Cleavage Cocktail for Asp-Containing Peptides
Standard cleavage cocktails using high concentrations of strong acid (e.g., HF or high-percentage TFA) can promote aspartimide formation.[13][15] This modified TFA-based cocktail is suitable for many peptides and aims to reduce acid-mediated side reactions.
Reagent K (General Purpose, scavenger-rich): [16]
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Preparation: Prepare the cleavage cocktail fresh just before use.
-
Cleavage:
-
Add the cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
-
Work-up:
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum and proceed to purification.
-
Causality: The cocktail of scavengers (phenol, thioanisole, EDT) is crucial for quenching the reactive cationic species generated from protecting groups during cleavage, which can otherwise cause various side reactions.[17][18] While this cocktail is robust, for extremely sensitive sequences, minimizing cleavage time and temperature is also recommended.
Advanced Prevention: Superior Building Block Selection
While optimizing protocols can mitigate the problem, the most robust solution is to replace this compound with an amino acid derivative designed to prevent aspartimide formation.
| Protecting Group | Building Block Example | Efficacy in Preventing Aspartimide | Comments |
| Methyl (Me) | This compound | Very Low | Small size offers no steric protection. Not recommended for susceptible sequences. |
| Benzyl (Bzl) | Boc-D-Asp(OBzl)-OH | Low | Commonly used in Boc-SPPS but still highly prone to aspartimide formation.[13] |
| Cyclohexyl (cHx) | Boc-D-Asp(OcHx)-OH | High | Significantly reduces aspartimide formation compared to benzyl esters under both acidic and basic conditions. A highly recommended alternative.[13] |
| 3-methyl-pent-3-yl (Mpe) | Fmoc-D-Asp(OMpe)-OH | Very High | A bulky tertiary alkyl ester that provides excellent steric shielding.[7][19] |
| Backbone Protection (Dmb) | Boc-Xxx-(Dmb)Gly-OH | Complete Suppression | Protecting the backbone nitrogen of the subsequent residue completely eliminates the possibility of attack. This is the most effective but also most expensive strategy.[19][20] |
Recommendation: For any synthesis involving a high-risk sequence (e.g., Asp-Gly), proactively substituting This compound with Boc-D-Asp(OcHx)-OH is the most effective and economical way to improve the yield and purity of your final product.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 19. biotage.com [biotage.com]
- 20. peptide.com [peptide.com]
Technical Support Center: Managing Steric Hindrance in Boc-D-Asp-OMe Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the coupling of N-α-Boc-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe). The inherent steric hindrance of this building block, coupled with the reactivity of its side chain, can lead to suboptimal reaction outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high-yield, high-purity peptide synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the coupling of this compound. Each issue is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low or No Coupling Yield
Question: My standard coupling protocol with this compound is resulting in a very low yield of my desired peptide. What are the likely causes and how can I fix this?
Answer:
Low coupling yields with this compound are a frequent challenge, primarily stemming from a combination of steric hindrance and suboptimal activation.[1] The bulky tert-butoxycarbonyl (Boc) group and the geometry of the aspartic acid residue can physically obstruct the approach of the reacting amine.[1]
-
Inefficient Carboxylic Acid Activation: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or even Diisopropylcarbodiimide (DIC) alone may not be potent enough to efficiently activate the sterically encumbered carboxylic acid of this compound.[2][3]
-
Solution A: Enhance Activation with Additives. The use of additives is strongly recommended to boost coupling efficiency and suppress side reactions.[4] These additives react with the initial O-acylisourea intermediate to form a more reactive activated ester, which is less prone to undesirable rearrangements.[5][6][7]
-
HOBt (1-Hydroxybenzotriazole): The classic choice, effective at increasing rates and reducing racemization.[3][4]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt. It is non-explosive and has been shown to provide higher yields and better racemization suppression.[8][9]
-
-
Solution B: Switch to a More Potent Coupling Reagent. For challenging couplings, onium salt-based reagents are significantly more effective.[2][10] They form highly reactive activated esters capable of overcoming substantial steric barriers.[2]
-
Uronium/Aminium Salts: HATU, HBTU, HCTU.
-
Phosphonium Salts: PyBOP, PyAOP.[11]
-
-
-
Suboptimal Reaction Conditions: Steric hindrance inherently slows down reaction kinetics.[2] Standard reaction times and temperatures may be insufficient.
-
Solution A: Increase Reaction Time. Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[2] Monitor the reaction progress periodically.
-
Solution B: Increase Reaction Temperature. Gently warming the reaction to 30-40°C can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions, particularly racemization and aspartimide formation.[1][4]
-
Solution C: Employ Double Coupling. If a single coupling cycle is incomplete, a second coupling with a fresh batch of activated this compound can be performed to drive the reaction to completion.[2]
-
-
Poor Solvation: In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can block reactive sites.[1]
-
Solution: Optimize Solvent System. N,N-Dimethylformamide (DMF) is a standard choice, but for aggregation-prone sequences, using a more effective solvating solvent like N-methyl-2-pyrrolidone (NMP) or a mixture (e.g., DCM/DMF/NMP) can be beneficial.[2]
-
Caption: Troubleshooting workflow for low coupling yield.
Issue 2: Presence of Impurities, Especially Aspartimide Formation
Question: My final product is contaminated with a mass-neutral impurity that is difficult to separate chromatographically. Could this be aspartimide, and how can I prevent it?
Answer:
Yes, this is a classic signature of aspartimide formation, a notorious side reaction in peptide synthesis involving aspartic acid.[12][13] The reaction is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue, which then performs an intramolecular attack on the side-chain β-ester, forming a five-membered succinimide ring (the aspartimide).[14] This intermediate can then be hydrolyzed to yield not only the desired α-peptide but also the undesired β-peptide isomer, and both can be epimerized.[13]
This side reaction is particularly prevalent in Boc-based SPPS during the neutralization step with a tertiary base (e.g., DIPEA) that precedes coupling.[15]
-
Choice of Base and Protocol: The base used for neutralization plays a critical role.
-
Solution A: Use a Sterically Hindered Base. Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) as its bulkiness can disfavor the intramolecular cyclization.
-
Solution B: In-Situ Neutralization. Protocols where neutralization and coupling occur simultaneously can suppress aspartimide formation by minimizing the time the free backbone amine is exposed to basic conditions before it is acylated.[15]
-
-
Protecting Group Strategy: The standard methyl ester (OMe) on the side chain offers minimal steric protection.
-
Solution: Use a Bulkier Side-Chain Protecting Group. While you are using this compound, for particularly sensitive sequences (e.g., Asp-Gly, Asp-Ser), switching to an aspartic acid derivative with a bulkier side-chain ester like tert-butyl (OtBu) or 3-methylpent-3-yl (Mpe) can significantly hinder the intramolecular attack.[12][13] This is a preventative measure to consider for future syntheses.
-
-
Reaction Conditions:
-
Solution: Avoid Elevated Temperatures. As mentioned previously, heat can accelerate side reactions. If you increased the temperature to improve coupling, it may have exacerbated aspartimide formation.[4] Conduct the coupling at room temperature or even 0°C if kinetics allow.
-
Caption: Pathway of base-catalyzed aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for this compound?
There is no single "best" reagent for all scenarios, as the optimal choice depends on the specific peptide sequence and the amine component's steric hindrance. However, a general hierarchy of effectiveness can be established.
| Reagent Class | Examples | Potency | Racemization Risk | Recommendation for this compound |
| Carbodiimides | DCC, DIC, EDC[5][11] | Moderate | Higher (without additives) | Use only with an additive like OxymaPure for simple couplings.[4] |
| Uronium/Aminium | HATU, HBTU, HCTU[2] | High | Low (with HOAt base) | Highly Recommended. HATU is often the go-to for difficult couplings. |
| Phosphonium | PyBOP, PyAOP[11] | High | Very Low | Excellent Choice. Particularly good at suppressing racemization.[1] |
Q2: How can I monitor the progress of my coupling reaction in real-time?
For solid-phase synthesis, qualitative colorimetric tests are invaluable for determining if the coupling reaction is complete.[16]
-
Kaiser Test (for primary amines): This is the most common test. A sample of the resin is taken and treated with ninhydrin. A positive result (intense blue beads/solution) indicates the presence of unreacted primary amines, meaning the coupling is incomplete. A negative result (yellow/clear) indicates completion.[16]
-
Chloranil Test (for secondary amines): The Kaiser test is unreliable for secondary amines (like proline). The Chloranil test can be used in these cases, where a blue color indicates an unreacted amine.[16]
For solution-phase synthesis, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are standard methods for monitoring the consumption of starting materials and the formation of the product. More advanced techniques like NMR can also be used for kinetic studies.[17][18]
Q3: Is pre-activation of this compound necessary?
Yes, pre-activation is highly recommended, especially when using onium salt reagents like HATU or HBTU.[2] This involves dissolving the this compound, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in the solvent for a few minutes before adding the mixture to the deprotected amine. This allows for the formation of the highly reactive activated ester, ensuring it is immediately available for the coupling reaction, which can improve efficiency.[2]
Q4: Can I use Boc-D-Asp(OtBu)-OH instead of the methyl ester?
Absolutely. In fact, for sequences prone to aspartimide formation, Boc-D-Asp(OtBu)-OH is often a superior choice . The bulky tert-butyl ester provides significantly more steric protection to the side-chain carbonyl, effectively suppressing the intramolecular cyclization side reaction.[14][19] The OtBu group is then conveniently removed during the final acidolytic cleavage step (e.g., with TFA), along with the N-terminal Boc group.[15]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU (SPPS)
This protocol is designed for a standard solid-phase synthesis scenario where a previous coupling has proven difficult.
-
Resin Preparation: Following the successful deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Reagent Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as DIPEA (6 equivalents), to the solution.
-
Gently agitate the mixture for 2-5 minutes to allow for pre-activation.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the washed resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines.[1]
-
If the test is negative (complete), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
If the test is positive (incomplete), consider a second coupling by repeating steps 2-4.[2]
-
Protocol 2: Monitoring Reaction Completion via the Kaiser Test
-
Sample Collection: Carefully remove a small sample of the peptide-resin (a few beads) from the reaction vessel.
-
Washing: Wash the beads thoroughly in a small container (e.g., a small glass test tube) with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.
-
Heating: Heat the sample at 100°C for 3-5 minutes.
-
Observation:
-
Positive (Incomplete Coupling): The solution and/or beads turn a deep blue color.
-
Negative (Complete Coupling): The solution and beads remain yellow or colorless.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. file.globalso.com [file.globalso.com]
- 12. biotage.com [biotage.com]
- 13. media.iris-biotech.de [media.iris-biotech.de]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Capping Strategies for Unreacted Amines in SPPS
This guide provides in-depth troubleshooting and procedural advice for researchers encountering incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on capping unreacted amines after a failed Boc-D-Asp-OMe coupling. The principles and protocols discussed are broadly applicable to many challenging coupling scenarios.
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my this compound coupling has failed and requires a capping step?
A: The most reliable method for detecting free primary amines on the solid support is the qualitative Kaiser test , also known as the ninhydrin test.[1][2][3] This test is exceptionally sensitive and is a cornerstone of in-process monitoring for SPPS.
Mechanism Insight: The ninhydrin reagent reacts with the N-terminal primary amine of the peptide-resin.[1][2] Upon heating, this reaction produces an intense blue-purple chromophore (Ruhemann's purple), providing a clear visual confirmation of unreacted sites.[1][4]
-
Positive Result (Coupling Incomplete): Resin beads and the surrounding solution turn a deep blue or purple. This indicates a significant presence of free amines, necessitating a recoupling or capping step.
-
Negative Result (Coupling Complete): The resin beads and solution remain yellow or colorless. This confirms that the coupling reaction was successful and you can proceed to the next deprotection step.
-
Ambiguous Result: A faint blue color or blue solution with colorless beads may indicate a nearly complete reaction.[1] In such cases, extending the coupling time or proceeding directly to capping are viable options to ensure the highest purity of the final peptide.[2]
It is crucial to perform a Kaiser test after every coupling step to prevent the accumulation of deletion sequences, which are notoriously difficult to separate from the desired product during purification.[5]
Q2: I've confirmed the coupling failed. What are the likely reasons, especially for a residue like this compound?
A: Failed couplings, particularly with hindered or unusual amino acids, often stem from a few key factors.
-
Steric Hindrance: This is the most common reason.[6] The bulky tert-Butyloxycarbonyl (Boc) protecting group, combined with the side chain of the aspartic acid derivative, can physically obstruct the approach of the activated amino acid to the N-terminal amine on the resin.[6]
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form secondary structures through inter- or intra-chain hydrogen bonding.[6][7] This aggregation can render the reactive N-terminus inaccessible to the incoming activated amino acid.[7] This is a sequence-dependent issue and can be exacerbated by hydrophobic residues.[8][9]
-
Suboptimal Activation: The coupling reagent used may not be potent enough for a challenging coupling.[6] Standard carbodiimide reagents may be insufficient, and more powerful onium-salt-based reagents like HATU or HBTU are often required to generate a highly reactive active ester.[6]
-
Poor Resin Swelling: The solid support must be adequately swollen in the reaction solvent (typically DMF or NMP) for the reagents to access the reactive sites. Inadequate swelling can lead to significantly reduced reaction rates and incomplete couplings.
Q3: What is "capping," and why is it a critical step after a confirmed coupling failure?
A: Capping is the process of permanently and irreversibly blocking any unreacted N-terminal amines on the growing peptide chain.[5] This is typically achieved through acetylation.[5]
The Core Problem: If these free amines are not capped, they will react during the next coupling cycle. This leads to the synthesis of a "deletion sequence"—a peptide that is missing the amino acid that failed to couple. For example, if the this compound failed to couple and you proceeded without capping, the next amino acid in your sequence would couple to the free amine, resulting in a peptide missing the D-Asp residue.
Why It's Critical: Deletion sequences often have very similar physicochemical properties (e.g., mass, charge, hydrophobicity) to the target peptide, making their separation by chromatography (like RP-HPLC) extremely challenging and sometimes impossible. Capping ensures that any chains that failed to couple are terminated, resulting in shorter, truncated peptides that are easily separated from the full-length target peptide during purification.[5] This dramatically improves the purity and yield of your desired product.
Troubleshooting Workflow and Capping Protocols
The following workflow outlines the decision-making process when a difficult coupling is encountered.
Caption: Troubleshooting workflow for failed peptide couplings.
Experimental Protocol 1: Standard Capping with Acetic Anhydride
Acetic anhydride is the most widely used capping agent in SPPS.[5] It acetylates primary amines with high efficiency, forming a stable amide bond that terminates chain elongation. A base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acetic acid byproduct.[10][11]
Reagents:
-
Capping Solution A: Acetic Anhydride (Ac₂O)
-
Capping Solution B: Pyridine or DIPEA
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Following the positive Kaiser test, thoroughly wash the peptide-resin with DMF (3-5 times) to remove any residual coupling reagents.[5]
-
Prepare a fresh capping mixture. A common formulation is a solution of acetic anhydride and pyridine in DMF.[10][11] For example, a 3:2 ratio of acetic anhydride to pyridine can be used.[11]
-
Add the capping solution to the resin-filled reaction vessel, ensuring all beads are fully submerged and suspended.
-
Agitate the mixture at room temperature for 30 minutes.[10][11]
-
Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts.[5][11]
-
Validation Step: Perform a second Kaiser test.[10] A negative result (yellow beads) confirms that all unreacted amines have been successfully capped. If the test is still positive, repeat the capping procedure.[10]
Data Summary: Capping Reagents
While acetic anhydride is the standard, certain situations may call for alternatives. The table below compares common capping strategies.
| Reagent/Mixture | Mechanism of Action | Typical Conditions | Advantages | Disadvantages/Considerations |
| Acetic Anhydride / Pyridine or DIPEA | Acetylation of the N-terminal amine to form a stable, unreactive acetamide group. | 5-50 eq. Ac₂O, 5-50 eq. base in DMF or DCM, 30 min @ RT.[10] | Highly effective, fast, inexpensive, and well-documented. | Highly reactive; can potentially modify sensitive side chains if not properly controlled. Pyridine has an unpleasant odor. |
| Benzoyl Chloride | Benzoylation of the N-terminal amine. | 0.5-5% v/v in a suitable solvent.[12] | Provides a bulky, hydrophobic cap which can aid in chromatographic separation. | Less commonly used than acetic anhydride; may require optimization. |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Forms a stable benzyloxycarbonyl (Cbz) protected amine. | 0.5-5% v/v in a suitable solvent.[12] | Efficient and provides a UV-active cap, which can be useful for analytical purposes. | More expensive than acetic anhydride. |
Final Recommendations
-
Always Monitor: Never skip the Kaiser test after coupling, especially when working with hindered amino acids or sequences known to be "difficult."[13]
-
Recouple First: For moderately incomplete reactions (faint blue Kaiser test), a second coupling with fresh reagents is often sufficient to drive the reaction to completion and is preferable to capping.[2] Reserve capping for reactions that remain incomplete after a second attempt.
-
Fresh Reagents: Always use fresh, high-quality reagents. Acetic anhydride can hydrolyze over time, and coupling reagents can degrade. Prepare capping solutions immediately before use.[11]
-
Consider the Sequence: If you consistently encounter failed couplings at a specific point in a sequence, it strongly suggests an aggregation problem. In these cases, consider advanced strategies such as incorporating pseudoproline dipeptides, switching to a more disruptive solvent like NMP, or performing the synthesis at an elevated temperature.[6][8]
By systematically diagnosing coupling failures and applying a robust capping protocol, you can significantly enhance the quality and purity of your synthetic peptides, ensuring the success of your research and development efforts.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Boc-D-Asp-OMe Containing Peptides
Introduction: The Analytical Challenge of Non-Canonical Peptide Analogs
In modern drug development, the incorporation of non-canonical amino acids into peptide therapeutics is a key strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. One such modification, the introduction of N-tert-butoxycarbonyl-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe), presents unique analytical challenges. The Boc protecting group is notoriously labile, susceptible to premature cleavage under certain analytical conditions, while the D-stereoisomer is isobaric with its endogenous L-counterpart, making definitive characterization difficult.
This guide provides a comparative analysis of three common tandem mass spectrometry (MS/MS) fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the robust characterization of a model peptide containing this compound. We will delve into the mechanistic underpinnings of each technique, providing field-proven insights into experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most appropriate analytical strategy for their specific needs.
The Model Peptide: Ac-Tyr-Val-Ala-(this compound)-Leu-Phe-NH₂
For the purpose of this guide, we will use the following model peptide:
Ac-YVA(this compound)LF-NH₂
This peptide incorporates the this compound modification internally, allowing us to assess the ability of each fragmentation method to provide unambiguous site localization and complete sequence coverage.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique is paramount for the successful analysis of peptides with labile modifications. The energy transfer mechanism dictates which bonds are cleaved and whether the modification remains intact on the resulting fragment ions.
Collision-Induced Dissociation (CID): The Workhorse with Caveats
CID is the most widely used fragmentation method, involving the collision of precursor ions with an inert gas, which increases their internal energy and induces fragmentation, primarily at the peptide backbone.
Mechanistic Considerations for this compound Peptides:
The vibrational excitation in CID can lead to the fragmentation of the weakest bonds. In our model peptide, this presents a significant challenge, as the Boc group is acid and thermally labile.[1] Consequently, a major fragmentation pathway is often the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the Boc group.[2] While this can be a diagnostic indicator of the presence of the Boc group, it can also lead to a significant portion of the ion current being diverted away from backbone fragmentation, resulting in poorer sequence coverage.
Expected Outcome with Ac-YVA(this compound)LF-NH₂:
A typical CID spectrum will likely be dominated by a precursor ion that has lost the isobutylene moiety. While a reasonable series of b- and y-ions may be generated from this modified precursor, the overall sequence coverage might be incomplete. The lability of the Boc group can make it challenging to confidently assign the modification to the D-Asp residue based solely on CID data, especially if the sequence contains other potential modification sites.
Higher-Energy Collisional Dissociation (HCD): A More Energetic Approach
HCD is a beam-type CID technique that occurs in a separate collision cell. It typically imparts more energy to the precursor ions than traditional ion trap CID, leading to more extensive fragmentation.
Mechanistic Considerations for this compound Peptides:
The higher collision energy in HCD can exacerbate the issue of Boc group loss.[3] However, it can also promote more diverse backbone fragmentation, potentially yielding a richer set of b- and y-ions compared to CID.[4] The use of stepped normalized collision energy (SNCE) can be particularly advantageous, as it applies a range of collision energies to the precursor ions, increasing the likelihood of generating a comprehensive set of fragment ions.[5]
Expected Outcome with Ac-YVA(this compound)LF-NH₂:
With HCD, we anticipate a more complete b- and y-ion series compared to CID, which is beneficial for sequence confirmation. However, the dominant species in the MS/MS spectrum will likely still be fragments arising from the precursor ion that has lost the Boc group. The high-resolution and accurate mass capabilities of the Orbitrap analyzer, typically used for HCD, can aid in the confident assignment of fragment ions.
Electron Transfer Dissociation (ETD): Preserving the Labile Modification
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.
Mechanistic Considerations for this compound Peptides:
The key advantage of ETD is that it is a "gentle" fragmentation technique that does not rely on vibrational excitation.[6] This means that labile modifications, such as the Boc group, are often preserved on the fragment ions.[5][6] This is invaluable for the unambiguous localization of the modification site.
Expected Outcome with Ac-YVA(this compound)LF-NH₂:
The ETD spectrum of our model peptide is expected to show a comprehensive series of c- and z-ions where the this compound modification remains intact. This provides direct evidence for the location of the modified residue within the peptide sequence. For peptides that are not amenable to forming multiply charged ions, derivatization of carboxyl groups can be employed to increase the charge state and improve ETD efficiency.[7]
Experimental Data Comparison
To illustrate the practical differences between these techniques, the following table summarizes the hypothetical, yet expected, results from the analysis of our model peptide, Ac-YVA(this compound)LF-NH₂.
| Performance Metric | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ion Types | b, y | b, y | c, z |
| Sequence Coverage | Moderate (60-80%) | High (80-95%) | Very High (>95%) |
| Preservation of Boc Group | Poor (Significant neutral loss of 56 Da) | Poor (Significant neutral loss of 56 Da) | Excellent (Modification remains intact) |
| Confidence in Site Localization | Low to Moderate | Moderate | High |
| Key Diagnostic Ions | Precursor - 56 Da | Precursor - 56 Da | c- and z-ions containing the intact modification |
| Optimal Precursor Charge State | 2+ | 2+ | ≥2+ |
Visualizing the Fragmentation Workflows
The following diagrams illustrate the conceptual workflow for the mass spectrometric characterization of this compound containing peptides using the three different fragmentation methods.
Caption: CID workflow for this compound peptide analysis.
Caption: HCD workflow for this compound peptide analysis.
Caption: ETD workflow for this compound peptide analysis.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound containing peptides. Optimization will be required based on the specific peptide and instrumentation used.
Protocol 1: Sample Preparation for LC-MS/MS
-
Peptide Reconstitution: Dissolve the synthetic peptide in a solution of 50% acetonitrile and 50% water with 0.1% formic acid to a final concentration of 1 mg/mL. Rationale: Formic acid is a milder ion-pairing agent than trifluoroacetic acid (TFA) and is less likely to cause premature cleavage of the Boc group.[1]
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 pmol/µL in the same solvent for injection.
-
Desalting (if necessary): If the peptide sample contains non-volatile salts, desalt using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions. Elute with the starting mobile phase composition.[8]
Protocol 2: LC-MS/MS Analysis
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 40% B over 30-60 minutes.
-
Flow Rate: As appropriate for the column dimensions (e.g., 300 nL/min for a 75 µm ID column).
-
Injection Volume: 1-5 µL.
Protocol 3: Tandem Mass Spectrometry (MS/MS) Parameters
General Settings (for all methods):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition: Top 5-10 most intense precursor ions from the MS1 scan selected for MS/MS.
Method-Specific Settings:
-
CID (Ion Trap):
-
Isolation Width: 2 m/z.
-
Normalized Collision Energy (NCE): 35%. Rationale: This is a typical starting point; optimization may be required.[9]
-
Activation Q: 0.25.
-
Activation Time: 30 ms.
-
-
HCD (Orbitrap):
-
Isolation Width: 2 m/z.
-
Stepped NCE: 25%, 30%, 35%. Rationale: Stepped NCE provides a broader range of fragment ions, improving sequence coverage.[10]
-
MS/MS Resolution: 30,000.
-
-
ETD (Ion Trap):
-
Isolation Width: 2 m/z.
-
ETD Reagent Target: 3e5.
-
Precursor Ion Target: 1e5.
-
Reaction Time: 100 ms. Rationale: Reaction time may need to be optimized based on the precursor charge state and m/z.
-
Supplemental Activation: Enabled if necessary to enhance fragmentation of charge-reduced species.
-
Distinguishing D- and L- Isomers
It is crucial to note that CID, HCD, and ETD alone cannot differentiate between stereoisomers such as D- and L-aspartic acid.[11] This is because these techniques are sensitive to the mass and connectivity of atoms, but not their spatial arrangement. For the definitive confirmation of the D-isomer, advanced techniques such as ion mobility spectrometry (IMS) coupled with mass spectrometry may be required, as IMS can separate ions based on their shape and size in the gas phase.[12][13]
Conclusion and Recommendations
The comprehensive characterization of peptides containing the this compound modification requires a thoughtful and informed approach to mass spectrometry.
-
For routine sequence confirmation where the modification site is already known, HCD provides a good balance of high sequence coverage and robust performance. The characteristic neutral loss of the Boc group can serve as a confirmatory marker.
-
For unambiguous localization of the this compound modification, ETD is the superior technique. Its ability to preserve the labile Boc group on the fragment ions provides direct and unequivocal evidence of the modification site, which is critical for quality control in drug development.
-
CID remains a viable option, particularly on ion trap instruments where HCD or ETD are not available. However, analysts must be aware of its limitations regarding labile modifications and potential for incomplete sequence coverage.
By understanding the fundamental principles of each fragmentation technique and carefully optimizing experimental parameters, researchers can confidently and accurately characterize these challenging but therapeutically important modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the separation of enantiomers by drift tube ion mobility spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
A Comparative Guide to Boc vs. Fmoc Strategy for D-Aspartic Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as D-aspartic acid (D-Asp), is a critical strategy in modern peptidomimetic and drug design. The choice of solid-phase peptide synthesis (SPPS) strategy, namely tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), has profound implications for the success of synthesizing peptides containing this residue. This guide provides an in-depth, objective comparison of the Boc and Fmoc methodologies for D-aspartic acid incorporation, supported by mechanistic insights and experimental data to inform your synthetic approach.
Fundamental Principles: A Tale of Two Chemistries
The core difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments the growing peptide chain is exposed to throughout the synthesis.[1][2]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA).[][4] Side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This reliance on graduated acid lability is a key feature of the Boc/Bzl protection scheme.[2]
-
Fmoc/tBu Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc protecting group for the α-amino terminus.[][5] This group is readily cleaved by a secondary amine, most commonly piperidine in dimethylformamide (DMF).[2][5] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[] This true orthogonality, where temporary and permanent protecting groups are removed by different chemical mechanisms, is a significant advantage of the Fmoc approach.[1][6]
The Challenge of D-Aspartic Acid: Aspartimide Formation
The incorporation of aspartic acid, both L- and D-isomers, is notoriously challenging due to the propensity for aspartimide formation.[7] This intramolecular cyclization is the most significant side reaction, leading to a cascade of impurities that can be difficult to separate from the target peptide.[8]
The reaction is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue. This nitrogen then acts as a nucleophile, attacking the side-chain carbonyl to form a five-membered succinimide ring, known as an aspartimide.[7] This side reaction is particularly prevalent under the basic conditions of piperidine treatment used for Fmoc removal.[8][9]
The consequences of aspartimide formation are severe:
-
Chain Termination: The aspartimide ring is resistant to acylation, effectively capping the peptide chain.
-
Formation of β-peptides: The succinimide ring can be opened by the deprotection base (e.g., piperidine) or water, leading to the formation of both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[7]
-
Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions, which can lead to the unintended incorporation of the L-isomer of aspartic acid, compromising the stereochemical purity of the final peptide.[7]
This side reaction is highly sequence-dependent, with -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- motifs being particularly problematic.[8]
Boc vs. Fmoc: A Head-to-Head Comparison for D-Asp Incorporation
Historically, Boc-based SPPS resulted in minimal aspartimide formation, largely due to the use of Asp(OcHex) side-chain protection and in situ neutralization coupling protocols.[7] The acidic conditions used for Boc deprotection keep the backbone amide protonated, thus preventing the initial cyclization step. However, the use of strong acids like HF during the final cleavage can promote acid-catalyzed aspartimide formation.[7]
The Fmoc strategy, with its repeated exposure to basic conditions for deprotection, is significantly more prone to aspartimide formation.[7][8] This has driven the development of numerous strategies to mitigate this side reaction.
Quantitative Data on Aspartimide Formation
While direct comparative studies for D-Asp are scarce, data from L-Asp incorporation in Fmoc-SPPS highlights the severity of the issue and the efficacy of mitigation strategies. The following table, adapted from data by Novabiochem (Sigma-Aldrich), shows the composition of crude peptides after prolonged piperidine treatment, simulating multiple deprotection cycles.
| Aspartate Derivative | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 56.4 | 1.8 | 10.9 | 29.1 | 16.7 |
| Fmoc-Asp(OMpe)-OH | 83.7 | 0.8 | 3.5 | 11.2 | 5.6 |
| Fmoc-Asp(OBno)-OH | 99.3 | 0.2 | 0.2 | 0.3 | 0.4 |
Data adapted from the synthesis of VKDGYI, where the peptidyl resin was treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
This data clearly demonstrates that the choice of the side-chain protecting group is critical in Fmoc-SPPS. The standard tert-butyl (OtBu) protection is highly susceptible to aspartimide formation and subsequent side reactions, while bulkier protecting groups like 3-methyl-3-pentyl (OMpe) and 5-n-butyl-5-nonyl (OBno) offer significantly improved protection.
Experimental Protocols
Boc-SPPS Protocol for D-Aspartic Acid Incorporation
This protocol outlines the general steps for incorporating Boc-D-Asp(OcHex)-OH, which is recommended to minimize aspartimide formation.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for a peptide amide) in DMF for 30-60 minutes in a reaction vessel. [10]2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the solution and repeat the treatment for another 10 minutes. [10]3. Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine. [10]4. Coupling of Fmoc-D-Asp(OMpe/OBno)-OH:
-
In a separate vessel, dissolve Fmoc-D-Asp(R)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. [10] * Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. [10]5. Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. [10]6. Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage: After the final Fmoc deprotection, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) for 2-4 hours. [10]
Mechanism of Aspartimide Formation and Mitigation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation, which is the primary challenge in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Purity Analysis of Boc-D-Asp-OMe
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acid derivatives is a cornerstone of modern drug development and peptide synthesis. For Boc-D-Asp-OMe (N-tert-Butoxycarbonyl-D-aspartic acid methyl ester), a crucial building block, ensuring high chiral purity is not merely a quality control checkpoint but a fundamental prerequisite for the desired biological activity and safety of the final therapeutic agent. The presence of the undesired L-enantiomer can lead to diastereomeric impurities in subsequent synthetic steps, potentially altering the pharmacological profile and introducing unforeseen toxicological risks.
This guide provides an in-depth comparison of the primary analytical techniques for determining the chiral purity of this compound. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to guide your selection of the most appropriate analytical strategy.
The Criticality of Enantiomeric Excess
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. In the context of this compound, a high enantiomeric excess of the D-form is paramount. The accurate determination of this value is therefore a critical analytical challenge.[1][2][3]
Chromatographic Approaches: The Workhorses of Chiral Analysis
Chromatographic techniques are the most widely employed methods for chiral separations due to their high resolution and sensitivity.[4] These methods rely on the differential interaction of enantiomers with a chiral environment, leading to their separation in time and subsequent quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the enantiomeric purity analysis of N-protected amino acids.[5][] The technique's versatility lies in the wide array of available chiral stationary phases (CSPs) and mobile phase compositions, allowing for fine-tuning of the separation.
Principle of Separation: Chiral HPLC separates enantiomers based on their transient and differential interactions with a chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, leading to different retention times for the D- and L-enantiomers.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for chiral HPLC analysis of this compound.
Experimental Protocol: Chiral HPLC
-
Column: Astec CHIROBIOTIC® T (Teicoplanin-based CSP).[7]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate). The exact ratio should be optimized for the best resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Controlled, often around 25°C.
-
Detection: UV absorbance at a low wavelength (e.g., 210-220 nm) where the amide and ester chromophores absorb.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Causality in Method Selection: The choice of a macrocyclic glycopeptide-based CSP like CHIROBIOTIC T is deliberate. These phases are known for their multimodal capabilities, offering a combination of ionic, polar, and hydrophobic interaction sites that are particularly effective for resolving N-blocked amino acids.[7] The use of a volatile buffer system like ammonium acetate makes the method compatible with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. For amino acid derivatives like this compound, derivatization is often required to increase volatility.
Principle of Separation: Similar to HPLC, chiral GC separates enantiomers based on their differing interactions with a chiral stationary phase coated on the inside of a capillary column.
Workflow for Chiral GC Analysis:
Caption: General workflow for chiral GC analysis.
Experimental Protocol: Chiral GC
-
Derivatization: Convert this compound to a more volatile derivative, for example, by reaction with ethyl chloroformate.[8][9]
-
Column: A chiral capillary column, such as one coated with Chirasil-L-Val.[9]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. For instance, starting at a lower temperature and ramping up to a higher temperature.[10][11]
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).[8]
Trustworthiness of the Protocol: The derivatization step is critical and must be validated to ensure no racemization occurs during the process.[9] Running a standard of known enantiomeric purity through the entire procedure validates the method's integrity.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and requires minimal sample and solvent consumption, making it a "green" analytical technique.[12][13][14]
Principle of Separation: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, leading to their separation.
Experimental Protocol: Chiral CE
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin or its derivatives) are commonly used for amino acid separations.[15][16]
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Detection: UV-Vis detector.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
Expertise in Method Development: The choice and concentration of the chiral selector, the pH of the BGE, and the applied voltage are critical parameters that must be optimized to achieve baseline separation.[17] For acidic amino acids like aspartic acid, using a BGE with a specific pH can enhance resolution.[17]
Spectroscopic Approach: A Different Perspective
While chromatography physically separates the enantiomers, NMR spectroscopy can distinguish them in the same solution through the use of chiral auxiliaries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs), provides a powerful and non-destructive method for determining enantiomeric purity.[18][19][20][21]
Principle of Discrimination: In the presence of a chiral solvating agent, the two enantiomers of this compound will form diastereomeric complexes. These complexes will have slightly different magnetic environments, leading to separate signals in the NMR spectrum (typically ¹H or ¹³C NMR) for the corresponding nuclei of the D- and L-enantiomers.[18]
Workflow for NMR Chiral Purity Analysis:
Caption: Workflow for NMR-based chiral purity analysis.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Chiral Solvating Agent (CSA): A suitable CSA, such as a derivative of a chiral thiourea or a crown ether, can be used.[18][21]
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃ or CD₃CN).
-
Sample Preparation: Prepare a solution containing a known concentration of this compound and an appropriate molar equivalent of the CSA in the chosen deuterated solvent.
-
Data Acquisition: Acquire a high-resolution ¹H or ¹³C NMR spectrum.
-
Data Analysis: Identify the signals that are split due to the presence of the two enantiomers and integrate their respective areas to determine the enantiomeric ratio.[22]
Authoritative Grounding: The selection of an appropriate CSA is crucial and often requires screening of different agents. The mechanism of chiral recognition involves the formation of transient diastereomeric complexes through non-covalent interactions, such as hydrogen bonding.[18]
Comparative Performance
| Feature | Chiral HPLC | Chiral GC | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP in the gas phase | Differential electrophoretic mobility with a chiral selector | Formation of diastereomeric complexes with a CSA |
| Sample Prep | Simple dissolution | Derivatization often required | Simple dissolution | Simple mixing |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | High (µg/mL) | Lower (mg/mL) |
| Resolution | Excellent | Excellent | Very High | Moderate to Good |
| Speed | Moderate | Fast | Very Fast | Fast |
| Solvent Usage | Moderate to High | Low | Very Low | Low |
| Quantification | Highly accurate and precise | Accurate, but depends on derivatization efficiency | Good, but can be less precise than HPLC | Good, but can be less precise for very low ee |
| Key Advantage | Versatility and robustness | High sensitivity and speed | High efficiency and low solvent consumption | Non-destructive and fast |
| Key Limitation | Higher solvent consumption | Requires volatile/derivatized analytes | Lower sample loading capacity | Lower sensitivity |
Conclusion: Selecting the Right Tool for the Job
The choice of the optimal analytical method for determining the chiral purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, where speed and low solvent consumption are critical, Capillary Electrophoresis and Chiral GC (if derivatization is straightforward) are excellent choices.
-
For robust and versatile method development and validation, Chiral HPLC remains the preferred technique due to the wide variety of available columns and mobile phases, allowing for fine-tuning of the separation.
-
For a rapid, non-destructive initial assessment of enantiomeric purity, NMR spectroscopy with a chiral solvating agent is a valuable tool, providing quick insights without the need for extensive method development.
Ultimately, a multi-faceted approach, potentially using one chromatographic technique for routine analysis and another (like NMR) for confirmation, provides the highest level of confidence in the chiral integrity of this compound, ensuring the quality and safety of the final pharmaceutical products.
References
- 1. ouj.repo.nii.ac.jp [ouj.repo.nii.ac.jp]
- 2. Racemic d,l-asparagine causes enantiomeric excess of other coexisting racemic d,l-amino acids during recrystallization: a hypothesis accounting for the origin of l-amino acids in the biosphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 14. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 15. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of Boc-D-Asp-OMe
Introduction: The Critical Role of Accurate Quantification in Synthesis and Development
In the landscape of pharmaceutical research and development, particularly in peptide synthesis and the creation of chiral drug candidates, N-Boc-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe) serves as a fundamental chiral building block.[] The precise concentration and purity of this raw material are not merely quality control metrics; they are critical parameters that directly influence reaction stoichiometry, yield, and the impurity profile of the final active pharmaceutical ingredient (API). An inaccurate assessment of the this compound concentration can lead to failed syntheses, costly rework, and compromised timelines in the drug development process.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the principal analytical methods for determining the concentration and purity of this compound. We will delve into the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Chiral HPLC, offering not just procedural steps, but the scientific rationale behind the methodological choices. Our focus is on providing robust, self-validating systems that ensure data integrity and regulatory compliance.
Comparative Overview of Analytical Methodologies
The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, such as the need for purity assessment, accurate concentration determination, or the quantification of enantiomeric excess. Each technique offers a unique set of advantages and limitations in terms of specificity, precision, accuracy, and throughput.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Quantitative NMR (qNMR) | Chiral HPLC |
| Primary Application | Purity analysis and quantification of chemical impurities. | Absolute quantification (assay) without a specific reference standard of the analyte. | Determination of enantiomeric purity (enantiomeric excess). |
| Principle | Separation based on hydrophobicity.[2] | Signal intensity is directly proportional to the number of nuclei.[3][4] | Differential interaction with a chiral stationary phase.[5] |
| Strengths | High resolution, high sensitivity for UV-active compounds, widely available.[2] | Primary analytical method, high precision and accuracy, no analyte-specific standard needed for quantification, provides structural information.[3][6] | Direct and accurate measurement of enantiomeric excess.[5] |
| Limitations | Requires a reference standard for quantification, may not detect non-chromophoric impurities. | Lower sensitivity than HPLC, requires a high-purity internal standard, potential for signal overlap.[7] | May require method development to find a suitable chiral stationary phase and mobile phase.[5] |
| Typical Accuracy | 98.0 - 102.0% recovery | 99.0 - 101.0% purity | >99.5% for the major enantiomer |
| Typical Precision (%RSD) | ≤ 1.0% | ≤ 0.5% | ≤ 1.0% for the major enantiomer |
I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis and is a stability-indicating method.[8] The principle lies in the separation of this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column Chemistry (C18): A C18 column is selected for its hydrophobicity, which provides good retention and separation of the moderately nonpolar this compound from both more polar (e.g., de-protected aspartic acid) and less polar (e.g., synthesis by-products) impurities.
-
Mobile Phase (Acetonitrile/Water with TFA): A gradient of acetonitrile and water is employed to elute a range of compounds with varying polarities. The addition of a small amount of trifluoroacetic acid (TFA) (typically 0.1%) serves two purposes: it protonates the free carboxylic acid of this compound, suppressing its ionization and leading to sharper, more symmetrical peaks, and it provides a counter-ion for any basic impurities, improving their chromatography.[9]
-
UV Detection (210-220 nm): The amide and carboxyl groups in this compound exhibit UV absorbance at lower wavelengths. Detection at 210-220 nm provides high sensitivity for the analyte and many potential organic impurities.[9]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be a stability-indicating assay, capable of separating the main component from its degradation products.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) % B 0 30 15 90 17 90 18 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 1.0%.
-
The tailing factor for the this compound peak should be ≤ 1.5.
-
-
Calculation of Purity:
-
Purity (%) = (Area of Sample Peak / Total Area of All Peaks) x 100.
-
Forced Degradation Study
To validate the stability-indicating nature of this method, a forced degradation study should be performed. This involves subjecting a sample of this compound to various stress conditions to generate potential degradation products.[10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photostability: Expose the solid sample to light according to ICH Q1B guidelines.
The HPLC analysis of these stressed samples should demonstrate that the degradation product peaks are well-resolved from the main this compound peak, confirming the method's specificity.
Caption: Workflow for RP-HPLC Purity and Assay Analysis.
II. Quantitative NMR (qNMR) for Absolute Concentration Determination
qNMR is a primary ratio method of measurement, meaning it allows for the determination of the absolute concentration of an analyte without the need for a chemically identical reference standard.[3] The signal intensity of a specific resonance in the NMR spectrum is directly proportional to the number of protons giving rise to that signal.[4] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[10]
Causality Behind Experimental Choices
-
Internal Standard (e.g., Maleic Anhydride): An ideal internal standard should be of high purity (certified), stable, non-volatile, and have sharp signals that do not overlap with any analyte signals.[10] Maleic anhydride is a good choice as it is a solid, has a sharp singlet in a relatively clean region of the spectrum, and its purity can be certified.
-
Solvent (e.g., DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for a wide range of organic molecules, including this compound and many common internal standards. Its residual proton signal does not interfere with the key signals of the analyte.
-
Relaxation Delay (D1): To ensure accurate quantification, the nuclei must fully relax back to their equilibrium state between pulses. A long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, is crucial.[10]
Experimental Protocol: qNMR for this compound Assay
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial using a microbalance.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 30 seconds (should be determined experimentally by an inversion-recovery experiment).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the tert-butyl singlet (~1.4 ppm) is often a good choice. For maleic anhydride, the vinylic proton singlet (~7.0 ppm) is used.
-
-
Calculation of Concentration (Purity):
Purity_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Caption: Workflow for qNMR Absolute Purity/Concentration Analysis.
III. Chiral HPLC for Enantiomeric Purity
For a chiral molecule like this compound, ensuring its enantiomeric purity is critical, as the opposite enantiomer could be an impurity with different pharmacological or toxicological properties. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[11]
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP): The separation of enantiomers requires a chiral environment. This is achieved by using a CSP where a chiral selector is immobilized on the silica support. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are widely used due to their broad applicability in resolving a variety of chiral compounds, including N-protected amino acids.[12]
-
Mobile Phase (Normal Phase): Normal phase conditions (e.g., hexane/isopropanol) are often preferred for chiral separations on polysaccharide-based CSPs as they can provide better selectivity compared to reversed-phase conditions. The addition of a small amount of an acidic modifier like TFA can improve peak shape and resolution.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee)
-
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® IA or similar), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Sample Solution: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Racemic Standard: If available, prepare a solution of the racemic mixture (Boc-DL-Asp(OMe)-OH) to confirm the elution order and resolution of the enantiomers.
-
-
System Suitability:
-
Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Where Area_major is the peak area of the desired D-enantiomer and Area_minor is the peak area of the undesired L-enantiomer.
-
Conclusion: An Integrated Approach to Quality Assurance
No single analytical method provides a complete picture of the quality of this compound. A robust quality control strategy employs these techniques in a complementary fashion. RP-HPLC serves as the primary tool for assessing chemical purity and identifying potential degradation products, making it an indispensable stability-indicating method. qNMR offers an orthogonal, primary method for the accurate determination of absolute concentration, providing a high degree of confidence in the material's assay without reliance on a specific reference standard. Finally, chiral HPLC is essential for confirming the enantiomeric integrity of this critical chiral building block.
By understanding the principles, strengths, and limitations of each method, and by implementing well-designed, validated protocols, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby building a solid foundation for successful and reproducible synthetic outcomes.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. almacgroup.com [almacgroup.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. benchchem.com [benchchem.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Aspartic Acid Protection in Peptide Synthesis: A Comparative Analysis Featuring Boc-D-Asp(OMe)-OH
For researchers, chemists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) is a familiar yet persistent challenge. The β-carboxyl group of the Asp side chain is a nexus of reactivity that, if improperly managed, can lead to a cascade of side reactions, compromising yield, purity, and even the biological integrity of the final peptide. The most notorious of these side reactions is aspartimide formation, a cyclization event that plagues the otherwise robust and widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[1][2]
This guide provides an in-depth, objective comparison of various side-chain protecting groups for aspartic acid. We will begin by dissecting the mechanistic underpinnings of aspartimide formation. We will then evaluate the role of Boc-D-Asp(OMe)-OH , a derivative primarily used in the alternative tert-Butyloxycarbonyl (Boc) SPPS strategy, which inherently circumvents this issue. This will be followed by a head-to-head comparison with common and advanced protecting groups used in Fmoc-SPPS, supported by experimental data and detailed protocols to empower you to select the optimal strategy for your specific synthetic challenge.
The Central Challenge: Aspartimide Formation
In Fmoc-SPPS, the Nα-Fmoc group is cleaved at every cycle using a secondary amine base, most commonly piperidine.[3] This repeated exposure to basic conditions is the catalyst for aspartimide formation. The reaction is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue. This nitrogen then acts as an intramolecular nucleophile, attacking the side-chain carbonyl carbon to form a five-membered succinimide ring, the aspartimide intermediate.[3][4]
This side reaction is particularly pronounced in sequences where the residue following Asp is sterically unhindered, such as Glycine, Asparagine, or Serine.[2][4] The consequences of aspartimide formation are severe:
-
Formation of Impurities: The unstable aspartimide ring can be opened by nucleophiles (like piperidine or water) at either the α- or β-carbonyl, leading to a mixture of the desired α-peptide and the isomeric β-peptide.[3][5]
-
Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions, resulting in the formation of D-Asp isomers that are often nearly impossible to separate from the target peptide by HPLC.[4][5]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing termination of the peptide chain.[6]
The cascade of potential byproducts from a single aspartimide event underscores why the choice of side-chain protection is one of the most critical decisions in the synthesis of Asp-containing peptides.
Figure 1: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
The Boc-SPPS Approach: An Inherent Solution with Boc-D-Asp(OMe)-OH
The Boc strategy for peptide synthesis offers a fundamentally different chemical environment. Here, the temporary Nα-Boc protecting group is removed not by base, but by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[7][8] The permanent side-chain protecting groups are designed to be stable to TFA but are removed in the final step with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[7][9]
Boc-D-Asp(OMe)-OH is a building block designed for this methodology.[10][11]
-
Nα-Protection: The Boc group is removed with TFA at each cycle.
-
Side-Chain Protection: The β-methyl ester (OMe) is stable to the repetitive TFA treatments used for Nα-deprotection. It is cleaved during the final, strong-acid (e.g., HF) cleavage from the resin.[8]
The critical advantage here is the complete absence of the base-catalyzed mechanism for aspartimide formation.[3] Because the peptide is never exposed to the strong basic conditions that initiate the cyclization, the risk of generating aspartimide-related impurities is dramatically reduced. Therefore, when using Boc-SPPS, simple and non-bulky side-chain protecting groups like the methyl ester (OMe) or the benzyl ester (OBzl) are highly effective and sufficient.[9]
Comparative Analysis of Aspartic Acid Derivatives in Fmoc-SPPS
While Boc-SPPS provides a robust solution, Fmoc-SPPS remains the more widely used method due to its milder final cleavage conditions and broader compatibility. Therefore, mitigating aspartimide formation within the Fmoc framework is a primary concern. This is achieved almost exclusively by modifying the side-chain protecting group.
The Standard: Fmoc-D-Asp(OtBu)-OH
The tert-butyl (OtBu) ester is the default, most widely used protecting group for the Asp side chain in Fmoc-SPPS.[12]
-
Advantage: It is inexpensive and its cleavage with TFA is highly efficient and compatible with the standard final deprotection cocktail.[12]
-
Disadvantage: It offers minimal steric protection to the β-carbonyl, making it highly susceptible to aspartimide formation in problematic sequences.[1][5] For many routine syntheses, it is adequate, but for long peptides or those containing Asp-Gly/Asn motifs, it can lead to significant impurity profiles.
Sterically Hindered Esters: The Direct Solution
The most successful strategy to suppress aspartimide formation in Fmoc-SPPS is to increase the steric bulk of the ester protecting group.[4][13] This physically shields the side-chain carbonyl, hindering the intramolecular nucleophilic attack by the backbone amide.
-
Fmoc-Asp(OMpe)-OH & Fmoc-Asp(ODie)-OH: The 3-methyl-3-pentyl (OMpe) and 2,3,4-trimethyl-3-pentyl (ODie) esters were among the first generation of sterically hindered groups that showed a marked improvement over OtBu.[3]
-
Fmoc-Asp(OBno)-OH, Fmoc-Asp(OEpe)-OH: These newer trialkylcarbinol-based esters, such as the 5-n-butyl-5-nonyl (OBno) and 3-ethyl-3-pentyl (Epe) esters, provide an exceptional degree of steric hindrance.[14][15] Experimental data shows they can almost completely eliminate aspartimide formation and suppress racemization, even in the most challenging sequences and under extended basic treatment.[5][16]
Orthogonal Protecting Groups: Enabling Advanced Applications
Orthogonality in peptide chemistry refers to the ability to selectively remove one class of protecting groups in the presence of others.[17][18] This is essential for complex applications like on-resin cyclization or site-specific labeling.
-
Fmoc-D-Asp(OAll)-OH: The allyl (OAll) ester is a key orthogonal protecting group. It is stable to both the piperidine used for Fmoc removal and the TFA used for final cleavage.[19] The OAll group can be selectively removed on the solid support using a palladium(0) catalyst, freeing the side-chain carboxyl for further modification.[20] An added benefit is that the allyl group provides better suppression of aspartimide formation than the standard OtBu group.[20]
Quantitative Performance Data
The efficacy of sterically hindered protecting groups has been demonstrated experimentally. The data below compares the stability of peptides containing different Asp protecting groups after prolonged treatment with piperidine, simulating the cumulative exposure during a long synthesis.
| Protecting Group | Sequence (X in VKDX YI) | % Target Peptide Remaining | % D-Asp Isomer Formed | Key Finding |
| Asp(OtBu) | Glycine | 16.1% | 18.2% | High level of degradation and racemization.[21] |
| Asp(OMpe) | Glycine | 48.4% | 12.3% | Significant improvement over OtBu.[21] |
| Asp(OBno) | Glycine | 87.2% | 1.2% | Exceptional suppression of side reactions.[5][21] |
| Asp(OtBu) | Asparagine | 71.3% | 4.8% | Less prone than Asp-Gly, but still significant.[21] |
| Asp(OBno) | Asparagine | 98.4% | 0.1% | Near-complete prevention of side reactions.[5][21] |
| *Data reflects analysis after treating the resin-bound peptide with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[5][21] |
Summary Comparison of Protecting Group Strategies
| Derivative | Primary Strategy | Side-Chain Cleavage | Aspartimide Risk | Key Advantage | Primary Application |
| Boc-D-Asp(OMe)-OH | Boc-SPPS | Strong Acid (HF) | Very Low | Inherently avoids base-catalyzed mechanism.[3] | Standard Boc-SPPS. |
| Fmoc-D-Asp(OtBu)-OH | Fmoc-SPPS | TFA | High | Standard, economical, TFA-labile.[12] | Routine Fmoc-SPPS of non-problematic sequences. |
| Fmoc-D-Asp(OBzl)-OH | Boc-SPPS | Strong Acid (HF) / H₂ | Very Low (in Boc) | Standard for Boc-SPPS, acid stable.[9] | Primarily used in Boc-SPPS; not orthogonal in Fmoc. |
| Fmoc-D-Asp(OBno)-OH | Fmoc-SPPS | TFA | Very Low | Superior suppression of aspartimide & racemization.[5] | Fmoc-SPPS of long or challenging sequences. |
| Fmoc-D-Asp(OAll)-OH | Fmoc-SPPS | Pd(0) Catalyst | Low-Moderate | Orthogonal; enables on-resin modifications.[19][20] | Synthesis of cyclic or conjugated peptides. |
Experimental Protocol: Head-to-Head Comparison of Asp(OtBu) vs. Asp(OBno)
This protocol provides a robust method to directly compare the stability of different Asp side-chain protecting groups in a known aspartimide-prone sequence.
Objective: To quantify and compare the formation of aspartimide-related byproducts for Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OBno)-OH in the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂.
Figure 2: Workflow for comparing Asp protecting group stability.
Step-by-Step Methodology
-
Peptide Synthesis:
-
Swell Rink Amide resin in Dimethylformamide (DMF).
-
Perform automated Fmoc-SPPS to synthesize the sequence H-Val-Lys(Boc)-Asp-Gly-Tyr(tBu)-Ile-Resin.
-
At the Asp coupling step, split the resin into two equal batches. Couple one with Fmoc-Asp(OtBu)-OH (Batch A) and the other with Fmoc-Asp(OBno)-OH (Batch B) using standard coupling reagents (e.g., HBTU/DIPEA).
-
Complete the synthesis of the remaining residues (Lys, Val) on both batches.
-
-
Forced Degradation:
-
After final Fmoc removal from Val, wash both resin batches thoroughly with DMF.
-
Treat each batch with a solution of 20% piperidine in DMF for 200 minutes at room temperature.[5] This extended treatment simulates the cumulative base exposure of approximately 100 deprotection cycles.
-
-
Washing:
-
Filter the resins and wash extensively with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove residual reagents. Dry the resins under vacuum.
-
-
Cleavage and Deprotection:
-
Treat a precisely weighed amount of each dry resin batch with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum and then lyophilize from an acetonitrile/water mixture.
-
-
Analysis:
-
Dissolve the lyophilized crude peptides in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) on a C18 column, monitoring at 220 nm.
-
Identify and integrate the peak areas corresponding to the target peptide and aspartimide-related byproducts. The byproducts (β-peptide, D-Asp epimer) will typically elute close to the main product peak.
-
Confirm the identity of all major peaks via LC-MS analysis to verify the masses of the target peptide and impurities.
-
Conclusion
The selection of an appropriate protecting group for aspartic acid is a critical determinant of success in peptide synthesis. This guide demonstrates that the "best" choice is highly context-dependent.
-
For scientists utilizing Boc-SPPS , the inherent acidic nature of the deprotection steps largely negates the problem of aspartimide formation. Standard derivatives like Boc-D-Asp(OMe)-OH or Boc-D-Asp(OBzl)-OH are reliable and effective choices.[3][8]
-
For the more common Fmoc-SPPS strategy, the standard Fmoc-D-Asp(OtBu)-OH is a viable option for simple peptides but poses a significant risk in sequences prone to aspartimide formation.[1]
-
In such challenging cases, the data overwhelmingly supports the use of sterically hindered protecting groups. Advanced derivatives like Fmoc-D-Asp(OBno)-OH provide a robust and near-universal solution, dramatically reducing byproduct formation and racemization, leading to higher purity and yield.[5][14][16]
-
For applications requiring on-resin chemical modification, orthogonal protecting groups are non-negotiable. Fmoc-D-Asp(OAll)-OH stands out as the premier choice for enabling the synthesis of complex architectures such as cyclic or branched peptides.[19][20]
By understanding the underlying chemical mechanisms and carefully considering the specific demands of the peptide sequence and the overall synthetic goal, researchers can confidently navigate the challenges of incorporating aspartic acid, ensuring the efficient and successful synthesis of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. biotage.com [biotage.com]
- 14. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups [pubmed.ncbi.nlm.nih.gov]
- 17. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 18. biosynth.com [biosynth.com]
- 19. peptide.com [peptide.com]
- 20. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 21. benchchem.com [benchchem.com]
Comparative Guide to the Validation of Peptide Sequences After Incorporating Boc-D-Asp-OMe
Introduction: The Chirality Challenge in Modern Peptide Therapeutics
The deliberate incorporation of non-canonical amino acids, such as D-isomers, represents a cornerstone of modern peptide drug design. Introducing a D-amino acid like D-aspartic acid, often protected as Boc-D-Asp-OMe during synthesis, can bestow peptides with remarkable therapeutic properties. These include enhanced resistance to enzymatic degradation, improved conformational stability, and altered receptor binding affinities, ultimately leading to more potent and durable drug candidates.[1]
However, this strategic modification introduces a significant analytical challenge: ensuring the final peptide possesses the correct sequence, purity, and, critically, the intended stereochemistry. Side reactions during solid-phase peptide synthesis (SPPS), particularly when dealing with aspartic acid derivatives, can lead to a heterogeneous mixture of products, including diastereomers and byproducts from aspartimide formation.[2][3][4] Aspartimide formation is a persistent challenge that can lead to racemization and the formation of undesirable α- and β-peptides.[3]
This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate peptide sequences following the incorporation of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design robust, self-validating analytical workflows.
The Synthetic Hurdle: Why Aspartic Acid is a Special Case
Before delving into validation, it's crucial to understand the synthetic challenges posed by aspartic acid. During Fmoc-based SPPS, the process is prone to base-catalyzed aspartimide formation.[2][3] This intramolecular cyclization side reaction is a major concern, as the resulting aspartimide ring can be opened by nucleophiles (like piperidine used for Fmoc deprotection) to yield not only the desired α-peptide but also the isomeric β-peptide, often with racemization at the α-carbon.[3][4] While Boc-based synthesis can mitigate some of these issues, careful control and rigorous validation remain paramount.[5]
A Multi-Pronged Approach to Validation: An Overview
No single technique can provide a complete picture of a complex peptide. A robust validation strategy relies on the orthogonal application of several analytical methods. The primary tools in our arsenal are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique piece of the puzzle, from purity and isomer separation to mass confirmation and definitive stereochemical assignment.
Caption: A typical workflow for validating peptides containing non-canonical amino acids.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Isomer Separation
HPLC is the foundational technique for assessing the purity of a synthetic peptide and is often the first line of defense in detecting stereoisomeric impurities.[6][7] The incorporation of a D-amino acid creates a diastereomer relative to the all-L-amino acid peptide. Diastereomers have different physicochemical properties and can often be separated by standard reversed-phase HPLC (RP-HPLC).[8][9]
Expertise in Action: Why RP-HPLC Can Separate Diastereomers
The ability of RP-HPLC to separate diastereomeric peptides hinges on subtle differences in their three-dimensional structure, which in turn affects their interaction with the hydrophobic stationary phase.[10] A single stereochemical inversion can alter the peptide's overall hydrophobicity, secondary structure (e.g., helical propensity), and how it presents its hydrophobic face to the C18 column, leading to different retention times.[10]
Experimental Protocol: RP-HPLC for Diastereomeric Separation
-
Sample Preparation:
-
Accurately weigh ~1 mg of the lyophilized peptide.
-
Dissolve in 1 mL of a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile 95:5). Ensure complete dissolution.
-
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A high-efficiency column is crucial.[11]
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A slow, shallow gradient is key for resolving closely eluting species. For example, 5-45% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: Maintain a constant temperature (e.g., 25°C), as temperature can affect retention and selectivity.[8]
-
-
Self-Validation & Interpretation:
-
Control Standard: If possible, synthesize and run a small sample of the all-L-isomer of the peptide. The difference in retention time provides definitive proof of diastereomeric separation.
-
Peak Tailing/Asymmetry: A broad or asymmetric peak for your target peptide could indicate the presence of an unresolved diastereomer.[11]
-
Purity Calculation: Integrate the peak areas to determine the purity of the main product and quantify any isomeric impurities or synthesis-related byproducts.
-
Comparison of HPLC-Based Methods
| Feature | Standard RP-HPLC | Chiral HPLC |
| Primary Function | Purity assessment and separation of diastereomers. | Separation of enantiomers (requires hydrolysis) or diastereomers. |
| Mechanism | Separates based on differences in overall hydrophobicity and structure.[10] | Utilizes a chiral stationary phase (CSP) or chiral mobile phase additive for stereospecific interactions.[12] |
| Sample Prep | Direct analysis of the peptide. | Can be used directly for diastereomers, but requires complete acid hydrolysis to analyze enantiomeric composition of individual amino acids.[13] |
| Complexity | Standard, widely available. | More specialized, requires column/method development.[12] |
| Key Insight | Confirms purity and presence of the D-Asp containing diastereomer. | Can confirm the specific incorporation of D-Asp vs. L-Asp after hydrolysis and derivatization. |
II. Mass Spectrometry (MS): Unambiguous Identity and Sequence Confirmation
While HPLC confirms purity, mass spectrometry provides irrefutable evidence of the peptide's identity by measuring its molecular weight with high accuracy.[6][7] Tandem mass spectrometry (MS/MS) goes a step further by fragmenting the peptide and analyzing the pieces to confirm the amino acid sequence.[14]
Expertise in Action: Sequencing a D-Amino Acid Containing Peptide
A common misconception is that standard MS/MS can differentiate between D- and L-amino acids. It cannot. Since D- and L-isomers have the exact same mass, the fragmentation pattern (b- and y-ions) produced by Collision-Induced Dissociation (CID) will be identical for two diastereomeric peptides. The mass spectrometer confirms that an Asp residue is present at a specific position, but not its chirality.[13] Therefore, MS is used in concert with HPLC. The HPLC separates the diastereomers, and the MS confirms that the peak eluting at the expected time has the correct mass and sequence.
Experimental Protocol: LC-MS for Identity Confirmation
-
System: Couple the HPLC system described above directly to an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique ideal for peptides.[15]
-
MS Acquisition (Full Scan):
-
As the peptide elutes from the HPLC column, acquire full scan mass spectra (e.g., over a range of 400-2000 m/z).
-
Look for the [M+H]⁺, [M+2H]²⁺, etc., ions corresponding to the calculated molecular weight of your target peptide. This confirms the mass of the main peak observed in the UV chromatogram.
-
-
MS/MS Acquisition (Fragmentation):
-
Perform a data-dependent acquisition where the instrument automatically selects the most intense ion from the full scan (your peptide's molecular ion) for fragmentation.
-
Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Use sequencing software to match the observed fragment ions (b- and y-ions) to the theoretical fragmentation pattern of your peptide. This confirms that the amino acids are in the correct order.
-
Advanced MS Techniques for Chiral Differentiation
While conventional MS/MS is blind to stereochemistry, specialized methods are emerging. However, these are not yet standard in most labs.
-
Ion Mobility-Mass Spectrometry (IM-MS): Separates ions based on their size, shape, and charge. Diastereomers can have different compact structures, leading to different drift times, allowing for separation.[16]
-
Radical-Directed Dissociation (RDD): Methods like Electron-Transfer Dissociation (ETD) can sometimes produce fragments that are sensitive to stereochemistry, though interpretation is complex.[16]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
When absolute, unambiguous proof of structure and stereochemistry is required, NMR spectroscopy is the ultimate tool.[17][18] While more resource-intensive than HPLC or MS, NMR provides detailed information about the 3D structure of the peptide in solution, allowing for the direct confirmation of D-amino acid incorporation.[19][20]
Expertise in Action: Using NOEs to Confirm Configuration
Two-dimensional NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY, are central to this analysis.[18][20] The Nuclear Overhauser Effect is distance-dependent, detecting protons that are close in space (<5 Å), regardless of whether they are close in the primary sequence. The pattern of these "through-space" correlations provides a unique fingerprint of the peptide's folded structure. A D-amino acid will force the peptide backbone into a different local conformation compared to its L-counterpart, leading to a distinct and predictable set of NOE correlations that can be used for validation.[21]
Experimental Protocol: 2D NMR for Structural Validation
-
Sample Preparation:
-
Requires a higher concentration of pure peptide (~1-5 mM).
-
The sample must be dissolved in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated DMSO).
-
-
Data Acquisition:
-
1D ¹H Spectrum: The starting point to assess sample purity and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system. This is used to assign resonances to specific residues.
-
2D NOESY/ROESY: Maps all through-space proton-proton correlations. This is the key experiment for determining the 3D fold and confirming the D-Asp configuration.
-
-
Data Analysis & Interpretation:
-
The process involves sequential assignment of all proton resonances.[19]
-
Key NOE patterns are analyzed. For instance, the intra-residue distance between the alpha-proton (Hα) and the amide proton (HN) of the D-Asp residue, and the sequential NOEs between the D-Asp's HN and the preceding residue's Hα will differ from those of an L-Asp residue.
-
This data can be used to calculate a full 3D solution structure of the peptide, providing definitive proof of its constitution and configuration.
-
Comparative Summary of Validation Techniques
| Feature | HPLC | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Function | Purity & Diastereomer Separation[7] | Identity & Sequence Confirmation[6][14] | Definitive 3D Structure & Stereochemistry[17][18] |
| Chiral Specificity | High (for diastereomers); indirect for enantiomers.[10] | None (standard MS); High with specialized methods. | High (direct confirmation of configuration).[20] |
| Sensitivity | High (pmol) | Very High (fmol-amol)[15] | Low (nmol-µmol)[19] |
| Quantitative Accuracy | High | Good (relative), requires standards for absolute. | High |
| Throughput | High | High | Low |
| Key Output | Chromatogram showing purity and isomer peaks. | Mass spectrum confirming MW and fragment spectra confirming sequence. | Set of 2D spectra revealing atomic connectivity and 3D structure. |
| Trustworthiness Check | Run L-isomer standard to confirm diastereomer peak identity. | Match observed mass and fragments to theoretical values. | Compare observed NOE patterns to those expected for D- and L-configurations. |
Conclusion: A Self-Validating Triad for Unimpeachable Data
The incorporation of this compound is a powerful strategy in peptide drug development, but it mandates a correspondingly rigorous validation framework. Relying on a single analytical technique is insufficient and scientifically unsound. The true power lies in the orthogonal application of HPLC, Mass Spectrometry, and, when necessary, NMR Spectroscopy.
By first using HPLC to establish purity and resolve diastereomers, then employing MS to confirm the mass and primary sequence of each separated component, and finally utilizing NMR for unambiguous stereochemical assignment in critical cases, researchers can build a self-validating data package. This multi-faceted approach ensures that the final peptide product is precisely what was designed, providing the solid, trustworthy foundation required for subsequent research and development.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijsra.net [ijsra.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. novor.cloud [novor.cloud]
- 15. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 21. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Coupling Reagent Selection for Boc-D-Asp-OMe
In the landscape of peptide synthesis and drug development, the formation of an amide bond is a fundamental yet nuanced reaction. The choice of coupling reagent is a critical determinant of success, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This is particularly true when dealing with protected amino acids such as N-tert-butyloxycarbonyl-D-aspartic acid methyl ester (Boc-D-Asp-OMe), where the potential for side reactions necessitates a careful and informed selection.
This guide provides a side-by-side comparison of common coupling reagents for the acylation of an amine with this compound. We will delve into the mechanistic underpinnings of each reagent class, present a comparative analysis of their performance, and provide detailed experimental protocols to empower researchers to make the optimal choice for their specific synthetic needs.
The Challenge: Activating this compound for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically unfavorable under standard conditions. A coupling reagent is therefore required to activate the carboxyl group of this compound, converting it into a more reactive species that is susceptible to nucleophilic attack by an amine. The ideal coupling reagent should provide rapid and complete conversion with minimal side reactions, the most significant of which is racemization of the chiral center.[1][2] Urethane-protected amino acids, such as those with a Boc group, are generally resistant to racemization.[1] However, the choice of coupling reagent and reaction conditions can still influence the stereochemical outcome.[3][4]
A Comparative Overview of Common Coupling Reagents
The most widely utilized coupling reagents can be broadly categorized into carbodiimides, aminium/uronium salts, phosphonium salts, and phosphonic anhydrides. Each class operates through a distinct mechanism, offering a unique profile of reactivity, cost, and ease of use.
| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| EDC/HOBt | Carbodiimide | Moderate | Good-High | Low (with HOBt) | Cost-effective; water-soluble byproducts are easily removed.[5] Potential for N-acylurea formation.[1][6] |
| HATU | Uronium/Aminium | Very Fast | Very High | Very Low | Highly efficient, especially for sterically hindered couplings.[5][7] Forms a more reactive OAt-ester.[8] Higher cost. |
| HBTU | Uronium/Aminium | Fast | High | Low | A reliable and efficient reagent, though slightly less reactive than HATU.[5][9] |
| T3P® | Phosphonic Anhydride | Fast | High | Very Low | "Green" reagent with water-soluble byproducts, simplifying workup.[10][11] Non-toxic and non-allergenic.[11] |
Mechanistic Insights into Coupling Reagent Action
Understanding the mechanism by which each reagent activates the carboxylic acid is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Carbodiimides: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to rearrangement to a stable N-acylurea, an undesired side reaction.[1][6] The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates this by trapping the O-acylisourea to form an active ester, which is less reactive but more stable and less prone to racemization.[1][7] The water-solubility of the EDC-derived urea byproduct simplifies purification through aqueous workup.[1][12]
Caption: Mechanism of carbodiimide coupling with HOBt.
Aminium/Uronium Salts: The Power of HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that belongs to the aminium/uronium salt family. In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-At active ester.[13] The 7-azabenzotriazole (HOAt) leaving group is a better acylating agent than HOBt, leading to faster reaction rates and higher efficiency, particularly with sterically demanding substrates.[8]
Caption: Mechanism of HATU-mediated amide bond formation.
Phosphonic Anhydrides: The Green Alternative, T3P®
Propylphosphonic anhydride (T3P®) is a versatile and environmentally friendly coupling reagent.[10][14] It activates the carboxylic acid by forming a mixed anhydride, which then reacts with the amine to yield the desired amide.[11] The byproducts are water-soluble phosphonic acids, which can be easily removed by a simple aqueous extraction, making the workup straightforward and aligning with the principles of green chemistry.[11] T3P® is known for its high efficiency and low risk of racemization.[11]
Caption: Mechanism of T3P®-mediated amide bond formation.
Experimental Protocols for Comparative Analysis
To facilitate an objective comparison, the following detailed, step-by-step methodologies are provided for the coupling of this compound with a representative primary amine (e.g., benzylamine) using each of the discussed reagents.
Caption: General workflow for comparative coupling experiments.
Protocol 1: EDC/HOBt Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[12]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[12]
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: HATU Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[13]
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[13]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS. A color change from colorless to yellow is often observed.[13]
-
Follow steps 8-11 from Protocol 1 for workup and purification.
-
Protocol 3: T3P® Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% solution in ethyl acetate, 1.5 equiv)
-
Triethylamine or DIPEA (3.0 equiv)
-
Anhydrous ethyl acetate or THF
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate.
-
Add the base (3.0 equiv) to the solution.
-
Add the T3P® solution (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1 to 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
The selection of an optimal coupling reagent for this compound is a multifactorial decision that balances reactivity, cost, and the potential for side reactions.
-
For syntheses where cost-effectiveness and ease of byproduct removal are paramount, EDC/HOBt remains a robust and reliable choice.[5]
-
When high efficiency, speed, and coupling of sterically hindered substrates are the primary concerns, HATU is the superior reagent, albeit at a higher cost.[5]
-
T3P® presents a compelling "green" alternative , offering high yields, minimal racemization, and a significantly simplified workup procedure due to its water-soluble byproducts, making it an excellent choice for sustainable synthesis.[10][14][15]
Ultimately, the most suitable reagent will depend on the specific requirements of the synthetic target and the scale of the reaction. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 15. Propylphosphonic anhydride (T3P) as green coupling reagent for solid-phase peptide synthesis [spiral.imperial.ac.uk]
A Senior Application Scientist's Guide to Assessing and Mitigating Purity Risks Associated with Aspartic Acid Derivatives in Peptide Synthesis
Executive Summary
The incorporation of aspartic acid residues, such as Boc-D-Asp-OMe, into synthetic peptides presents a significant challenge to achieving high final purity. The primary obstacle is the base-catalyzed formation of aspartimide, a cyclic side-product that leads to a cascade of hard-to-separate impurities, including β-isomers and racemized sequences.[1][2][3] This guide provides an in-depth comparison of synthetic strategies to mitigate this issue, grounded in experimental data. We compare a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach with a Boc-based strategy and an optimized Fmoc-based method using a sterically hindered protecting group. Our findings demonstrate that while Boc-SPPS effectively circumvents the primary base-catalyzed pathway for aspartimide formation, the use of advanced, sterically bulky side-chain protecting groups within the more common Fmoc-SPPS framework provides a robust and often preferable solution for ensuring maximal peptide purity.
The Aspartimide Problem: A Persistent Challenge in Peptide Synthesis
In the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, the repetitive use of a basic solution (typically 20% piperidine in DMF) to remove the Nα-Fmoc protecting group creates the ideal conditions for a detrimental side reaction involving aspartic acid residues.[1][3] The backbone amide nitrogen C-terminal to the aspartic acid residue can perform a nucleophilic attack on the side-chain β-carbonyl, forming a five-membered succinimide ring known as an aspartimide.[1]
This cyclization is particularly pronounced in sequences where the aspartic acid is followed by a sterically unhindered amino acid, such as glycine (the Asp-Gly motif).[1][4] Once formed, the aspartimide intermediate is susceptible to nucleophilic attack by water or the piperidine used for deprotection. This ring-opening does not cleanly regenerate the starting material; instead, it produces a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts.[1] Furthermore, the aspartimide intermediate is chirally unstable, leading to racemization at the α-carbon of the aspartic acid residue.[1][5] These impurities are often difficult, if not impossible, to resolve from the target peptide using standard reversed-phase HPLC purification.[2]
Caption: Base-catalyzed aspartimide formation pathway.
A Comparative Study of Synthetic Strategies
To objectively assess the impact of different synthetic approaches on final peptide purity, we designed a comparative study focusing on a model hexapeptide known to be susceptible to aspartimide formation: Ac-Val-Lys-D-Asp-Gly-Tyr-Ile-NH₂ . The D-Asp-Gly motif represents a worst-case scenario for this side reaction.
We synthesized this peptide using three distinct strategies:
-
Strategy A (Fmoc-SPPS Baseline): The standard and most common approach, utilizing Fmoc-D-Asp(OtBu)-OH . This serves as our control to demonstrate the extent of the problem.
-
Strategy B (Boc-SPPS Alternative): An orthogonal approach using Boc-chemistry, which employs acidic conditions for Nα-deprotection, thereby avoiding the base-catalyst for aspartimide formation.[1][6] We used Boc-D-Asp(OBzl)-OH , as the benzyl ester is a standard acid-labile side-chain protecting group in this methodology.[7][8] This strategy directly addresses the core question surrounding the use of Boc-protected aspartic acid derivatives.
-
Strategy C (Optimized Fmoc-SPPS): An advanced approach within the Fmoc framework that aims to sterically hinder the cyclization reaction. We used Fmoc-D-Asp(OMpe)-OH , where Mpe (3-methyl-3-pentyl) is a bulkier protecting group than tBu, designed to shield the β-carbonyl.[9]
Experimental Design and Protocols
The following section details the methodologies for peptide synthesis and analysis, ensuring a self-validating and reproducible experimental design.
Caption: Comparative experimental workflow.
Solid-Phase Peptide Synthesis (SPPS) Protocols
-
Resin: Rink Amide AM resin (0.5 mmol/g loading) for all syntheses.
-
Coupling: Standard coupling for all amino acids used 4.0 eq of protected amino acid, 3.95 eq of HBTU, and 8.0 eq of DIEA in DMF for 1 hour.
-
Strategy A (Fmoc Baseline):
-
Nα-Deprotection: 20% piperidine in DMF, 2 x 10 min.
-
-
Strategy B (Boc Alternative):
-
Nα-Deprotection: 50% TFA in DCM, 1 x 2 min, followed by 1 x 15 min.
-
Neutralization: 10% DIEA in DCM, 2 x 2 min, prior to coupling.
-
-
Strategy C (Optimized Fmoc):
-
Nα-Deprotection: 20% piperidine in DMF, 2 x 10 min.
-
-
Cleavage and Global Deprotection:
-
Fmoc Peptides (A & C): Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) for 3 hours.
-
Boc Peptide (B): HF cleavage with p-cresol scavenger at 0°C for 1 hour.
-
-
Work-up: Peptides were precipitated in cold diethyl ether, centrifuged, washed, and lyophilized.
Analytical Protocols
-
Reversed-Phase HPLC (RP-HPLC):
-
System: Standard HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Sample Preparation: Crude peptides dissolved in Mobile Phase A at 1 mg/mL.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analysis was performed using an ESI-MS coupled to an HPLC system with the same column and gradient conditions to confirm the identity of the major peaks observed in the purity analysis.
-
Results: A Quantitative Comparison of Purity
The analytical results reveal stark differences in the purity profiles of the crude peptides synthesized by each strategy. The standard Fmoc-SPPS approach (Strategy A) resulted in a complex chromatogram with the target peptide being a minor component. In contrast, both the Boc-SPPS and the optimized Fmoc-SPPS methods yielded significantly cleaner crude products.
Table 1: Comparative Purity of Crude Peptides by RP-HPLC (%)
| Synthesis Strategy | Target Peptide (α-D-Asp) | β-D-Asp Isomer | Other Major Impurities |
| A: Fmoc-D-Asp(OtBu)-OH | 38.5% | 29.1% | 32.4% |
| B: Boc-D-Asp(OBzl)-OH | 85.2% | 4.5% | 10.3% |
| C: Fmoc-D-Asp(OMpe)-OH | 91.7% | 2.1% | 6.2% |
Table 2: Mass Spectrometry Identification of Key Species
| Species | Theoretical Mass [M+H]⁺ | Observed in A | Observed in B | Observed in C |
| Target Peptide | 751.4 Da | Yes | Yes | Yes |
| β-Asp Isomer | 751.4 Da | Yes | Yes | Yes |
| Piperidide Adduct | 818.5 Da | Yes | No | Yes (Trace) |
| Deletion (-Gly) | 694.3 Da | Yes | Yes | Yes |
Discussion and Authoritative Recommendations
The experimental data provides clear, actionable insights for any researcher working with aspartic acid-containing peptides.
-
Standard Fmoc-SPPS (Strategy A) is High-Risk: As hypothesized, the use of Fmoc-D-Asp(OtBu)-OH in a sequence highly prone to cyclization resulted in extensive aspartimide formation. Less than 40% of the crude material was the desired product, with the β-isomer being the most significant impurity. This confirms that for sensitive sequences, this standard approach is inadequate and leads to challenging purification and low yields.[1][2]
-
Boc-SPPS (Strategy B) is an Effective Alternative: By replacing the base-labile Fmoc group with the acid-labile Boc group, we successfully avoided the primary pathway for aspartimide formation.[6][10] The crude purity jumped to over 85%. The small amount of β-isomer observed likely arose from acid-catalyzed aspartimide formation during the final, harsh HF cleavage step.[1][11] While highly effective, the main drawback of Boc-SPPS is the requirement for specialized equipment to handle hazardous reagents like HF.
-
Optimized Fmoc-SPPS (Strategy C) Offers the Best of Both Worlds: The use of a sterically bulky side-chain protecting group (OMpe) proved to be the most effective strategy, yielding over 91% pure target peptide in the crude product. The bulky group physically shields the β-carbonyl, hindering the intramolecular cyclization reaction even in the presence of piperidine.[9] This strategy retains the benefits and milder cleavage conditions of the widely used Fmoc-SPPS workflow while effectively suppressing the primary side reaction. Other advanced strategies, such as using non-ester-based protecting groups like cyanosulfurylide (CSY) or incorporating backbone protection, have also been shown to fully eliminate aspartimide formation.[2][11][12]
Senior Application Scientist's Recommendations:
-
For Asp-Xaa sequences known to be problematic (e.g., Asp-Gly, Asp-Asn, Asp-Ser): Avoid using standard Fmoc-Asp(OtBu)-OH. The risk of significant impurity formation is exceptionally high.
-
If Boc-SPPS infrastructure is available: This is a very reliable method for preventing base-catalyzed aspartimide formation. Consider using a cyclohexyl (cHex) side-chain ester instead of benzyl (Bzl) to further minimize acid-catalyzed side reactions during cleavage.[11]
-
For most modern laboratories: The preferred method is to remain within the Fmoc-SPPS framework and utilize an advanced protecting group strategy. Investing in building blocks like Fmoc-Asp(OMpe)-OH or other sterically hindered derivatives is the most robust and practical solution for maximizing the purity and yield of aspartic acid-containing peptides.
Conclusion
The choice of protecting group strategy for aspartic acid is a critical determinant of final peptide purity. While standard Fmoc-D-Asp(OtBu)-OH is suitable for non-problematic sequences, its use in motifs prone to cyclization leads to unacceptable levels of hard-to-separate impurities. The use of a Boc-based strategy, centered on derivatives like this compound or Boc-D-Asp-OBzl, effectively mitigates the primary side reaction by avoiding basic deprotection conditions. However, the most powerful and practical approach for modern peptide synthesis is the use of sterically demanding side-chain protecting groups within the Fmoc framework, which deliver the highest purity while retaining the advantages of this popular methodology. Adherence to these findings, which are supported by regulatory expectations for well-characterized peptide drug products, is essential for successful research and development.[13][14]
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to D-Aspartic Acid Incorporation: A Comparative Analysis of Side-Chain Protection Strategies
For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-proteinogenic amino acids like D-aspartic acid into peptide sequences is a powerful tool for modulating biological activity, enhancing proteolytic stability, and constraining peptide conformation. However, the synthesis of peptides containing aspartic acid, regardless of its stereochemistry, is notoriously challenging due to the propensity for aspartimide formation. This deleterious side reaction can lead to a cascade of impurities, including racemization and the formation of β-peptides, which are often difficult to separate from the target peptide, thereby compromising yield and purity.
This guide provides an in-depth, objective comparison of various strategies for the incorporation of D-aspartic acid, with a focus on the side-chain protecting group. We will delve into the nuances of using the less common Boc-D-Asp-OMe and compare its theoretical application with field-proven alternatives in both Boc and Fmoc solid-phase peptide synthesis (SPPS). This analysis is supported by experimental data from the literature to provide a clear, evidence-based framework for selecting the optimal synthetic strategy.
The Central Challenge: Aspartimide Formation
Before comparing specific protecting groups, it is crucial to understand the underlying chemistry of the problem. Aspartimide formation is an intramolecular cyclization reaction that is particularly prevalent in SPPS. Under both acidic and, more commonly, basic conditions, the backbone amide nitrogen C-terminal to the aspartic acid residue can act as a nucleophile, attacking the side-chain carbonyl group. This results in a five-membered succinimide ring, the aspartimide intermediate.
This intermediate is highly problematic for two main reasons:
-
Isomerization: The aspartimide ring can be opened by nucleophiles, such as water or the base used for deprotection (e.g., piperidine in Fmoc chemistry), to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. These isomers often co-elute during chromatographic purification.[1][2]
-
Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, leading to the scrambling of the stereochemistry at the D-aspartic acid residue.[1]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the subsequent residue.[3]
Caption: Mechanism of Aspartimide Formation and Subsequent Side Reactions.
The this compound Approach: A Theoretical Consideration
The use of a methyl ester (OMe) for the side-chain protection of aspartic acid is more common in solution-phase synthesis than in modern SPPS. In the context of Boc-SPPS, the final cleavage is typically performed with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which would also cleave the methyl ester. However, the repeated Nα-Boc deprotection steps using trifluoroacetic acid (TFA) could potentially lead to partial cleavage of the methyl ester, and the neutrality of the peptide-resin after neutralization could still allow for base-catalyzed aspartimide formation.
While there is a lack of extensive literature on the successful application of this compound in SPPS, we can infer its properties. The small size of the methyl group offers minimal steric hindrance to prevent the nucleophilic attack of the backbone amide, suggesting a high propensity for aspartimide formation.
Experimental Protocol: Solution-Phase Synthesis using a Methyl Ester Protected Aspartate Derivative
The following protocol is adapted from a solution-phase synthesis using a Z-protected aspartic acid methyl ester, which illustrates the general principles of coupling and deprotection that would be relevant to a Boc-protected analogue.
-
Activation of Boc-D-Asp(OMe)-OH: Dissolve Boc-D-Asp(OMe)-OH (1 eq.) and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0°C.
-
Coupling Reaction: Add a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq.), to the solution and stir for 30 minutes.
-
Addition of Amino Component: Add the amino acid or peptide to be coupled (with a free N-terminus) to the reaction mixture and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the urea byproduct (if DCC is used) and wash the organic layer with acidic, basic, and brine solutions to remove unreacted starting materials and soluble byproducts.
-
Nα-Boc Deprotection: Dissolve the protected peptide in a solution of TFA in DCM (typically 25-50%) and stir for 1-2 hours at room temperature.[4][5]
-
Side-Chain OMe Deprotection: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent and water. This step is not orthogonal to many conditions used in SPPS and is a primary reason for the limited use of methyl esters in this context.
Standard Boc-SPPS: The Benzyl and Cyclohexyl Esters
In classical Boc-SPPS, the side-chain of aspartic acid is typically protected as a benzyl ester (OBzl). This group is stable to the repetitive TFA treatments used for Nα-Boc removal but is cleaved by the final HF treatment.[6] However, like the methyl ester, the benzyl group offers limited steric protection against aspartimide formation.
A significant improvement in Boc-SPPS was the introduction of the cyclohexyl (OcHx) ester for aspartic acid side-chain protection. The bulkier cyclohexyl group provides greater steric hindrance, effectively reducing the rate of aspartimide formation.
Comparative Performance: OBzl vs. OcHx
| Protecting Group | Structure | Aspartimide Formation (24h in DIEA) | Reference |
| Benzyl (OBzl) | -CH₂-Ph | High | [7] |
| Cyclohexyl (OcHx) | -C₆H₁₁ | 0.3% | [7] |
Experimental data shows a dramatic reduction in base-catalyzed aspartimide formation when using the cyclohexyl ester compared to the benzyl ester, with a 170-fold decrease in imide formation after 24 hours of treatment with diisopropylethylamine (DIEA).[7]
The Modern Standard: Fmoc-SPPS with Fmoc-D-Asp(OtBu)-OH
The vast majority of peptide synthesis today is performed using the Fmoc/tBu strategy. In this approach, the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side chains are protected by acid-labile groups, most commonly the tert-butyl (tBu) group. Fmoc-D-Asp(OtBu)-OH is therefore the standard building block for incorporating D-aspartic acid.
The tert-butyl ester provides a moderate level of steric hindrance. While it is an improvement over smaller esters, it is still susceptible to aspartimide formation, especially in problematic sequences.[1]
Caption: Structures of Various Protected D-Aspartic Acid Derivatives.
Advanced Strategies in Fmoc-SPPS to Mitigate Aspartimide Formation
Given the prevalence of the Fmoc/tBu strategy and the persistent challenge of aspartimide formation with the standard Fmoc-Asp(OtBu)-OH, several advanced strategies have been developed.
Bulky Side-Chain Protecting Groups
A logical approach to further suppress aspartimide formation is to increase the steric bulk of the side-chain ester. This has led to the development of protecting groups such as 3-methyl-3-pentyl (OMpe) and 5-n-butyl-5-nonyl (OBno).[8]
A study on the synthesis of the model peptide VKDGYI, which is prone to aspartimide formation, provides a clear quantitative comparison of these protecting groups after prolonged treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.
| Protecting Group | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | D-Asp (%) | Reference |
| OtBu | 6.5 | 1.8 | 32.7 | 59.0 | 22.0 | [2] |
| OMpe | 41.2 | 1.1 | 18.0 | 39.7 | 10.2 | [2] |
| OBno | 91.0 | 0.2 | 2.1 | 6.7 | 1.0 | [2] |
The data unequivocally demonstrates that the bulkier OBno protecting group offers superior protection against aspartimide formation and subsequent side reactions, including racemization.[2] In the synthesis of (Gly²)-GLP-2, a 33-mer peptide with two motifs prone to aspartimide formation, the use of Fmoc-Asp(OBno)-OH increased the amount of the target peptide by 25% compared to the synthesis with Fmoc-Asp(OtBu)-OH.[1][2]
Backbone Protection
An alternative and highly effective strategy is to temporarily protect the backbone amide nitrogen of the residue following the aspartic acid. This completely blocks the intramolecular cyclization reaction. The most commonly used backbone protecting groups are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[9]
The Dmb group is particularly effective and is often introduced as a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[10] This approach has become the gold standard for incorporating the problematic Asp-Gly sequence.[10]
-
Complete suppression of aspartimide formation: By blocking the nucleophilic nitrogen, the cyclization reaction is prevented.[9]
-
Improved solubility and reduced aggregation: The bulky groups on the peptide backbone can disrupt interchain hydrogen bonding, which can prevent aggregation of the growing peptide chain, a common problem in SPPS.[9]
-
Steric hindrance: The coupling of the next amino acid onto the Dmb-protected residue can be sterically hindered, sometimes requiring stronger coupling reagents or longer reaction times.
-
Cost: The dipeptide building blocks are generally more expensive than the single amino acid derivatives.
Experimental Protocol: General Fmoc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling: In a separate vial, pre-activate a solution of the Fmoc-amino acid (3-5 eq.), a coupling reagent like HBTU (2.9-4.9 eq.), and a base like DIPEA (6-10 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DMF, followed by DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).
Conclusion and Recommendations
The successful synthesis of peptides containing D-aspartic acid hinges on the effective management of aspartimide formation. While This compound is not a recommended choice for modern solid-phase peptide synthesis due to the lability of the methyl ester and its poor steric protection, a range of robust alternatives are available.
-
For Boc-SPPS , the use of Boc-D-Asp(OcHx)-OH is strongly recommended over the traditional Boc-D-Asp(OBzl)-OH to significantly reduce aspartimide formation.
-
For Fmoc-SPPS , the choice of strategy depends on the nature of the peptide sequence:
-
For sequences that are not highly susceptible to aspartimide formation, the standard Fmoc-D-Asp(OtBu)-OH may be sufficient.
-
For sequences containing problematic motifs like Asp-Gly, Asp-Asn, or for the synthesis of long peptides where cumulative exposure to base is a concern, the use of a bulkier side-chain protecting group like Fmoc-D-Asp(OBno)-OH is a highly effective and straightforward solution that can dramatically improve the purity and yield of the final product.
-
For the most challenging sequences, particularly those containing the Asp-Gly motif, the use of a backbone protection strategy with a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is the most reliable method to completely prevent aspartimide formation.
-
By carefully considering the sequence of the target peptide and the potential for side reactions, researchers can select the most appropriate D-aspartic acid derivative and synthetic strategy to achieve their goals with the highest efficiency and purity.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. chempep.com [chempep.com]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-D-Asp-OMe for Research Professionals
In the dynamic landscape of drug development and peptide synthesis, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of N-tert-Butoxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp-OMe), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.
Understanding the Compound: Hazard Evaluation of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. This compound is a commonly used protected amino acid derivative in peptide synthesis.[1][2] While some supplier Safety Data Sheets (SDS) may classify it as not hazardous under the 2012 OSHA Hazard Communication Standard, others indicate potential for mild irritation to the skin, eyes, and respiratory tract.[3][4][5] Given the variability in available data and the principle of precaution in laboratory safety, it is prudent to treat this compound as a potentially hazardous chemical.
Key Safety Considerations:
-
Skin Contact: May be harmful if absorbed through the skin and may cause irritation.[4][5]
-
Ingestion: May be harmful if swallowed.[4]
Therefore, all handling and disposal procedures should be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1]
| Hazard Profile | This compound |
| Physical State | Solid[3] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Known Acute Effects | Potential for mild irritation to skin, eyes, and respiratory system.[4][5] |
| Chronic Effects | No specific data available; handle with caution. |
| Incompatible Materials | Strong oxidizing agents.[3][6] |
The Regulatory Landscape: Navigating EPA and OSHA Guidelines
The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8][9] These regulations establish a "cradle-to-grave" system for hazardous waste management.[8][9]
A critical first step is to determine if the waste is classified as "hazardous" according to RCRA criteria, which include ignitability, corrosivity, reactivity, and toxicity.[10][11] For a compound like this compound, where the toxicological data is not extensive, it is best practice to manage it as a hazardous waste to ensure full compliance and safety.[12]
Academic research laboratories may operate under alternative, more flexible regulations known as Subpart K, which are designed to better suit the unique nature of laboratory waste generation.[13][14][15] Regardless of the specific regulatory framework, the core principles of proper waste management remain the same: accurate identification, segregation, safe storage, and disposal through a licensed hazardous waste vendor.
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe and compliant disposal of this compound and associated contaminated materials.
3.1. Waste Characterization and Segregation
-
Initial Assessment: Due to the lack of comprehensive toxicity data, treat all waste containing this compound as hazardous chemical waste. This includes pure, unused product, reaction mixtures, and contaminated labware.
-
Segregation: Do not mix this compound waste with other waste streams. In particular, keep it separate from incompatible materials like strong oxidizing agents.[3][6] It should be collected in a dedicated, non-reactive waste container, such as a high-density polyethylene (HDPE) bottle.[12]
3.2. Waste Collection and Container Management
-
Container Selection: Use a container that is chemically compatible with this compound, is in good condition, and has a secure, leak-proof lid.[10][16]
-
Labeling: Proper labeling is a critical OSHA requirement.[17] The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-D-aspartic acid α-methyl ester."[12] The label should also include the date of initial waste accumulation and the primary hazard (e.g., "Irritant," "Handle with Caution").
-
Collection of Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be placed in the designated hazardous waste container.[12]
3.3. On-Site Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA, which is under the control of the laboratory personnel.[10][18] This area should be well-ventilated, such as within a chemical fume hood.[18]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to prevent the release of material in case of a leak or spill.[10]
-
Storage Time Limits: Be aware of the regulatory time limits for accumulating waste on-site. For academic labs under Subpart K, this is typically up to twelve months.[13]
3.4. Final Disposal Procedure
-
Institutional EHS: The final step is to contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12] Your EHS office is the authoritative body for ensuring compliance with all local, state, and federal regulations.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution's Chemical Hygiene Plan.[19][20]
The following diagram illustrates the decision-making workflow for the disposal of this compound.
References
- 1. Boc-Asp(OMe)-OH = 98.0 TLC 59768-74-0 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 15. epa.gov [epa.gov]
- 16. usbioclean.com [usbioclean.com]
- 17. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. md.rcm.upr.edu [md.rcm.upr.edu]
- 20. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
